molecular formula C26H40O5 B1233568 trans-Latanoprost CAS No. 913258-34-1

trans-Latanoprost

Cat. No.: B1233568
CAS No.: 913258-34-1
M. Wt: 432.6 g/mol
InChI Key: GGXICVAJURFBLW-RDSJPUOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester is a prostanoid and an isopropyl ester.

Properties

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22+,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-RDSJPUOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913258-34-1
Record name Latanoprost, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913258341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl (5E,9alpha,11alpha,15R)-9,11,15-trihydroxy-17-phenyl-18,19,20-trinor-prost-5-en-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LATANOPROST, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC39I2T1VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of trans-Latanoprost: Pathways and Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a leading therapeutic agent for the management of glaucoma and ocular hypertension. Its synthesis has been a subject of extensive research, leading to the development of multiple synthetic pathways. This technical guide provides a detailed overview of the core synthetic routes to trans-Latanoprost, focusing on the traditional Corey lactone-based approach and more recent, efficient organocatalytic and chemoenzymatic strategies. This document outlines the key intermediates, reaction mechanisms, and experimental protocols, presenting quantitative data in a clear, tabular format and visualizing the synthetic pathways using Graphviz diagrams.

The Classical Approach: Corey Lactone-Based Synthesis

The Corey lactone has historically been a cornerstone in the synthesis of prostaglandins, including Latanoprost.[1][2][3][4][5][6] This pathway, while robust, typically involves a multi-step sequence.

A key starting material for this route is the Corey lactone diol. The synthesis proceeds through a series of carefully orchestrated steps to introduce the α- and ω-side chains to the cyclopentane (B165970) core.

Key Intermediates in the Corey Lactone Pathway:
  • Corey Lactone Diol: The chiral precursor that contains the core cyclopentane ring with the necessary stereochemistry.

  • Corey Aldehyde: Formed by the oxidation of the primary alcohol of the Corey lactone diol.

  • Enone Intermediate: Generated via a Horner-Wadsworth-Emmons reaction to append the ω-side chain.

  • Latanoprost Lactol: A hemiacetal formed by the reduction of the lactone functionality, which is a precursor to the introduction of the α-side chain.

Experimental Protocols for Key Reactions in the Corey Lactone Pathway:

a) Swern Oxidation of Corey Lactone Diol to Corey Aldehyde

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes.[7]

  • Procedure: To a solution of oxalyl chloride (2.5 mmol) in anhydrous dichloromethane (B109758) (DCM, 500 mL) at -72°C, dimethyl sulfoxide (B87167) (DMSO, 3.5 mmol) is added dropwise. After stirring for 10 minutes, a solution of Corey lactone diol (1 mmol) in DCM is added slowly. The reaction is stirred for 4 hours at the same temperature. Triethylamine (100 mL) is then added, and the mixture is quenched with water. The organic layer is separated, washed, dried, and concentrated to yield the aldehyde.[6][8][9]

b) Horner-Wadsworth-Emmons (HWE) Reaction for ω-Side Chain Installation

The HWE reaction is employed to form the enone intermediate by reacting the Corey aldehyde with a suitable phosphonate.[3][10][11][12]

  • Procedure: A suspension of sodium hydride (71.1 mmol) in dimethoxyethane (DME, 80 mL) is cooled to -5°C. A solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate (69.0 mmol) in DME (40 mL) is added slowly, and the mixture is stirred for 1 hour at 25°C. The reaction is then cooled to -5°C, and a solution of the Corey aldehyde (19.78 mmol) in DME (40 mL) is added. After 30 minutes, the reaction is worked up to yield the enone intermediate.[13]

c) Stereoselective Reduction of the Enone

The reduction of the 15-keto group to the desired (S)-alcohol is a critical step. While various reagents can be used, (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) offers high stereoselectivity.[3]

  • Procedure: The enone intermediate is dissolved in an appropriate solvent and cooled to -30°C. A solution of (-)-DIP-Cl is added, and the reaction is monitored for completion. The desired (15S)-alcohol is obtained after workup and purification.[3]

d) Reduction of Lactone to Lactol with DIBAL-H

Diisobutylaluminum hydride (DIBAL-H) is used for the partial reduction of the lactone to the corresponding hemiacetal (lactol).[3][6][14][15][16]

  • Procedure: A solution of the protected lactone intermediate (1 mmol) in anhydrous toluene (B28343) or THF (50 mL) is cooled to -78°C under a nitrogen atmosphere. A solution of DIBAL-H (3.5 mmol) is added dropwise, and the mixture is stirred for 1 hour. The reaction is quenched with methanol (B129727) at -78°C, followed by the addition of water and ethyl acetate (B1210297) at a slightly warmer temperature. The resulting mixture is filtered, and the organic phase is separated, dried, and concentrated to give the lactol.[6][16]

e) Wittig Reaction for α-Side Chain Installation

The final carbon framework is assembled using a Wittig reaction between the lactol and a suitable phosphonium (B103445) ylide.[6][17][18]

  • Procedure: 4-carboxybutyl)triphenylphosphonium bromide and a strong base like potassium tert-butoxide are reacted in THF at 5°C to form the ylide. The lactol intermediate is then added, and the reaction is allowed to proceed for 6 hours. After an acidic workup, the carboxylic acid is obtained.[6]

f) Esterification and Deprotection

The final steps involve the esterification of the carboxylic acid to the isopropyl ester and the removal of any protecting groups to yield this compound.[6]

Quantitative Data for Corey Lactone-Based Synthesis
StepReactionReagentsYield (%)Reference
1Swern OxidationOxalyl chloride, DMSO, Et3N~95%[6]
2HWE ReactionNaH, Dimethyl (2-oxo-4-phenylbutyl)phosphonate~70%[13]
3Ketone Reduction(-)-DIP-Cl95% (S-isomer)[3]
4Lactone ReductionDIBAL-HHigh[6]
5Wittig Reaction4-carboxybutyl)triphenylphosphonium bromide, KOtBuGood[6]
6Esterification2-Iodopropane, DBUGood[6]
Overall - - ~19.2% [3]

Modern Approaches: Organocatalytic "Pot-Economical" Synthesis

In an effort to improve efficiency and reduce the number of synthetic steps and purifications, organocatalytic "pot-economical" routes have been developed. These methods often bypass the traditional Corey lactone intermediate.[1][2][4] A notable example is a six-pot synthesis with a 24% overall yield.[1][2][4]

Key Intermediates in the Organocatalytic Pathway:
  • Chiral Allylic Alcohol: Generated via an enantioselective Krische allylation.[2]

  • Aldehyde Intermediate: Prepared through a sequence of olefin metathesis, silyl protection, and hydrogenolysis.[2]

  • Methylenecyclopentanone: A key intermediate formed via an organocatalyst-mediated Michael reaction followed by an intramolecular Mukaiyama aldol (B89426) reaction and elimination.[2][4]

Experimental Protocols for Key Reactions in the Organocatalytic Pathway:

a) Enantioselective Krische Allylation

This reaction establishes the stereochemistry of the future C15 hydroxyl group.[2]

  • Procedure: 3-phenylpropanol is subjected to an iridium-catalyzed allylation with allyl acetate to produce the chiral homoallylic alcohol with high enantiomeric excess.

b) Organocatalyst-Mediated Michael Reaction

This step constructs the cyclopentanone (B42830) ring.[2][19]

  • Procedure: An aldehyde intermediate is reacted with a nitroalkene in the presence of a diphenylprolinol silyl ether catalyst to afford the Michael adduct with high diastereoselectivity.[2]

c) Intramolecular Mukaiyama Aldol Reaction and Elimination

This reaction sequence forms the methylenecyclopentanone intermediate.[2][4][20]

  • Procedure: The Michael adduct is treated sequentially with a Lewis acid (e.g., Me2AlCl) and then a base (e.g., NaF and Et3N) to effect the intramolecular aldol condensation and subsequent elimination of the nitro group.[20]

d) L-Selectride Reduction

The stereoselective reduction of the ketone is achieved using L-selectride®.[2][21][22][23][24]

  • Procedure: After a cis-selective olefin metathesis to introduce the α-side chain, the resulting ketone is reduced with L-selectride® in THF. The reaction is quenched with aqueous hydrogen peroxide.[2][21]

Quantitative Data for Organocatalytic Synthesis
StepReactionYield (%)Reference
1Krische Allylation88% (96% ee)[20]
2Olefin Metathesis, Silyl Protection, Hydrogenolysis (One-pot)67%[2]
3Michael Reaction89%[20]
4Mukaiyama Aldol Reaction & Elimination74%[20]
5Michael Addition of Vinyl CuprateGood[2]
6Olefin Metathesis, Reduction, Deprotection (One-pot)75%[2]
Overall - 24% [2][4]

Chemoenzymatic Synthesis

Chemoenzymatic approaches leverage the high stereoselectivity of enzymes for key transformations, offering a green and efficient alternative to traditional chemical methods.[25][26][27][28]

A chemoenzymatic synthesis of Latanoprost has been developed starting from (-)-Corey lactone benzoate (B1203000). This process replaces three chemical steps (C=C reduction, stereoselective C=O reduction, and ester hydrolysis) with a one-pot, three-enzyme reaction using whole cells of Pichia anomala.[4]

Key Steps in the Chemoenzymatic Pathway:
  • Horner-Wadsworth-Emmons (HWE) Condensation: To form the 15-ketoprostaglandin intermediate.

  • One-Pot Biotransformation: Simultaneous reduction of the C=C double bond, stereoselective reduction of the 15-keto group, and hydrolysis of the benzoate ester catalyzed by enzymes from Pichia anomala.

Experimental Protocol for the One-Pot Biotransformation:
  • Procedure: Resting cells of Pichia anomala are suspended in a phosphate (B84403) buffer containing glucose. The 15-ketoprostaglandin intermediate is added, and the reaction is incubated. The product, Lactondiol L, is extracted and purified. By altering the co-substrate (e.g., using fumaric acid instead of glucose), the reaction can be modulated to favor different products.[4]

Quantitative Data for Chemoenzymatic Synthesis
StepReactionYield (%)Reference
1HWE CondensationGood[4]
2One-Pot Biotransformation to Lactondiol L82%[4]

Purification and Analysis

The final step in any synthesis is the purification of the active pharmaceutical ingredient (API). For Latanoprost, which is an oil, this is typically achieved using chromatographic techniques.[5] High-performance liquid chromatography (HPLC) is a standard method for both purification and analysis of Latanoprost and its isomers.[17][23][29][30]

  • HPLC Conditions for Analysis: A typical analytical method might use a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water with an acidic modifier (e.g., acetic acid), with UV detection at 210 nm.[23]

  • Preparative HPLC for Purification: For purification, a preparative HPLC column (e.g., DAC Chiral pak-IF) can be used with a mobile phase such as acetonitrile and methanol. Fractions are collected and monitored for purity by analytical HPLC.[5] Purity levels of >99.7% can be achieved.[5]

Synthesis Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary synthetic pathways to this compound.

Corey_Lactone_Pathway Corey Lactone Diol Corey Lactone Diol Corey Aldehyde Corey Aldehyde Corey Lactone Diol->Corey Aldehyde Swern Oxidation Enone Intermediate Enone Intermediate Corey Aldehyde->Enone Intermediate HWE Reaction 15(S)-Alcohol 15(S)-Alcohol Enone Intermediate->15(S)-Alcohol Stereoselective Reduction Latanoprost Lactol Latanoprost Lactol 15(S)-Alcohol->Latanoprost Lactol DIBAL-H Reduction Latanoprost Acid Latanoprost Acid Latanoprost Lactol->Latanoprost Acid Wittig Reaction This compound This compound Latanoprost Acid->this compound Esterification

Caption: The Corey Lactone-based synthesis pathway to this compound.

Organocatalytic_Pathway 3-Phenylpropanol 3-Phenylpropanol Chiral Allylic Alcohol Chiral Allylic Alcohol 3-Phenylpropanol->Chiral Allylic Alcohol Krische Allylation Aldehyde Intermediate Aldehyde Intermediate Chiral Allylic Alcohol->Aldehyde Intermediate Metathesis, Protection, Hydrogenolysis Michael Adduct Michael Adduct Aldehyde Intermediate->Michael Adduct Organocatalytic Michael Addition Methylenecyclopentanone Methylenecyclopentanone Michael Adduct->Methylenecyclopentanone Mukaiyama Aldol, Elimination Keto-alkene Keto-alkene Methylenecyclopentanone->Keto-alkene Michael Addition of Vinyl Cuprate This compound This compound Keto-alkene->this compound Metathesis, L-Selectride Reduction, Deprotection

Caption: The organocatalytic "pot-economical" synthesis pathway to this compound.

Chemoenzymatic_Pathway Corey Lactone Benzoate Corey Lactone Benzoate 15-Keto Intermediate 15-Keto Intermediate Corey Lactone Benzoate->15-Keto Intermediate HWE Reaction Lactondiol L Lactondiol L 15-Keto Intermediate->Lactondiol L One-Pot Biotransformation (Pichia anomala) This compound This compound Lactondiol L->this compound Further Synthetic Steps

Caption: A chemoenzymatic approach to a key intermediate for this compound synthesis.

Conclusion

The synthesis of this compound has evolved from the classical, multi-step Corey lactone-based route to more streamlined and efficient organocatalytic and chemoenzymatic methods. The choice of synthetic pathway depends on various factors, including the desired scale of production, cost-effectiveness, and environmental considerations. This guide provides a comprehensive overview of the key strategies and experimental considerations for the synthesis of this important pharmaceutical agent, serving as a valuable resource for professionals in the field of drug development and organic synthesis.

References

Unveiling the Shadow: A Technical Guide to the Discovery and Isolation of trans-Latanoprost Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of the trans-Latanoprost isomer, a critical related substance in the manufacturing and formulation of Latanoprost (B1674536). This document details the analytical methodologies, experimental protocols, and quantitative data essential for the robust quality control of Latanoprost, a leading therapeutic agent for open-angle glaucoma and increased intraocular pressure.

Introduction: The Significance of Isomeric Purity

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a potent ocular hypotensive agent. Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. During the synthesis of Latanoprost and throughout its shelf life, various related substances, including stereoisomers and geometric isomers, can emerge as impurities. The 5,6-trans isomer of Latanoprost is a significant geometric isomer that requires stringent control to ensure the safety and efficacy of the final drug product. Regulatory bodies mandate robust analytical methods to detect and quantify these impurities within strict limits. This guide focuses on the methodologies employed to identify and isolate the this compound isomer.

Discovery Through Forced Degradation and Synthesis

The presence of the this compound isomer is often identified through forced degradation studies, which are designed to accelerate the natural degradation process of a drug substance.[1][2] These studies expose Latanoprost to various stress conditions such as heat, light (UV), acid, base, and oxidation.[1][2][3] Such conditions can induce isomerization of the cis-double bond at the 5,6-position to the more stable trans-configuration. Additionally, the trans-isomer can be a byproduct of the chemical synthesis process.[4][5]

Isolation and Purification: Chromatographic Approaches

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and isolation of Latanoprost from its isomers.[6] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully developed and validated for this purpose.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC has proven to be particularly effective in achieving baseline separation of Latanoprost from its 15(S)-epimer and the 5,6-trans isomer.[7][8] This method leverages the polarity differences between the isomers.

Experimental Protocol: NP-HPLC for Isomer Separation [8][9]

ParameterSpecification
Column NH2 Column or Chiral and Cyano Columns in a combined system[1][2][8]
Mobile Phase Heptane:2-Propanol:Acetonitrile (B52724) (93:6:1, v/v/v) with the addition of 0.5 mL/L of water[9]
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm[2]
Sample Preparation Dissolve the Latanoprost bulk drug substance or sample in the mobile phase to the desired concentration.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a comprehensive separation profile, capable of resolving Latanoprost from its enantiomer and other degradation products in addition to the trans-isomer, making it a powerful tool for stability studies and in-depth impurity profiling.

Experimental Protocol: RP-HPLC for Isomer and Degradant Separation [1][2][9]

ParameterSpecification
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm i.d., 3.5 µm particle size)[9]
Mobile Phase A mixture of acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0[9]
Flow Rate 1.0 mL/min[9]
Detection UV at 210 nm[1][2]
Internal Standard Triamcinolone acetonide[9]

Quantitative Analysis and Characterization

Once isolated, the this compound isomer can be quantified and characterized using various analytical techniques.

Quantitative Data Summary

ParameterLatanoprostThis compound (Impurity)
Linearity Range (HPLC) 40–60 µg/mL[1][2]0.05–2.77 µg/mL[1][2]
Detection Limit (LOD) 0.025 µg/mL[1][2]Not explicitly stated, but method is sensitive for impurities[1][2]
Quantification Limit (LOQ) 0.35 µg/mL[1][2]Not explicitly stated, but method is sensitive for impurities[1][2]
Recovery 98.0–102.0%[1][2]90.0–110.0%[1][2]

Thermal Stability

Studies on the thermal stability of Latanoprost have shown that degradation increases with temperature.[10] At 37°C, Latanoprost degraded at a rate of 0.15 μg/mL/day, and at 50°C, the rate was 0.29 μg/mL/day.[10] While specific rates for the formation of the trans-isomer were not detailed, it is a known degradation product under thermal stress.[3]

Signaling Pathway and Experimental Workflows

Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid.[1] Latanoprost acid is a selective agonist for the prostaglandin F receptor (FP receptor), which leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[11] The biological activity of the trans-isomer is not as well-characterized, but it is presumed to have similar, though potentially altered, activity at the FP receptor.[11]

G Latanoprost Signaling Pathway Latanoprost Latanoprost (Prodrug) CornealEsterases Corneal Esterases Latanoprost->CornealEsterases Hydrolysis LatanoprostAcid Latanoprost Acid (Active Drug) CornealEsterases->LatanoprostAcid FPReceptor Prostaglandin F Receptor (FP) LatanoprostAcid->FPReceptor Agonist Binding UveoscleralOutflow Increased Uveoscleral Outflow FPReceptor->UveoscleralOutflow IOPReduction Reduced Intraocular Pressure UveoscleralOutflow->IOPReduction

Caption: Latanoprost is hydrolyzed to its active form, which then acts on the FP receptor to increase uveoscleral outflow and reduce intraocular pressure.

G Workflow for Isolation of this compound cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Isolation and Analysis LatanoprostSample Latanoprost Bulk Drug or Formulation ForcedDegradation Forced Degradation (Heat, UV, Acid, Base) LatanoprostSample->ForcedDegradation Dissolution Dissolution in Mobile Phase ForcedDegradation->Dissolution HPLC HPLC System (NP-HPLC or RP-HPLC) Dissolution->HPLC Separation Isomer Separation HPLC->Separation FractionCollection Fraction Collection Separation->FractionCollection transLatanoprost Isolated this compound FractionCollection->transLatanoprost Analysis Quantification and Characterization (e.g., MS, NMR) transLatanoprost->Analysis

Caption: A generalized workflow for the isolation of the this compound isomer using forced degradation and HPLC.

Conclusion

The effective control of the this compound isomer is paramount for ensuring the quality, safety, and efficacy of Latanoprost ophthalmic products. The analytical methods detailed in this guide, particularly HPLC, provide the necessary tools for the separation, identification, and quantification of this critical impurity. A thorough understanding of the formation of the trans-isomer through degradation and synthesis, coupled with robust analytical strategies, is essential for drug development professionals and researchers in the pharmaceutical industry. The continued development and validation of these methods will further enhance the safety and therapeutic efficacy of Latanoprost for patients worldwide.

References

A Technical Guide to the Stereoselective Synthesis of Latanoprost Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core strategies employed in the stereoselective synthesis of latanoprost (B1674536), a prostaglandin (B15479496) F2α analog widely used in the treatment of glaucoma. The document details various synthetic routes, including organocatalytic, Corey lactone-based, and chemoenzymatic approaches, with a focus on the stereochemical control of the key intermediates. Quantitative data from cited literature is summarized in structured tables for comparative analysis, and detailed experimental protocols for pivotal reactions are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.

Introduction to Latanoprost and Stereochemical Challenges

Latanoprost is a potent drug for reducing intraocular pressure, functioning as a selective FP prostanoid receptor agonist.[1] Its chemical structure features a cyclopentane (B165970) ring with two side chains, the α-chain and the ω-chain, and multiple stereocenters. The precise stereochemistry of these centers is crucial for its biological activity. The development of efficient and highly stereoselective synthetic routes to latanoprost and its isomers has been a significant area of research in medicinal and organic chemistry.

The primary stereochemical challenges in latanoprost synthesis include:

  • Control of the three contiguous stereocenters on the cyclopentane core.

  • Diastereoselective installation of the α- and ω-side chains with the correct stereochemistry.

  • Enantioselective synthesis to obtain the desired enantiomer.

This guide will explore the key methodologies developed to address these challenges.

Key Synthetic Strategies

Three major strategies have emerged as effective for the stereoselective synthesis of latanoprost:

  • Organocatalytic Synthesis: This approach utilizes small organic molecules as catalysts to induce stereoselectivity. A notable example is the work by Hayashi and coworkers, which employs organocatalysts for key carbon-carbon bond-forming reactions to construct the chiral cyclopentane core.[2][3]

  • Corey Lactone-Based Synthesis: This classical and widely used strategy starts from the well-defined chiral building block, the Corey lactone, which already contains the correct stereochemistry for a portion of the cyclopentane ring.[4][5] The synthesis then focuses on the elaboration of the side chains.

  • Chemoenzymatic Synthesis: This method leverages the high stereoselectivity of enzymes for key transformations, such as the reduction of ketones to alcohols, to control the stereochemistry of the ω-side chain.[6]

The following sections will delve into the specifics of each of these strategies, presenting comparative data and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the quantitative data for key steps in the different synthetic routes to latanoprost, allowing for a direct comparison of their efficiencies and stereoselectivities.

Table 1: Key Steps in Organocatalytic Synthesis of Latanoprost
StepCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Asymmetric Michael AdditionDiphenylprolinol silyl (B83357) etherCH2Cl200.757288:12>99[7]
Intramolecular Mukaiyama AldolMe2AlClCH2Cl2-782466:1-[2]
Diastereoselective ReductionL-SelectrideTHF-781924:1-[8]
Horner-Wadsworth-Emmons OlefinationNaHTHF0 to rt285-95(E)-selective-[9][10]
Table 2: Key Steps in Corey Lactone-Based Synthesis of Latanoprost
StepReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
Swern Oxidation of Corey Lactone DiolOxalyl chloride, DMSO, Et3NCH2Cl2-784>95-[4]
Horner-Wadsworth-Emmons OlefinationNaH, Phosphonate (B1237965) reagentTHF0 to rt-89(E)-selective[4]
Diastereoselective ReductionL-SelectrideTHF-7818515S:15R = 9:1[4]
DIBAL-H Reduction of LactoneDIBAL-HToluene-78195-[11]
Table 3: Key Steps in Chemoenzymatic Synthesis of Latanoprost
StepEnzyme/MicroorganismSubstrateProductYield (%)Diastereomeric Excess (de)Reference
Stereoselective Carbonyl ReductionPichia anomala15-keto-prostaglandin intermediate(15S)-hydroxy prostaglandin intermediate6297[6]
Enzymatic EsterificationLipase Novozym 435Latanoprost acidLatanoprost (isopropyl ester)92-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of latanoprost isomers.

Organocatalytic Michael Addition (Hayashi et al.)

Reaction: Asymmetric conjugate addition of an aldehyde to a nitroalkene.

Procedure: To a solution of the nitroalkene (1.0 mmol) and the aldehyde (1.2 mmol) in CH2Cl2 (5.0 mL) at 0 °C is added diphenylprolinol silyl ether catalyst (0.1 mmol). The reaction mixture is stirred at 0 °C for 45 minutes. Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with CH2Cl2. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the Michael adduct.[7]

Horner-Wadsworth-Emmons Olefination of Corey Aldehyde

Reaction: Formation of the α-chain via olefination of the aldehyde derived from Corey lactone.

Procedure: To a suspension of NaH (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (10 mL) at 0 °C is added a solution of the appropriate phosphonate reagent (1.1 mmol) in THF (5 mL) dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of the Corey aldehyde (1.0 mmol) in THF (5 mL) is added. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the enone product.[4][9]

Diastereoselective Reduction of the Enone Intermediate with L-Selectride

Reaction: Stereoselective reduction of the C15-ketone to the desired (15S)-alcohol.

Procedure: A solution of the enone intermediate (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere. L-Selectride (1.1 mL, 1.1 mmol, 1.0 M solution in THF) is added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is then quenched by the slow addition of saturated aqueous NaHCO3 solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue is purified by silica gel chromatography to afford the desired (15S)-alcohol.[4][8]

Chemoenzymatic Reduction of 15-Keto-prostaglandin Intermediate

Reaction: Stereoselective reduction of the C15-ketone using a microorganism.

Procedure: Pichia anomala is grown in a suitable medium. The cells are harvested and suspended in a phosphate (B84403) buffer (pH 7.0). The 15-keto-prostaglandin substrate (1 g/L) is added to the cell suspension, along with a co-substrate such as glucose. The mixture is incubated at 28 °C with shaking for several days. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the mixture is extracted with ethyl acetate. The organic extracts are combined, dried, and concentrated. The product is purified by column chromatography to yield the (15S)-hydroxy prostaglandin derivative.[6]

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows for the stereoselective synthesis of latanoprost.

organocatalytic_synthesis cluster_start Starting Materials cluster_core Core Synthesis cluster_side_chains Side Chain Installation cluster_final Final Steps Aldehyde Aldehyde Michael_Adduct Michael Adduct Aldehyde->Michael_Adduct Nitroalkene Nitroalkene Nitroalkene->Michael_Adduct  Organocatalyst (Diphenylprolinol silyl ether) Cyclopentanone Substituted Cyclopentanone Michael_Adduct->Cyclopentanone Intramolecular Mukaiyama Aldol Enone Enone Intermediate Cyclopentanone->Enone Side Chain Precursor Addition Diol_Intermediate Diol Intermediate Enone->Diol_Intermediate Diastereoselective Reduction (L-Selectride) Latanoprost Latanoprost Diol_Intermediate->Latanoprost Final Elaboration (e.g., Wittig, Deprotection)

Caption: Organocatalytic synthesis pathway for latanoprost.

corey_lactone_synthesis cluster_start Starting Material cluster_alpha_chain α-Chain Formation cluster_omega_chain ω-Chain and Final Steps Corey_Lactone Corey Lactone Diol Corey_Aldehyde Corey Aldehyde Corey_Lactone->Corey_Aldehyde Swern Oxidation Enone Enone Intermediate Corey_Aldehyde->Enone Horner-Wadsworth-Emmons Olefination Diol_Intermediate Diol Intermediate Enone->Diol_Intermediate Diastereoselective Reduction Latanoprost Latanoprost Diol_Intermediate->Latanoprost Lactone Reduction & Wittig Olefination chemoenzymatic_workflow cluster_process Chemoenzymatic Reduction Workflow Start 15-Keto-prostaglandin Intermediate Incubation Incubation with Pichia anomala Start->Incubation Add to cell culture Extraction Extraction with Ethyl Acetate Incubation->Extraction After reaction completion Purification Column Chromatography Extraction->Purification Product (15S)-Hydroxy Prostaglandin Derivative Purification->Product

References

An In-depth Technical Guide to trans-Latanoprost as a Latanoprost Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-latanoprost, a critical impurity in the ophthalmic drug latanoprost (B1674536). Latanoprost is a prostaglandin (B15479496) F2α analogue essential in the management of glaucoma and ocular hypertension. The presence of its geometric isomer, this compound, necessitates rigorous analytical control to ensure the safety and efficacy of the final drug product. This document details the chemical nature of this compound, its formation, and regulatory context. It presents a thorough examination of analytical methodologies for its detection and quantification, including detailed experimental protocols. Furthermore, this guide explores the biological implications of this impurity and the signaling pathways of latanoprost. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized through diagrams to facilitate understanding.

Introduction to Latanoprost and the Significance of Impurities

Latanoprost is a prostaglandin F2α analogue that effectively lowers intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[1][2] It is a prodrug, hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid.[3][4] As with any pharmaceutical active ingredient, the purity of latanoprost is paramount. Impurities can arise during synthesis, degradation, or storage and may impact the drug's efficacy, safety, and stability.[5][6]

One of the critical impurities of latanoprost is its geometric isomer, this compound. This isomer differs from the active cis-latanoprost in the configuration of the double bond in the α-chain. The control of this and other related substances is a key aspect of quality control in the manufacturing of latanoprost formulations.

Chemical Profile of Latanoprost and this compound

Latanoprost and its trans-isomer share the same molecular formula and weight but differ in their three-dimensional structure.

Table 1: Chemical Identification of Latanoprost and this compound

FeatureLatanoprostThis compound
IUPAC Name Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoateIsopropyl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Synonyms 5,6-cis-Latanoprost5,6-trans-Latanoprost, Latanoprost USP Related Compound A, Latanoprost EP Impurity F
CAS Number 130209-82-4913258-34-1
Molecular Formula C₂₆H₄₀O₅C₂₆H₄₀O₅
Molecular Weight 432.59 g/mol 432.59 g/mol

Formation and Degradation

The formation of this compound can occur as a process-related impurity during the synthesis of latanoprost or as a degradation product.[5] Latanoprost is known to be sensitive to thermal stress and light.[5][6]

  • Thermal Degradation: Studies have shown that latanoprost degrades at elevated temperatures (37°C and 50°C).[5][7][8] While the primary degradation products are often hydrolysis-related, the potential for isomerization to the trans-form under thermal stress exists.

  • Photoisomerization: Exposure to ultraviolet light can induce the isomerization of the cis-double bond to the more stable trans-configuration.[9]

  • pH Influence: The stability of latanoprost in aqueous solutions is pH-dependent, with optimal stability in a slightly acidic pH range (5.0 to 6.25).[10] Deviations from this range can lead to increased degradation, which may include isomerization.

Regulatory Landscape and Acceptance Criteria

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish standards for the quality and purity of pharmaceutical substances.

  • United States Pharmacopeia (USP): In the USP monograph for latanoprost, this compound is designated as Latanoprost Related Compound A .[11] The monograph for the ophthalmic solution, however, does not currently have an official limit for related substances.[9]

  • European Pharmacopoeia (Ph. Eur.): The Ph. Eur. monograph for latanoprost identifies this compound as Impurity F .[12]

The reporting threshold for impurities in new drug products with a maximum daily dose of ≤ 1 g is 0.1%, according to ICH Q3B(R2) guidelines.[9]

Table 2: Pharmacopoeial Designation of this compound

PharmacopoeiaImpurity Name
United States Pharmacopeia (USP) Latanoprost Related Compound A
European Pharmacopoeia (Ph. Eur.) Latanoprost Impurity F

Analytical Methodologies for the Detection of this compound

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of latanoprost and its isomers.[5][9]

Experimental Protocol: Reversed-Phase HPLC for Latanoprost and this compound

This protocol is a composite based on several validated methods for the analysis of latanoprost and its related substances.

Objective: To separate and quantify latanoprost from its trans-isomer and other related substances in a drug substance or product.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: A mixture of water and a suitable buffer (e.g., phosphate (B84403) buffer) adjusted to an acidic pH.

    • Mobile Phase B: Acetonitrile (B52724) or a mixture of acetonitrile and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Reagent and Sample Preparation:

  • Standard Solution: Prepare a standard solution of USP Latanoprost RS and USP Latanoprost Related Compound A RS in the mobile phase at a known concentration.

  • Sample Solution: Accurately weigh and dissolve the latanoprost sample (drug substance or extracted from the drug product) in the mobile phase to achieve a target concentration.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard solution to determine the retention times and system suitability parameters (e.g., resolution between latanoprost and this compound).

  • Inject the sample solution.

  • Identify the peaks corresponding to latanoprost and this compound based on their retention times relative to the standards.

  • Calculate the amount of this compound in the sample using the peak area response and the concentration of the standard.

System Suitability:

  • The resolution between the latanoprost and this compound peaks should be not less than 2.0.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solution (Latanoprost & this compound) Equilibrate Equilibrate HPLC System Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution Prep_Sample->Equilibrate Inject_Standard Inject Standard Solution Equilibrate->Inject_Standard Inject_Sample Inject Sample Solution Inject_Standard->Inject_Sample Identify_Peaks Identify Peaks (Retention Time) Inject_Sample->Identify_Peaks Calculate_Concentration Calculate Impurity Concentration Identify_Peaks->Calculate_Concentration

Figure 1: HPLC Experimental Workflow

Biological Activity and Physiological Effects

Latanoprost exerts its IOP-lowering effect by acting as a selective agonist at the prostaglandin F2α (FP) receptor.[1] This interaction initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor.

The biological activity of this compound has not been extensively studied. However, it is suggested that, like other trans-isomers of F-type prostaglandins, its biological activity may be similar to that of the cis-isomer.[13][14] Some impurities of latanoprost, such as latanoprost acid, are known to be biologically active, with latanoprost acid being significantly more potent at the FP receptor than the parent ester prodrug.[9] Another impurity, 15-ketolatanoprost, also demonstrates IOP-lowering effects.[9] Given the potential for biological activity, controlling the levels of this compound is crucial for ensuring predictable therapeutic outcomes.

Latanoprost Signaling Pathway

The binding of latanoprost acid to the FP receptor, a G-protein coupled receptor, triggers a downstream signaling cascade.

Latanoprost_Signaling_Pathway Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Esterases->Latanoprost_Acid FP_Receptor Prostaglandin F2α Receptor (FP Receptor) Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC MMPs Matrix Metalloproteinases (MMPs) Upregulation Ca_PKC->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Outflow Increased Uveoscleral Outflow ECM_Remodeling->Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Outflow->IOP_Reduction

Figure 2: Latanoprost Signaling Pathway

Quantitative Data Summary

The following table summarizes the key quantitative data related to latanoprost and its trans-isomer impurity.

Table 3: Summary of Quantitative Data

ParameterValueReference
Latanoprost Ophthalmic Solution Concentration 0.005% (50 µg/mL)[3]
Typical Daily Dose Approximately 1.5 µg per drop[15]
ICH Reporting Threshold for Impurities 0.1% for products with ≤ 1 g maximum daily dose[9]
Latanoprost Degradation Rate at 37°C 0.15 µg/mL/day[5][7]
Latanoprost Degradation Rate at 50°C 0.29 µg/mL/day[5][7]
Optimal pH for Latanoprost Stability 5.0 - 6.25[10]

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of latanoprost ophthalmic solutions. This technical guide has provided a detailed overview of this impurity, from its chemical nature and formation to the analytical methods for its control. The provided experimental protocol and diagrams are intended to be valuable resources for researchers, scientists, and drug development professionals in the pharmaceutical industry. A thorough understanding of the impurity profile of latanoprost, including the potential biological activity of its isomers, is essential for the development of robust and reliable glaucoma treatments. Further research into the specific biological effects of this compound would be beneficial to fully elucidate its impact.

References

The Pharmacological Profile of Latanoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536) is a prostaglandin (B15479496) F2α analogue and a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1][2][3] It is an isopropyl ester prodrug that, after topical administration to the eye, is rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[4][5][6] This conversion is critical for its therapeutic effect, which is primarily mediated through enhanced aqueous humor outflow.[1][7] As the first topical prostaglandin analogue approved for glaucoma treatment, its high efficacy, once-daily dosing regimen, and favorable safety profile have established it as a first-line therapeutic option.[5][8]

Mechanism of Action

Latanoprost acid is a selective agonist of the prostaglandin F (FP) receptor, a G-protein-coupled receptor.[1][5] The primary mechanism of action involves increasing the outflow of aqueous humor, the fluid that fills the front part of the eye, through the uveoscleral pathway.[1][7] This is in contrast to other glaucoma medications that primarily affect aqueous humor production or the conventional trabecular meshwork outflow pathway.[9]

Activation of the FP receptors located in the ciliary muscle leads to a cascade of intracellular events.[5][8] This includes the relaxation of the ciliary smooth muscles and the remodeling of the extracellular matrix within the uveoscleral pathway.[5] It is proposed that latanoprost upregulates matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components like collagen.[4][5] This enzymatic remodeling increases the permeability of the uveoscleral tissues, thereby reducing resistance to aqueous humor outflow and lowering IOP.[4]

Additionally, some research suggests that latanoprost may have neuroprotective effects and can promote neurite outgrowth in retinal ganglion cells through the PI3K-Akt-mTOR signaling pathway, which is independent of its IOP-lowering effect.[10]

Latanoprost_Signaling_Pathway cluster_cornea Cornea cluster_ciliary Ciliary Muscle Cell Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Agonist Binding G_Protein Gq/11 FP_Receptor->G_Protein PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG MMPs ↑ Matrix Metalloproteinases (MMPs) IP3_DAG->MMPs downstream effects ECM Extracellular Matrix Degradation MMPs->ECM Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM->Uveoscleral_Outflow IOP ↓ Intraocular Pressure Uveoscleral_Outflow->IOP Receptor_Binding_Assay_Workflow Start Start: FP Receptor-expressing cell membranes Incubate Incubate: + [3H]PGF2α (Radioligand) + Latanoprost Acid (Competitor) Start->Incubate Filter Rapid Filtration (Separates bound/unbound) Incubate->Filter Count Scintillation Counting (Measures radioactivity) Filter->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End: Determine Binding Affinity Analyze->End In_Vivo_IOP_Workflow Start Start: Acclimated Animal Model (e.g., Rat, Monkey) Baseline Measure Baseline IOP (Tonometer) Start->Baseline Dosing Topical Administration: Latanoprost (Treated Eye) Vehicle (Control Eye) Baseline->Dosing Measurements Measure IOP at Multiple Time Points (e.g., 0-24h) Dosing->Measurements Analysis Data Analysis: Compare IOP Change vs. Baseline and Control Measurements->Analysis End End: Evaluate IOP-lowering Efficacy and Duration Analysis->End

References

Unraveling the Core Mechanism of Action of trans-Latanoprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Latanoprost, a prostaglandin (B15479496) F2α analogue, stands as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its efficacy in lowering IOP is primarily attributed to its active form, latanoprost (B1674536) acid, which is a potent and selective agonist of the prostaglandin F2α (FP) receptor.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic action of this compound, detailing the signaling pathways, presenting key quantitative data, and outlining experimental protocols used in its research.

Pharmacokinetics and Activation

Latanoprost is administered as an isopropyl ester prodrug, a formulation that enhances its corneal penetration.[1] Following topical administration, esterases within the cornea rapidly hydrolyze latanoprost into its biologically active carboxylic acid form, latanoprost acid.[1][4] This conversion is crucial for its pharmacological activity, as the acid form possesses a significantly higher affinity for the FP receptor.

Molecular Target and Binding Affinity

The primary molecular target of latanoprost acid is the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[5] Recent cryo-electron microscopy studies have provided structural evidence of the FP receptor in complex with a Gq protein, confirming its coupling to the Gq/11 family of G proteins.[6]

Latanoprost acid exhibits a high and selective binding affinity for the FP receptor. The dissociation constant (Ki) and the half-maximal effective concentration (EC50) values from various studies are summarized in the table below.

ParameterValueCell/Tissue TypeReference
Binding Affinity (Ki) 98 nMNot specifiedNot specified
Functional Activity (EC50) 32-124 nMVarious cell typesNot specified
1.4 nMHuman Ciliary Muscle CellsNot specified
3.6 nMHuman Trabecular Meshwork CellsNot specified

Signaling Pathways

Upon binding of latanoprost acid, the FP receptor undergoes a conformational change, activating the coupled Gq protein. This initiates a cascade of intracellular signaling events that ultimately lead to the physiological effects of the drug.

Gq-PLC-IP3/DAG Pathway

The activated α-subunit of the Gq protein stimulates phospholipase C (PLC).[7][8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[7][8]

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[7][8]

Gq_PLC_Pathway Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates

Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of the initial Gq activation, latanoprost has been shown to induce the phosphorylation of p44/p42 Mitogen-Activated Protein Kinases (MAPK), also known as Extracellular signal-Regulated Kinases 1/2 (ERK1/2).[9] The activation of the MAPK/ERK pathway is a crucial step in mediating the cellular responses that lead to increased aqueous humor outflow.

MAPK_Pathway PKC PKC Upstream_Kinases Upstream Kinases (e.g., Raf, MEK) PKC->Upstream_Kinases Activates p44_42_MAPK p44/p42 MAPK (ERK1/2) Upstream_Kinases->p44_42_MAPK Phosphorylates Phospho_p44_42_MAPK Phosphorylated p44/p42 MAPK p44_42_MAPK->Phospho_p44_42_MAPK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Phospho_p44_42_MAPK->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Cellular Mechanisms of IOP Reduction

The primary mechanism by which latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[1][2] This is achieved through the remodeling of the extracellular matrix (ECM) in the ciliary muscle and trabecular meshwork.

Uveoscleral Outflow Enhancement

Activation of the FP receptor in ciliary muscle cells triggers the signaling cascades described above, leading to:

  • Relaxation of the ciliary muscle: This widens the spaces between the muscle bundles, reducing the resistance to aqueous humor outflow through the uveoscleral pathway.

  • Extracellular Matrix (ECM) Remodeling: The signaling pathways stimulate the expression and activity of Matrix Metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components like collagen.[4][10][11] Latanoprost has been shown to upregulate MMP-1, MMP-2, MMP-3, and MMP-9.[10][11][12] This enzymatic degradation of the ECM further increases the permeability of the uveoscleral pathway. The transcription factor c-Fos, which is induced by latanoprost, is implicated in the regulation of MMP expression.[4][10]

Effects on the Trabecular Meshwork

While the primary effect of latanoprost is on uveoscleral outflow, evidence also suggests a role in modulating the conventional (trabecular) outflow pathway. Latanoprost can induce changes in the actin cytoskeleton of trabecular meshwork cells and increase the expression of MMPs within the trabecular meshwork, which may contribute to a reduction in outflow resistance.[13]

IOP_Reduction_Workflow cluster_Uveoscleral Uveoscleral Outflow Pathway cluster_Trabecular Trabecular Outflow Pathway Ciliary_Muscle_Relax Ciliary Muscle Relaxation Increased_Uveo_Outflow Increased Uveoscleral Outflow Ciliary_Muscle_Relax->Increased_Uveo_Outflow ECM_Remodeling_Uveo ECM Remodeling ECM_Remodeling_Uveo->Increased_Uveo_Outflow Reduced_IOP Reduced Intraocular Pressure (IOP) Increased_Uveo_Outflow->Reduced_IOP TM_Cytoskeleton Trabecular Meshwork Cytoskeletal Changes Increased_TM_Outflow Increased Trabecular Outflow TM_Cytoskeleton->Increased_TM_Outflow ECM_Remodeling_TM ECM Remodeling ECM_Remodeling_TM->Increased_TM_Outflow Increased_TM_Outflow->Reduced_IOP Latanoprost_Acid Latanoprost Acid FP_Receptor_Activation FP Receptor Activation Latanoprost_Acid->FP_Receptor_Activation Signaling_Cascades Intracellular Signaling (Gq-PLC, MAPK) FP_Receptor_Activation->Signaling_Cascades Signaling_Cascades->Ciliary_Muscle_Relax Signaling_Cascades->TM_Cytoskeleton MMP_Upregulation MMP Upregulation (MMP-1, -2, -3, -9) Signaling_Cascades->MMP_Upregulation MMP_Upregulation->ECM_Remodeling_Uveo MMP_Upregulation->ECM_Remodeling_TM

Quantitative Data on IOP Reduction

Numerous studies in animal models and human clinical trials have demonstrated the significant IOP-lowering effect of latanoprost.

Animal ModelLatanoprost ConcentrationIOP ReductionReference
Mice (NIH Swiss)0.01%~14%[14]
Rats (Wistar)0.005% (subcutaneous infusion)~20%[15]
Dogs (Beagle)0.005%~25%[16]
Guinea Pigs (in dark)0.005%Significant reduction[17]
Clinical Trials
Open-Angle Glaucoma / Ocular Hypertension0.005%22-39%[1]
Normal-Tension Glaucoma50 µg/ml21.3%Not specified

Experimental Protocols

Human Trabecular Meshwork (HTM) Cell Culture
  • Isolation: Primary HTM cells are isolated from donor human corneoscleral rims. The trabecular meshwork tissue is carefully dissected under a microscope.

  • Digestion: The tissue is digested with collagenase (e.g., 1 mg/mL) for 1-2 hours at 37°C to release the cells.

  • Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.[18][19] Cells are maintained in a humidified incubator at 37°C and 5% CO2.[18]

  • Treatment: For drug treatment studies, HTM cells are grown to near confluence and then treated with latanoprost acid at desired concentrations for specified time periods.[18]

Radioligand Binding Assay for FP Receptor
  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the FP receptor (e.g., HEK293 cells transfected with the human FP receptor). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes.[20]

  • Binding Reaction: Membranes are incubated with a radiolabeled ligand (e.g., [3H]-PGF2α) and varying concentrations of unlabeled latanoprost acid in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[20]

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.[20]

  • Data Analysis: The concentration of latanoprost acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Western Blot for p44/p42 MAPK (ERK1/2) Phosphorylation
  • Cell Lysis: After treatment with latanoprost acid, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[21]

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated p44/p42 MAPK and total p44/p42 MAPK.[22]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[22]

  • Quantification: The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total p44/p42 MAPK is calculated.

Gelatin Zymography for MMP Activity
  • Sample Preparation: Conditioned media from cell cultures treated with latanoprost acid are collected. Protein concentration is determined.[23]

  • Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel containing gelatin. Electrophoresis is performed under non-denaturing conditions.[23]

  • Enzyme Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours to allow for gelatin digestion by the MMPs.[23]

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatinolytic activity appear as clear bands against a blue background, indicating the presence of active MMPs.[23]

In Vivo Glaucoma Animal Models and IOP Measurement
  • Animal Models: Various animal models are used, including normotensive and hypertensive rabbits, monkeys, mice, rats, dogs, and guinea pigs.[14][15][16][17][24]

  • Drug Administration: Latanoprost is typically administered topically as a single drop to one eye, with the contralateral eye serving as a control.

  • IOP Measurement: IOP is measured at baseline and at various time points after drug administration using a tonometer calibrated for the specific animal species (e.g., Tono-Pen, TonoVet).[14][15][16][17] Measurements are often taken in conscious animals after habituation to the procedure to minimize stress-induced IOP fluctuations.[15]

Conclusion

The mechanism of action of this compound is a well-defined process initiated by the binding of its active metabolite, latanoprost acid, to the FP receptor. This interaction triggers a Gq-mediated signaling cascade involving the PLC-IP3/DAG and MAPK pathways. The downstream effects, primarily the remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork through the upregulation of MMPs, lead to a significant increase in uveoscleral outflow and a reduction in intraocular pressure. The detailed understanding of these molecular and cellular events, supported by robust quantitative data and established experimental protocols, continues to be pivotal for the development of novel and improved therapies for glaucoma.

References

An In-depth Technical Guide to the Biological Activity of the Trans-Isomer of Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Latanoprost (B1674536) is a highly effective prostaglandin (B15479496) F2α analogue used as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its therapeutic effect is mediated by its active form, latanoprost acid, a selective agonist of the prostaglandin F (FP) receptor. During the synthesis and storage of latanoprost, several related substances and isomers can form, including the 5,6-trans-isomer of latanoprost (hereafter referred to as trans-latanoprost).

This technical guide provides a comprehensive overview of the known and inferred biological activity of this compound. It is critical to note that this compound is primarily considered an impurity in commercial latanoprost preparations, and as such, there is a significant lack of specific published studies detailing its pharmacological profile.[1][2][3] The biological activity is largely inferred from the extensive research on its parent compound, the cis-isomer, and general knowledge of other F-type prostaglandin isomers.[1][2][3]

This document will first detail the well-characterized biological activity of latanoprost acid (the active form of the cis-isomer) as a foundational reference. It will then discuss the status of this compound and present detailed experimental protocols and signaling pathways relevant to the characterization of any prostaglandin analogue.

Introduction to Latanoprost and its Isomers

Latanoprost is the isopropyl ester prodrug of a synthetic PGF2α analogue.[4][5] Following topical administration to the eye, it is absorbed through the cornea and rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[4][6] The chemical structure of latanoprost features a double bond between carbons 5 and 6 in the cis (Z) configuration.

This compound, chemically named (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid, 1-methylethyl ester, is an isomer where this double bond is in the trans (E) configuration.[7][8] This isomer is a known impurity that can arise during synthesis or through degradation and is typically found in bulk drug products at concentrations of 2-5%.[1][3] Its primary utility to date has been as an analytical standard for the detection and quantification of this impurity in pharmaceutical formulations.[1][2][9]

Biological Activity of Latanoprost Acid (Cis-Isomer)

The biological activity of this compound is presumed to be similar to that of the cis-isomer, latanoprost acid.[1][2] Therefore, a thorough understanding of latanoprost acid's pharmacology is essential.

Mechanism of Action

Latanoprost acid is a potent and selective agonist for the prostaglandin FP receptor, a G-protein coupled receptor (GPCR).[4][10] In bovine corpus luteum cell membranes, the dissociation constant (Kd) for the FP receptor for latanoprost was found to be 2.8 nM, identical to that of the natural ligand PGF2α.[11] Activation of FP receptors, which are highly expressed in ocular tissues like the ciliary muscle, initiates a signaling cascade that leads to a reduction in IOP.[6] The primary mechanism for this IOP reduction is an increase in the uveoscleral outflow of aqueous humor, with potential minor effects on the trabecular meshwork.[4][11] This is achieved through the remodeling of the extracellular matrix in the ciliary muscle.[4][11]

Signaling Pathway

The FP receptor primarily couples to the Gαq/11 family of G proteins.[12] Ligand binding by latanoprost acid triggers the following canonical signaling cascade:

  • Gαq Activation: The activated FP receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit activates phospholipase C-beta (PLCβ).

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).

  • Protein Kinase C (PKC) Activation: The increase in both intracellular Ca2+ and membrane-bound DAG synergistically activates Protein Kinase C (PKC).

  • Downstream Effects: These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), which ultimately modulates gene expression for proteins like matrix metalloproteinases (MMPs).[13][14] The increased activity of MMPs is thought to degrade and remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow.[4]

Diagram: FP Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds G_Protein Gαq/βγ FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates MAPK MAPK Cascade (ERK1/2) PKC->MAPK Transcription Gene Transcription (e.g., MMPs) MAPK->Transcription

Caption: Canonical Gq-protein coupled signaling pathway activated by Latanoprost Acid via the FP receptor.

Quantitative Pharmacological Data

While specific quantitative data for this compound is unavailable in published literature, the data for latanoprost acid and related compounds provide a crucial benchmark for its potential activity. The following table summarizes key pharmacological parameters for latanoprost acid.

Parameter Compound Value Assay/System Reference
Binding Affinity (Kd) Latanoprost2.8 nMRadioligand binding, Bovine corpus luteum membranes[11]
Functional Potency (EC50) Latanoprost Acid10 nMFP receptor activation[15]
Functional Potency (EC50) Latanoprost Acid13 nMPhosphoinositide (PI) Turnover, Bovine iris sphincter[13]
Functional Potency (EC50) Latanoprost Acid59 nMMAP Kinase Phosphorylation, Bovine iris sphincter[13]
Functional Potency (EC50) Latanoprost Acid828 nMContraction, Bovine iris sphincter[13]
Binding Affinity (Kd) This compoundNot Available--
Functional Potency (EC50) This compoundNot Available--

Experimental Protocols

Characterizing the biological activity of a prostaglandin analogue like this compound involves a series of standard in vitro assays.

Receptor Binding Assay

Objective: To determine the binding affinity (Kd) and selectivity of the test compound for the FP receptor.

Methodology: Competitive Radioligand Binding Assay.

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human FP receptor (e.g., bovine corpus luteum, HEK293-FP cells).

  • Assay Components: The assay mixture includes the membrane preparation, a radiolabeled FP receptor ligand (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Functional Activity Assays

Objective: To measure the ability of the test compound to activate the FP receptor and elicit a downstream cellular response (i.e., to determine its potency (EC50) and efficacy).

Methodology 1: Phosphoinositide (PI) Turnover / Calcium Mobilization Assay

  • Cell Culture: Cells expressing the FP receptor are cultured. For PI turnover, cells are pre-labeled with [3H]-myo-inositol. For calcium mobilization, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: Cells are treated with varying concentrations of the test compound (this compound).

  • Measurement:

    • PI Turnover: The reaction is stopped, and the accumulation of radiolabeled inositol phosphates (IPs) is measured by ion-exchange chromatography and scintillation counting.

    • Calcium Mobilization: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader or microscope.

  • Data Analysis: Dose-response curves are generated by plotting the response against the log concentration of the compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy).

Methodology 2: MAP Kinase Phosphorylation Assay (Western Blot)

  • Cell Treatment: FP receptor-expressing cells are serum-starved and then treated with various concentrations of the test compound for a short period (e.g., 5-15 minutes).

  • Lysis: Cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is probed with a primary antibody specific for the phosphorylated form of a MAP kinase (e.g., anti-phospho-ERK1/2) and a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The membrane is often stripped and re-probed for total ERK1/2 as a loading control.

  • Data Analysis: Band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to generate dose-response curves.

Diagram: Experimental Workflow for Prostaglandin Analogue Characterization

G_20251209_163152 start Test Compound (e.g., this compound) binding_assay Receptor Binding Assay (Competitive Radioligand) start->binding_assay functional_assay Functional Assays (FP-expressing cells) start->functional_assay affinity Determine Affinity (Ki value) binding_assay->affinity ca_assay Calcium Mobilization Assay functional_assay->ca_assay mapk_assay MAPK Phosphorylation Assay (Western Blot) functional_assay->mapk_assay pi_assay Phosphoinositide Turnover Assay functional_assay->pi_assay potency Determine Potency & Efficacy (EC50, Emax) ca_assay->potency mapk_assay->potency pi_assay->potency profile Complete Pharmacological Profile affinity->profile potency->profile

Caption: A typical workflow for characterizing the pharmacological profile of a novel prostaglandin analogue.

Conclusion

The 5,6-trans-isomer of latanoprost is a known process-related impurity in the manufacturing of the widely used anti-glaucoma medication.[1][3][7] Currently, there is a notable absence of specific, publicly available research on its biological activity, including its affinity for the FP receptor and its efficacy in reducing intraocular pressure.[1][2] Based on the pharmacology of other F-type prostaglandins, it is inferred that this compound may possess biological activity similar to the therapeutically used cis-isomer, latanoprost acid.[2][8] However, without direct experimental evidence, its precise pharmacological profile remains uncharacterized.

For drug development professionals, this compound should be treated as a critical quality attribute to be monitored and controlled within pharmaceutical formulations, as specified by regulatory guidelines.[9] The detailed pharmacology of latanoprost acid, along with the standard experimental protocols outlined in this guide, provide a robust framework for any future investigation into the specific biological activity of this and other related isomers. Further research is warranted to definitively establish the pharmacological effects of this compound to fully understand its contribution, if any, to the overall therapeutic and safety profile of latanoprost eye drops.

References

An In-depth Technical Guide to the Interaction of trans-Latanoprost with the Prostaglandin F2α Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1] Administered topically as the isopropyl ester prodrug, trans-Latanoprost, it is rapidly hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1] The primary therapeutic action of latanoprost acid is the reduction of intraocular pressure (IOP) by enhancing the uveoscleral outflow of aqueous humor.[1] This effect is mediated through its specific interaction as a selective agonist with the prostaglandin F2α receptor, also known as the FP receptor.[1] This technical guide provides a comprehensive overview of the molecular interactions between latanoprost and the FP receptor, detailing binding affinities, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Molecular Interaction and Binding Affinity

Latanoprost acid is a potent and selective agonist for the prostanoid FP receptor.[2] The binding affinity and functional potency of latanoprost acid at the human FP receptor have been quantified in numerous studies, providing a basis for its therapeutic efficacy.

Quantitative Data on Latanoprost Acid-FP Receptor Interaction

The following tables summarize the binding affinity (Ki) and functional activity (EC50) of latanoprost acid for the prostaglandin F2α (FP) receptor.

ParameterValue (nM)Cell Type/Assay ConditionReference
Ki 98Displacement of [3H]PGF2α from FP receptor in bovine corpus luteum membrane[3]
EC50 3.6Human FP receptors[2]
EC50 32-124FP receptor functional phosphoinositide turnover assays[3]

Experimental Protocols

A variety of in vitro assays are employed to characterize the interaction of latanoprost with the FP receptor. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of latanoprost acid for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of latanoprost acid for the FP receptor.

Materials:

  • Radioligand: [3H]-Prostaglandin F2α ([3H]PGF2α)[3]

  • Receptor Source: Membranes from cells expressing the human FP receptor (e.g., 1321N1 cells)[3]

  • Assay Buffer: 50 mM Tris-HCl pH 6.0, 0.5% BSA[3]

  • Wash Buffer: 50 mM Tris-HCl pH 7.4[3]

  • Unlabeled Ligand: Latanoprost acid

  • Filters: Glass fiber filters (e.g., Unifilter 96 GF/C)[3]

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the FP receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]PGF2α (typically near its Kd value), and varying concentrations of unlabeled latanoprost acid.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]PGF2α against the concentration of latanoprost acid. Calculate the IC50 value (the concentration of latanoprost acid that inhibits 50% of specific [3H]PGF2α binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (FP Receptor Source) Incubation Incubation (Membranes + [3H]PGF2α + Latanoprost Acid) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]PGF2α) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation (Latanoprost Acid Dilutions) Competitor_Prep->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Plotting Data Plotting (% Inhibition vs. [Latanoprost Acid]) Counting->Data_Plotting IC50_Calc IC50 Calculation Data_Plotting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Plating Cell Plating (FP Receptor Expressing Cells) Dye_Loading Dye Loading (Fluo-4 AM) Cell_Plating->Dye_Loading Fluorescence_Reading Fluorescence Reading (Baseline) Dye_Loading->Fluorescence_Reading Agonist_Prep Agonist Preparation (Latanoprost Acid Dilutions) Agonist_Addition Agonist Addition Agonist_Prep->Agonist_Addition Fluorescence_Monitoring Fluorescence Monitoring (Post-Addition) Agonist_Addition->Fluorescence_Monitoring Peak_Response Determine Peak Response Fluorescence_Monitoring->Peak_Response Dose_Response_Curve Generate Dose-Response Curve Peak_Response->Dose_Response_Curve EC50_Calc EC50 Calculation Dose_Response_Curve->EC50_Calc G Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds to Gq11 Gq/11 FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets leading to G cluster_gq Gq/11 Pathway cluster_rho Rho/ROCK Pathway cluster_mapk MAPK/ERK Pathway cluster_response Cellular Responses Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Gq11 Gq/11 FP_Receptor->Gq11 G1213 G12/13 (?) FP_Receptor->G1213 PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Upstream_Kinases Upstream Kinases (e.g., Raf, MEK) Ca_PKC->Upstream_Kinases RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton ERK ERK1/2 Upstream_Kinases->ERK Gene_Expression Gene Expression (MMPs) ERK->Gene_Expression Outflow Increased Aqueous Outflow Cytoskeleton->Outflow Gene_Expression->Outflow

References

Methodological & Application

Application Note: Quantitative Analysis of trans-Latanoprost in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective method for the quantification of trans-Latanoprost, an isomer of the prostaglandin (B15479496) analog Latanoprost (B1674536), in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a comprehensive workflow from sample preparation to data analysis, making it suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been validated for linearity, precision, and accuracy.

Introduction

Latanoprost is a prostaglandin F2α analogue widely used in the treatment of open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[1][2] The manufacturing process of Latanoprost can result in the formation of related substances and isomers, including this compound.[3] Accurate and sensitive quantification of these compounds is crucial for ensuring the quality, safety, and efficacy of ophthalmic preparations. This document provides a detailed protocol for the analysis of this compound using a robust HPLC-MS/MS method.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction procedure is employed for the isolation of this compound from biological matrices such as plasma or aqueous humor.

Materials:

  • Biological matrix (e.g., plasma, aqueous humor)

  • This compound analytical standard

  • Latanoprost-d4 (internal standard)

  • Ethyl acetate (B1210297)

  • Isopropanol (B130326)

  • Methanol

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

Procedure:

  • To 100 µL of the biological sample, add 20 µL of the internal standard solution (Latanoprost-d4).

  • For protein precipitation, add 300 µL of methanol, vortex for 30 seconds, and centrifuge at 13,000 rpm for 15 minutes at 4°C.[4]

  • Alternatively, for liquid-liquid extraction, add 1 mL of a mixture of ethyl acetate and isopropanol (60:40, v/v).[2][4]

  • Vortex the mixture for 20 minutes.

  • Centrifuge at 13,000 rpm for 15 minutes at 4°C.[4]

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 150 µL of the mobile phase (water/acetonitrile 55:45, v/v) and inject 10 µL into the HPLC-MS/MS system.[4]

HPLC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

HPLC Conditions:

Parameter Value
Column Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic acid in Water[2]
Mobile Phase B Acetonitrile with 0.1% Formic acid[2]
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

| Run Time | 8 minutes[2] |

Gradient Elution Program:

Time (min) % Mobile Phase B
0.0 45
5.0 95
6.0 95
6.1 45

| 8.0 | 45 |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Capillary Voltage 3.5 kV
Source Temperature 150°C

| Desolvation Temperature | 400°C |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 433.3 415.3 15

| Latanoprost-d4 (IS) | 437.3 | 419.3 | 15 |

Data Presentation

The following table summarizes the quantitative data for the HPLC-MS/MS analysis of this compound.

ParameterResult
Linearity Range 0.5 - 50 ng/mL[2]
Correlation Coefficient (r²) > 0.99[2]
Limit of Detection (LOD) 0.01 mg/kg[5][6]
Limit of Quantification (LOQ) 0.5 ng/mL[2]
Precision (%RSD) < 15%[2]
Accuracy (%Recovery) 90 - 110%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (Latanoprost-d4) Sample->Add_IS Extraction Liquid-Liquid Extraction (Ethyl Acetate/Isopropanol) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C8 Column) Reconstitution->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for this compound analysis.

logical_flow cluster_instrument Analytical Instrument cluster_process Injector Injector HPLC_Column HPLC Column Injector->HPLC_Column ESI_Source ESI Source HPLC_Column->ESI_Source Separation Quadrupole1 Q1 (Precursor Ion Selection) ESI_Source->Quadrupole1 Ionization Collision_Cell Q2 (Fragmentation) Quadrupole1->Collision_Cell Selection Quadrupole3 Q3 (Product Ion Selection) Collision_Cell->Quadrupole3 Fragmentation Detector Detector Quadrupole3->Detector Selection Data Data Acquisition & Processing Detector->Data Analyte This compound + IS Analyte->Injector Separation Chromatographic Separation Ionization Ionization Precursor_Selection Precursor Ion Selection (m/z 433.3) Fragmentation Collision-Induced Dissociation Product_Selection Product Ion Selection Detection Signal Detection

Caption: Logical flow of the HPLC-MS/MS analysis.

References

Application Note: Quantification of trans-Latanoprost in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of trans-Latanoprost, a critical isomeric impurity, in bulk Latanoprost (B1674536) drug substance. The accurate determination of this compound is essential to ensure the quality, safety, and efficacy of the final drug product. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely used method in pharmaceutical analysis.[1] This document outlines the necessary reagents, equipment, and a validated chromatographic method for the baseline separation and quantification of Latanoprost and its trans-isomer.

Introduction

Latanoprost is a prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension.[2][3] It functions by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[2][3] During the synthesis of Latanoprost, several related substances and isomers can be formed as impurities. One of the critical impurities is 5,6-trans-Latanoprost, a geometric isomer of the active pharmaceutical ingredient (API).[2] Regulatory agencies require strict control over impurity levels in bulk drug substances.[1] Therefore, a validated, sensitive, and accurate analytical method is crucial for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of closely related compounds.[1] Several HPLC methods have been developed for the analysis of Latanoprost and its impurities.[2][3][4][5] This application note details a normal-phase HPLC method that achieves baseline separation of Latanoprost from its trans-isomer and other related impurities.[2][6]

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound in a bulk drug substance.

Materials and Reagents
  • Latanoprost Bulk Drug Substance (Sample)

  • Latanoprost Reference Standard

  • This compound Reference Standard

  • Heptane (HPLC Grade)

  • 2-Propanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Methanol (HPLC Grade, for cleaning)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Compartment with Temperature Control

    • UV-Vis Detector

  • NH2 (Amino) HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column NH2 (Amino) Column
Mobile Phase Heptane : 2-Propanol : Acetonitrile (93:6:1, v/v/v) with 0.05% water
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 210 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
Preparation of Solutions

2.4.1. Diluent: Prepare the mobile phase as the diluent.

2.4.2. Standard Solutions:

  • Latanoprost Stock Solution (100 µg/mL): Accurately weigh about 10 mg of Latanoprost reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the diluent to achieve concentrations ranging from 0.05 µg/mL to 2.77 µg/mL for related substances.[7]

2.4.3. Sample Solution:

  • Accurately weigh about 10 mg of the Latanoprost bulk drug substance and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a nominal concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution containing both Latanoprost and this compound.

ParameterAcceptance Criteria
Resolution Baseline separation between Latanoprost and this compound peaks (Resolution > 2.0)
Tailing Factor Tailing factor for both peaks should be ≤ 2.0
Relative Standard Deviation (RSD) RSD for peak areas from six replicate injections should be ≤ 2.0%

Data Analysis and Quantification

The quantification of this compound is performed using an external standard method.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of this compound against its concentration for the series of working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.[7]

  • Quantification: Inject the sample solution and record the peak area for the this compound peak. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

  • Calculation of Impurity Content:

    Alternatively, the percentage can be calculated based on the concentration determined from the calibration curve relative to the nominal concentration of the Latanoprost sample solution.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines.[7][8] A summary of the validation parameters is presented below.

ParameterResult
Linearity (this compound) 0.05 - 2.77 µg/mL (r² > 0.999)[7][8]
Limit of Detection (LOD) 0.025 µg/mL[4][7]
Limit of Quantification (LOQ) 0.035 µg/mL[4][7]
Accuracy (% Recovery) 90.0 - 110.0% for impurities[7][8]
Precision (RSD%) < 3.7%[2]

Experimental Workflow and Diagrams

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_standards Prepare Standard Solutions (Latanoprost & this compound) system_suitability System Suitability Test prep_standards->system_suitability calibration Calibration Curve Generation prep_standards->calibration prep_sample Prepare Sample Solution (Bulk Drug Substance) sample_analysis Sample Injection & Analysis prep_sample->sample_analysis prep_mobile_phase Prepare Mobile Phase prep_mobile_phase->system_suitability system_suitability->calibration If passes calibration->sample_analysis peak_integration Peak Integration & Identification sample_analysis->peak_integration quantification Quantification of this compound peak_integration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Logical Relationship of Latanoprost and its Isomers

logical_relationship Latanoprost Latanoprost (cis-isomer) trans_Latanoprost This compound (trans-isomer) Impurity other_impurities Other Related Substances/Impurities bulk_drug Bulk Drug Substance bulk_drug->Latanoprost Major Component bulk_drug->trans_Latanoprost Contains bulk_drug->other_impurities Contains

Caption: Relationship between Latanoprost and its trans-isomer impurity.

Conclusion

The HPLC method detailed in this application note is suitable for the accurate and precise quantification of this compound in bulk drug substance. The method is selective, linear, sensitive, and accurate, making it a reliable quality control tool for ensuring that Latanoprost meets the stringent purity requirements of regulatory authorities. Adherence to this protocol will enable researchers and drug development professionals to effectively monitor and control the levels of this critical impurity.

References

Application Note: High-Resolution Separation of Latanoprost Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536) is a prostaglandin (B15479496) F2α analogue that is a first-line treatment for managing open-angle glaucoma and ocular hypertension.[1] It functions by increasing the outflow of aqueous humor, which in turn lowers intraocular pressure (IOP).[2] Latanoprost is an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active acid form.[2][3]

During the synthesis and storage of latanoprost, several related substances, including stereoisomers and geometric isomers, can form as impurities. The most significant of these are the 15(S)-epimer and the 5,6-trans isomer. Additionally, the enantiomer of latanoprost can be present.[1] The presence and quantity of these isomers are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of the final drug product. Regulatory agencies mandate robust analytical methods for the accurate separation and quantification of these impurities.

This application note details two validated High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of latanoprost and its key isomers.

Analytical Methods and Protocols

Two distinct HPLC methods are presented, offering flexibility based on laboratory instrumentation and specific analytical requirements. Method 1 utilizes a reversed-phase approach with a combination of chiral and cyano columns for comprehensive separation, while Method 2 employs a normal-phase system for baseline resolution of the primary isomers.

Method 1: Reversed-Phase HPLC with Combined Chiral and Cyano Columns

This modern, stability-indicating method allows for the simultaneous quantification of latanoprost, its key isomers ((15S)-latanoprost, latanoprost enantiomer, and 5,6-trans latanoprost), and known degradation products like latanoprost acid and 15-ketolatanoprost.[1][4]

  • Standard Preparation:

    • Prepare individual stock solutions of latanoprost and its related substances (e.g., (15S)-latanoprost, 5,6-trans latanoprost, latanoprost enantiomer) in a suitable solvent like acetonitrile.

    • Prepare a working standard solution by diluting the stock solutions to the desired concentration (e.g., Latanoprost at 50 µg/mL and impurities at ~1.0 µg/mL).[1]

  • Sample Preparation (for Ophthalmic Solutions):

    • Accurately transfer a known volume of the latanoprost ophthalmic solution into a volumetric flask.

    • Dilute with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 40-60 µg/mL for latanoprost).[1]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Acquire and process the chromatograms using appropriate data acquisition software.

    • Identify and quantify the peaks based on the retention times obtained from the standard solution.

ParameterValue
Stationary Phase Combined system: Chiral and Cyano columns[1][4]
Mobile Phase Reverse-phase gradient elution[1][4]
Detection UV at 210 nm[1][4]
Linearity (Latanoprost) 40–60 µg/mL (r = 0.999)[1][5]
Linearity (Impurities) 0.05–2.77 µg/mL (r = 0.999)[1][5]
LOD (Latanoprost) 0.025 µg/mL[1][5]
LOQ (Latanoprost) 0.35 µg/mL[1]
Accuracy (Recovery) 98.0–102.0% for Latanoprost assay[1][5]
90.0–110.0% for impurities[1][5]
Method 2: Normal-Phase HPLC for Isomer Separation

This method provides baseline separation of latanoprost from its 15(S)-isomer (impurity I) and 5,6-trans-isomer (impurity II) using an amino (NH2) column.[6]

  • Standard and Sample Preparation:

    • Prepare standard solutions of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost in the mobile phase.[6]

    • For linearity assessment, prepare solutions in the concentration range of 1 to 10 μg/mL for latanoprost, 0.5 to 15 μg/mL for the 15(S)-isomer, and 3 to 24 μg/mL for the 5,6-trans-isomer.[6]

    • Dissolve bulk drug substance or formulate samples in the mobile phase to the desired concentration.[6]

    • Filter all solutions through a 0.45-μm filter before use.[6]

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified conditions.

    • Inject 20 μL of each solution.[6]

    • Integrate the peak areas to determine the concentration of latanoprost and its isomers.

ParameterValue
Stationary Phase Luna NH2 column (250 mm × 4.6 mm, 5 µm)[6]
Mobile Phase n-heptane–2-propanol–acetonitrile 93:6:1 (v/v), with 0.5 mL/L water[6]
Flow Rate 1.0 mL/min[6]
Injection Volume 20 µL[6]
Detection UV (Wavelength not specified, typically low UV for prostaglandins)
Linearity (Correlation Coefficient) > 0.98 for known impurities[6]
LOD (Impurities) 0.39 µg/mL (15(S)-isomer), 0.42 µg/mL (5,6-trans-isomer)[6]
Precision (RSD%) < 3.7%[6]

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships of latanoprost and its related substances.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Ophthalmic Solution or Bulk Drug Dilution Dilution with Mobile Phase Sample->Dilution Standard Reference Standards (Latanoprost & Isomers) Standard->Dilution Filtration 0.45 µm Filtration Dilution->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Injection Detection UV Detector HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification G cluster_isomers Process & Storage Related Isomers cluster_degradation Degradation Products Latanoprost Latanoprost (Active Pharmaceutical Ingredient) Epimer 15(S)-Latanoprost (Epimer) Latanoprost->Epimer Inversion at C15 Trans 5,6-trans-Latanoprost (Geometric Isomer) Latanoprost->Trans cis to trans Enantiomer Latanoprost Enantiomer (Stereoisomer) Latanoprost->Enantiomer Mirror Image Acid Latanoprost Acid (Hydrolysis) Latanoprost->Acid Degradation Keto 15-keto-Latanoprost (Oxidation) Latanoprost->Keto Degradation

References

Application Notes: Characterization of trans-Latanoprost Binding to Prostaglandin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536) is a potent prostaglandin (B15479496) F2α (PGF2α) analogue widely utilized as a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It functions as an isopropyl ester prodrug, which, upon topical administration to the eye, readily penetrates the cornea.[1][3] In the cornea, esterases hydrolyze it into its biologically active form, latanoprost acid.[2][4] The therapeutic effect of latanoprost is mediated by its activity as a selective agonist at the prostaglandin F receptor (FP receptor).[1][5] Activation of the FP receptor in the ciliary muscle increases the uveoscleral outflow of aqueous humor, leading to a reduction in IOP.[2][5]

This document provides detailed protocols and data regarding the binding characteristics of the active metabolite of latanoprost, trans-latanoprost acid, to the human FP receptor and other prostanoid receptor subtypes.

Prostaglandin FP Receptor Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[6] Upon agonist binding, such as with latanoprost acid, the receptor activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7] This signaling cascade ultimately leads to the physiological response of increased aqueous humor outflow.

FP_Receptor_Signaling Latanoprost Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Physiological Response Ca_Release->Response PKC->Response

Caption: Agonist-induced FP receptor signaling cascade.

Binding Affinity of Latanoprost Acid to Prostanoid Receptors

Competitive radioligand binding assays are crucial for determining the affinity (Ki) and selectivity of a compound for its target receptors. The data presented below summarizes the binding profile of latanoprost acid across a panel of human prostanoid receptors. Latanoprost acid demonstrates high affinity and selectivity for the FP receptor.[8]

Prostanoid ReceptorLigandBinding Affinity (Ki, nM)
FP Latanoprost Acid 98 [8]
EP1Latanoprost Acid9540[8]
EP3Latanoprost Acid3501[8]
EP4Latanoprost Acid41000[8]
DPLatanoprost Acid52000[8]
IPLatanoprost Acid>90000[8]
TPLatanoprost Acid121000[8]
Table 1: Binding affinities of latanoprost acid for various human prostanoid receptors.

Protocol: Competitive Radioligand Binding Assay for the FP Receptor

This protocol describes a method to determine the inhibitory constant (Ki) of this compound acid at the human FP receptor using a competitive binding assay with a suitable radioligand, such as [³H]-PGF2α. This type of assay is considered the gold standard for measuring the affinity of a ligand for its target receptor.[9]

I. Materials and Reagents
  • Receptor Source : Cell membranes prepared from HEK293 cells stably expressing the human FP receptor.

  • Radioligand : [³H]-PGF2α (specific activity ~150-200 Ci/mmol).

  • Test Compound : this compound acid.

  • Non-specific Binding Control : Unlabeled PGF2α (10 µM).

  • Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration : 96-well glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).[10]

  • Scintillation Cocktail .

  • Equipment : 96-well plates, multichannel pipettes, cell harvester, scintillation counter.

II. Experimental Workflow

The workflow involves preparing the reaction, incubating the components to reach equilibrium, separating the bound from free radioligand, and quantifying the bound radioactivity.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare serial dilutions of Latanoprost Acid D Add to 96-well plate: 1. Buffer/Latanoprost/Control 2. Receptor Membranes 3. Radioligand A->D B Prepare Radioligand ([³H]-PGF2α) solution B->D C Thaw & resuspend FP receptor membranes C->D E Incubate at 30°C for 60 min to reach equilibrium D->E F Rapidly filter plate contents through GF/C filter mat E->F G Wash filters 4x with ice-cold wash buffer F->G H Dry filters, add scintillation cocktail G->H I Count radioactivity (CPM) in a scintillation counter H->I J Plot % Inhibition vs. [Latanoprost Acid] I->J K Calculate IC50 value (Non-linear regression) J->K L Calculate Ki value (Cheng-Prusoff Equation) K->L

Caption: Workflow for a competitive radioligand binding assay.
III. Step-by-Step Procedure

  • Preparation : On the day of the assay, thaw the frozen aliquots of cell membranes containing the FP receptor and resuspend them in the final assay binding buffer.[10] Perform serial dilutions of this compound acid in the assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup : The assay is performed in a 96-well plate with a final volume of 250 µL per well.[10] Set up triplicate wells for each condition:

    • Total Binding : 50 µL assay buffer + 150 µL membrane suspension + 50 µL [³H]-PGF2α.

    • Non-specific Binding (NSB) : 50 µL unlabeled PGF2α (10 µM) + 150 µL membrane suspension + 50 µL [³H]-PGF2α.

    • Competition Binding : 50 µL of each latanoprost acid dilution + 150 µL membrane suspension + 50 µL [³H]-PGF2α.

  • Incubation : Gently agitate the plate and incubate at 30°C for 60 minutes to allow the binding to reach equilibrium.[10]

  • Filtration : Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[10]

  • Washing : Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Counting : Dry the filter mat, place it in a sample bag, add scintillation cocktail, and seal. Measure the radioactivity retained on the filters using a scintillation counter.[10]

IV. Data Analysis and Interpretation
  • Calculate Specific Binding : For each data point, determine the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding (NSB) wells from the CPM of the experimental wells.

    • Specific Binding = Total Binding CPM - NSB CPM

  • Generate Competition Curve : Plot the percentage of specific binding against the logarithm of the latanoprost acid concentration. The data should form a sigmoidal dose-response curve.

  • Determine IC50 : Use a non-linear regression analysis program (e.g., Prism) to fit the competition curve and determine the concentration of latanoprost acid that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki : Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).[11]

Conclusion

The data and protocols presented confirm that this compound acid is a high-affinity agonist for the prostaglandin FP receptor, with significantly lower affinity for other prostanoid receptor subtypes.[8] This selectivity is the basis for its favorable therapeutic index in the treatment of glaucoma.[12] The provided radioligand binding assay protocol offers a robust and standardized method for researchers to quantify the binding affinity of test compounds like latanoprost at GPCR targets, which is a critical step in drug discovery and pharmacological characterization.

References

Application Notes and Protocols for Cell-Based Assays to Determine Trans-Latanoprost Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1][2] It functions as a prodrug, which is hydrolyzed by corneal esterases to its biologically active form, trans-latanoprost acid.[1] The therapeutic effect of latanoprost acid is mediated through its selective agonism of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2]

Activation of the FP receptor, which is coupled to the Gq alpha subunit, initiates a well-defined signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][5] This signaling cascade culminates in various cellular responses, including the modulation of extracellular matrix proteins, which is believed to contribute to the increased uveoscleral outflow of aqueous humor and consequent reduction in intraocular pressure.[6]

These application notes provide detailed protocols for robust and quantitative cell-based assays to characterize the activity of this compound acid on the FP receptor. The primary assays detailed are the Calcium Mobilization Assay and the Inositol Monophosphate (IP1) Accumulation Assay, both of which are foundational for screening and characterizing FP receptor agonists.

Signaling Pathway of this compound Acid

The activation of the FP receptor by this compound acid triggers a Gq-mediated signaling pathway, leading to an increase in intracellular calcium.

FP_Receptor_Signaling cluster_cytosol Cytosol Latanoprost This compound Acid FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds IP3 IP3 G_Protein Gq Protein (α, β, γ) FP_Receptor->G_Protein Activates ER Endoplasmic Reticulum PLC Phospholipase C (PLC) G_Protein->PLC Activates Ca_Cytosol Ca2+ PIP2 PIP2 PLC->PIP2 Hydrolyzes Cellular_Response Downstream Cellular Responses DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) IP3->ER Binds to IP3R ER->Ca_Cytosol Releases Ca_ER Ca2+ Ca_Cytosol->Cellular_Response Mediates PKC->Cellular_Response Activates

FP Receptor Gq Signaling Pathway.

Quantitative Data Summary

The following table summarizes the potency (EC50) of this compound acid in various functional cell-based assays.

Assay TypeCell LineReceptorEC50 (nM)Reference
Phosphoinositide TurnoverHuman Trabecular Meshwork (h-TM) CellsEndogenous FP34.7[7]
Phosphoinositide TurnoverMouse NIH3T3 FibroblastsEndogenous FP32[8]
Phosphoinositide TurnoverRat A7r5 Vascular Smooth Muscle CellsEndogenous FP35[8]
Phosphoinositide TurnoverHEK293 CellsRecombinant Human Ocular FP45.7[8]
Intracellular Calcium MobilizationhEP1-5/293-AEQ17 CellsRecombinant Human EP1119[8]
Muscle ContractionCat Iris Sphincter Smooth MuscleEndogenous FP29.9[8]

Experimental Protocols

Cell Culture and Maintenance of FP Receptor Expressing Cells

This protocol is suitable for Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably or transiently expressing the human FP receptor.

Materials:

  • HEK293 or CHO-K1 cells with stable/transient expression of human FP receptor

  • Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 Nutrient Mixture

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Geneticin (G418) or other selection antibiotic (for stable cell lines)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75) and plates (96-well, black, clear bottom for calcium assays)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing the basal medium (DMEM or Ham's F-12) with 10% FBS and 1% Penicillin-Streptomycin. For stable cell lines, add the appropriate concentration of selection antibiotic (e.g., 400 µg/mL G418).

  • Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium. Transfer to a T-75 flask.

  • Cell Maintenance: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density. A typical split ratio for HEK293 cells is 1:6 to 1:10.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon FP receptor activation.

Calcium_Mobilization_Workflow Seed_Cells 1. Seed Cells (HEK293-FP) Load_Dye 2. Load with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Add_Compound 3. Add Latanoprost Acid (Test Compound) Load_Dye->Add_Compound Measure_Fluorescence 4. Measure Fluorescence (FLIPR or Plate Reader) Add_Compound->Measure_Fluorescence Analyze_Data 5. Analyze Data (EC50 Calculation) Measure_Fluorescence->Analyze_Data

Calcium Mobilization Assay Workflow.

Materials:

  • HEK293-FP cells

  • Black, clear-bottom 96-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit)

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound acid

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding: Seed HEK293-FP cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium. Incubate for 18-24 hours at 37°C with 5% CO2.

  • Dye Loading: Prepare the fluorescent calcium dye solution according to the manufacturer's instructions. This typically involves dissolving the dye in DMSO and then diluting it in Assay Buffer to the final working concentration. Probenecid can be included to inhibit organic anion transporters.

  • Remove the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare a serial dilution of this compound acid in Assay Buffer at 2x the final desired concentration.

  • Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm for Fluo-4) kinetically.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • The instrument will then automatically add 100 µL of the 2x latanoprost acid solution (or buffer for control wells) to the cell plate.

  • Continue to record the fluorescence intensity for 60-180 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the logarithm of the latanoprost acid concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more stable, endpoint measurement of Gq-coupled receptor activation by quantifying the accumulation of IP1, a downstream metabolite of IP3. The HTRF (Homogeneous Time-Resolved Fluorescence) format is a common and robust method.

IP1_Assay_Workflow Seed_Cells 1. Seed Cells (CHO-FP or HEK293-FP) Stimulate_Cells 2. Stimulate with Latanoprost Acid (in presence of LiCl) Seed_Cells->Stimulate_Cells Lyse_Cells 3. Lyse Cells and Add Detection Reagents Stimulate_Cells->Lyse_Cells Incubate 4. Incubate at Room Temperature Lyse_Cells->Incubate Read_HTRF 5. Read HTRF Signal (665nm / 620nm) Incubate->Read_HTRF Analyze_Data 6. Analyze Data (EC50 Calculation) Read_HTRF->Analyze_Data

IP1 HTRF Assay Workflow.

Materials:

  • CHO-K1 or HEK293 cells expressing the FP receptor

  • White, low-volume 384-well microplates

  • IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer)

  • Stimulation Buffer (provided with the kit or prepared, often containing LiCl to inhibit IP1 degradation)

  • This compound acid

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding: Resuspend cells in their growth medium and seed into a white 384-well plate at a density of 10,000-20,000 cells per well. Incubate overnight at 37°C with 5% CO2.

  • Cell Stimulation: Carefully remove the growth medium. Add the stimulation buffer containing a serial dilution of this compound acid to the wells. Typically, the final volume for stimulation is 10-20 µL.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis and Detection: Following the manufacturer's protocol for the IP-One HTRF kit, add the detection reagents. This usually involves adding the IP1-d2 conjugate and the anti-IP1-cryptate antibody, which are diluted in the lysis buffer.

  • Incubation: Seal the plate and incubate at room temperature for 1 hour, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. The signal is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the logarithm of the latanoprost acid concentration and fit the data to a four-parameter logistic (inhibitor) curve to determine the EC50 value. A standard curve using known concentrations of IP1 should be run in parallel to quantify the amount of IP1 produced.[9]

Troubleshooting and Considerations

  • Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase. Optimal cell density for seeding should be determined empirically to achieve a robust assay window.

  • Prodrug Hydrolysis: When testing latanoprost (the isopropyl ester prodrug), ensure the cell system has sufficient esterase activity to convert it to the active latanoprost acid. Alternatively, use latanoprost acid directly for characterizing receptor activity.

  • Assay Window: A low signal-to-background ratio can be due to low receptor expression, poor cell health, or suboptimal assay conditions (e.g., incubation times, reagent concentrations).

  • Compound Interference: In fluorescence-based assays, test compounds may have intrinsic fluorescence or quenching properties. Always run compound-only controls.

  • Reagent Quality: Use high-quality, fresh reagents. Latanoprost acid solutions should be prepared fresh from a concentrated stock stored at -20°C or -80°C.

By following these detailed protocols, researchers can effectively and quantitatively assess the activity of this compound acid and other potential FP receptor agonists, facilitating drug discovery and development in the field of glaucoma treatment.

References

Application Notes and Protocols for In Vitro Models: Studying Trans-Latanoprost Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a first-line therapy for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[3][4] The primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor.[1][5][6] However, studies also suggest effects on the trabecular meshwork outflow pathway and direct neuroprotective actions on retinal ganglion cells.[7][8][9]

In vitro models are indispensable tools for elucidating the cellular and molecular mechanisms underlying these effects, enabling high-throughput screening, and evaluating the cytotoxicity of new formulations.[10][11][12] These models range from 2D cell monolayers and 3D tissue constructs to organotypic cultures, providing controlled environments to dissect specific biological responses.[13][14] This document provides detailed application notes and protocols for utilizing various in vitro systems to study the multifaceted effects of trans-latanoprost.

Application Notes: Key In Vitro Models and Mechanistic Pathways

Cellular Models for Latanoprost Research

A variety of ocular cell types are used to model the different tissues affected by latanoprost. The choice of model depends on the specific aspect of the drug's mechanism being investigated.

Cell/Tissue Model Cell Type Primary Application Key Findings with Latanoprost References
Human Trabecular Meshwork (HTM) Cells Primary or immortalized cellsStudying effects on conventional aqueous outflow pathway, ECM remodeling, and cell contractility.Increases expression of MMP-1, -3, -17, -24 and TIMP-2, -3, -4.[5][15] Reduces endothelin-1-induced cell contractility.[7][5][7][15][16]
Human Ciliary Muscle (HCM) Cells Primary or immortalized cellsInvestigating uveoscleral outflow pathway, ECM remodeling.Increases expression of MMP-1, -2, -3 and TIMP-1.[17][18] Reduces collagen types I, III, and IV.[18][19][17][18]
Human Nonpigmented Ciliary Epithelial (NPE) Cells Immortalized cell lines (e.g., ODM-2)Studying aqueous humor dynamics and tissue remodeling.Induces MMP-1 expression via a COX-2-dependent mechanism involving p38 and p42/44 MAPK pathways.[20][20]
Retinal Ganglion Cells (RGCs) Primary rat RGCs or cell lines (e.g., RGC-5)Evaluating direct neuroprotective and anti-apoptotic effects.Increases cell viability, reduces caspase-3 activation, and suppresses glutamate-induced intracellular calcium influx.[21][22] Activates NF-κB and p44/p42 MAPK pathways.[23][24][21][22][23][24]
Human Corneal & Conjunctival Epithelial Cells Primary or immortalized cellsAssessing drug permeation, metabolism, and ocular surface toxicity.Latanoprost is hydrolyzed to latanoprost acid.[4] Cytotoxicity is primarily associated with the preservative (BAK) rather than the active drug.[25][26][14][25][26]
Cultured Human Anterior Segments Organotypic tissue cultureProvides an integrated model to study direct effects on trabecular outflow facility, eliminating the uveoscleral pathway.Latanoprost free acid significantly increases outflow facility.[8][8]
Experimental Workflow for In Vitro Latanoprost Studies

A typical workflow involves cell culture, treatment with latanoprost acid, and subsequent analysis using various molecular and cellular assays.

G cluster_setup Experimental Setup CellCulture 1. Ocular Cell Culture (e.g., HTM, RGCs) LatanoprostPrep 2. Latanoprost Acid Preparation (Active Metabolite) Treatment 3. Cell Treatment (Dose-Response & Time-Course) LatanoprostPrep->Treatment GeneAnalysis Gene Expression (RT-qPCR) Treatment->GeneAnalysis ProteinAnalysis Protein Analysis (Western Blot, ELISA) Treatment->ProteinAnalysis FunctionalAssay Functional Assays (Viability, Apoptosis, Contractility) Treatment->FunctionalAssay

General workflow for in vitro latanoprost studies.
Key Signaling Pathways Activated by Latanoprost

Latanoprost acid binds to the prostaglandin F2α (FP) receptor, a G-protein coupled receptor, primarily in ciliary muscle and trabecular meshwork cells.[1][27] This initiates signaling cascades that upregulate the expression of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix components like collagen.[9][19] This remodeling is thought to increase the spaces within the ciliary muscle and trabecular meshwork, reducing resistance to aqueous humor outflow.[5][18]

G Latanoprost-Induced ECM Remodeling Pathway cluster_nucleus Cell Nucleus Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC PLC G_Protein->PLC MAPK MAPK Cascade (p38, p42/44) PLC->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Phosphorylates MMP_TIMP_Gene MMP & TIMP Gene Transcription TranscriptionFactors->MMP_TIMP_Gene Translocates to Nucleus Nucleus MMP_TIMP_Protein MMP & TIMP Proteins MMP_TIMP_Gene->MMP_TIMP_Protein ECM_Remodeling ECM Remodeling MMP_TIMP_Protein->ECM_Remodeling Secreted Outflow Increased Aqueous Outflow ECM_Remodeling->Outflow G Latanoprost Neuroprotective Pathway in RGCs Stress Apoptotic Stress (e.g., Glutamate, Hypoxia) Caspase3 Caspase-3 Activation Stress->Caspase3 Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor MEK MEK1/2 FP_Receptor->MEK NFkB_path NF-κB Activation FP_Receptor->NFkB_path MAPK p44/p42 MAPK (ERK1/2) MEK->MAPK Activates MAPK->Caspase3 Inhibits Survival RGC Survival NFkB_path->Caspase3 Inhibits Apoptosis RGC Apoptosis Caspase3->Apoptosis

References

Revolutionizing Glaucoma Research: In Vivo Animal Models for Trans-Latanoprost Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Latanoprost (B1674536), a prostaglandin (B15479496) F2α analog, is a first-line therapy for open-angle glaucoma and ocular hypertension, primarily functioning by reducing intraocular pressure (IOP).[1][2][3] Its efficacy is attributed to its action as a selective prostanoid FP receptor agonist, which increases the uveoscleral outflow of aqueous humor.[4][5] Preclinical in vivo testing is a cornerstone of developing and validating novel formulations and delivery systems for this potent therapeutic agent. This document provides detailed application notes and protocols for utilizing various animal models in the in vivo assessment of trans-Latanoprost, offering a guide for researchers, scientists, and drug development professionals.

Commonly Utilized Animal Models

The selection of an appropriate animal model is critical for the translatability of preclinical findings to clinical applications.[6][7] While a variety of species have been employed in ophthalmic research, the most relevant for Latanoprost studies include non-human primates, canines, and rodents. Notably, rabbits are not a suitable model for studying the IOP-lowering effects of Latanoprost due to a lack of efficacy in this species.[6]

Table 1: Summary of Animal Models for In Vivo this compound Testing

Animal ModelKey AdvantagesReported IOP Reduction with Latanoprost (0.005%)Recommended Tonometry Method
Monkeys (e.g., Cynomolgus) High physiological and anatomical similarity to the human eye, providing highly translatable data.[6]Significant IOP reduction (mechanism is an increase in uveoscleral outflow).[8]Applanation Tonometry (e.g., Perkins handheld tonometer), Electronic Tonometry (e.g., Tono-Pen).
Dogs (e.g., Beagles) Good response to Latanoprost, with significant IOP reduction.[8]25% in healthy dogs; up to 60% in glaucomatous dogs.[8]Applanation, Rebound (e.g., TonoVet), or Electronic Tonometry (e.g., Tono-Pen).[9][10]
Cats Variable response; some studies show IOP reduction in glaucomatous cats, but not consistently in healthy cats.[8][11]Up to 63% acute reduction in cats with primary congenital glaucoma.[11]Rebound Tonometry (e.g., TonoVet) is well-suited for their small globes.[12]
Rats (e.g., Wistar, Brown Norway) Cost-effective for initial screening; established models of ocular hypertension are available.Biphasic response: initial hypertension followed by a prolonged hypotensive phase.Rebound Tonometry (e.g., TonoLab) is accurate and easy to use.[13]
Mice (e.g., NIH Swiss, C57-BL/6) Valuable for genetic studies and understanding molecular mechanisms.Dose-dependent decrease, with the largest decrease of 14% ± 8% observed 2 hours after treatment with 0.01% Latanoprost.[14]Rebound Tonometry (e.g., TonoLab) is suitable for small eyes.[13]

Experimental Protocols

General Considerations for All Animal Models:
  • Animal Welfare: All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Anesthesia: The choice of anesthesia can significantly impact IOP. Inhalational anesthesia is often preferred as it may have less effect on IOP compared to injectable agents like ketamine. If ketamine is used, IOP measurements should be taken immediately after induction.[9]

  • Drug Administration: Topical administration is the most common route. A calibrated micropipette should be used to instill a precise volume (e.g., 2-30 µL depending on the species) into the lower conjunctival sac.[14][15] The eyelids should be held together for a few seconds to prevent rapid washout.[15]

  • IOP Measurement: Baseline IOP should be established before drug administration. Measurements should be taken at multiple time points post-administration to capture the full pharmacodynamic profile. The contralateral eye can often serve as a vehicle-treated control.

Protocol 1: Topical Administration and IOP Measurement in a Canine Model

Objective: To evaluate the IOP-lowering efficacy of a this compound formulation in healthy or glaucomatous dogs.

Materials:

  • This compound formulation (e.g., 0.005% solution)

  • Vehicle control

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Calibrated tonometer (e.g., Tono-Pen AVIA, TonoVet)

  • Healthy or glaucomatous Beagle dogs

Procedure:

  • Acclimatization and Baseline Measurement:

    • Acclimatize the dogs to the handling and IOP measurement procedures to minimize stress-induced IOP fluctuations.

    • Measure baseline IOP in both eyes at least twice daily for 5 days to establish a consistent diurnal curve.[8]

  • Drug Administration:

    • On the day of the experiment, administer one drop of the this compound formulation to one eye (treated eye) and the vehicle to the contralateral eye (control eye).[8]

    • Administration can be once or twice daily.[8]

  • IOP Measurement:

    • Instill a drop of topical anesthetic in each eye prior to tonometry.

    • Measure IOP at 0, 1, 2, 4, 6, 8, 12, and 24 hours after the first treatment.[8]

    • For chronic studies, continue administration and measure IOP at consistent times daily.

  • Data Analysis:

    • Calculate the mean IOP and standard deviation for each time point.

    • Determine the percentage of IOP reduction from baseline for the treated eye compared to the control eye.

Protocol 2: Evaluation of this compound in a Rodent Model (Rats)

Objective: To assess the effect of a this compound formulation on IOP in normotensive rats.

Materials:

  • This compound formulation

  • Vehicle control

  • Rebound tonometer (e.g., TonoLab)

  • Normotensive rats (e.g., Wistar or Brown Norway)

Procedure:

  • Habituation:

    • Habituate the conscious rats to the restraint and tonometry procedure to obtain accurate IOP measurements.[13]

  • Baseline IOP:

    • Measure baseline IOP in conscious animals. The resting IOP in Wistar rats is approximately 18.4 ± 0.1 mm Hg.[13]

  • Topical Administration:

    • Topically administer a small, precise volume (e.g., 5 µL) of the this compound formulation or vehicle to the eye.

  • Post-Treatment IOP Measurement:

    • Measure IOP at 1, 2, 4, 5, and 6 hours post-administration to capture the biphasic response.[16]

  • Data Analysis:

    • Plot the change in IOP from baseline over time for both treated and control groups.

    • Statistically compare the IOP changes between the groups at each time point.

Signaling Pathways and Experimental Workflows

The mechanism of action of Latanoprost involves the activation of the prostaglandin F (FP) receptor, which initiates a signaling cascade leading to the remodeling of the extracellular matrix in the uveoscleral pathway. This is primarily achieved through the increased activity of matrix metalloproteinases (MMPs).[1][4] Additionally, Latanoprost has been shown to have potential neuroprotective effects through the PI3K-Akt-mTOR signaling pathway.[17]

Latanoprost Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix cluster_neuro Neuroprotection Latanoprost Latanoprost FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds to G_Protein G-Protein Activation FP_Receptor->G_Protein PI3K PI3K FP_Receptor->PI3K Activates MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) G_Protein->MMP_Upregulation Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Neurite_Outgrowth Neurite Outgrowth mTOR->Neurite_Outgrowth Gene_Transcription Gene Transcription MMP_Upregulation->Gene_Transcription ECM_Remodeling ECM Remodeling MMP_Upregulation->ECM_Remodeling Gene_Transcription->MMP_Upregulation Increased_Outflow Increased Uveoscleral Aqueous Humor Outflow ECM_Remodeling->Increased_Outflow

Caption: Latanoprost signaling pathway.

Experimental Workflow for In Vivo Testing Animal_Selection 1. Animal Model Selection (e.g., Dog, Monkey, Rat) Acclimatization 2. Acclimatization & Baseline IOP Measurement Animal_Selection->Acclimatization Drug_Administration 3. Topical Administration (this compound vs. Vehicle) Acclimatization->Drug_Administration IOP_Monitoring 4. IOP Monitoring (Multiple Time Points) Drug_Administration->IOP_Monitoring Data_Analysis 5. Data Analysis (% IOP Reduction, Statistical Tests) IOP_Monitoring->Data_Analysis Endpoint 6. Endpoint Evaluation (Efficacy & Tolerability) Data_Analysis->Endpoint

Caption: In vivo experimental workflow.

Summary of Quantitative Data

The efficacy of Latanoprost in reducing IOP varies across different animal models and disease states (healthy vs. glaucomatous).

Table 2: IOP Reduction with Topical Latanoprost in Various Animal Models

Animal ModelConditionLatanoprost ConcentrationMean IOP ReductionPeak Effect TimeReference
Dogs Healthy0.005%25%-[8]
Dogs Glaucomatous0.005%Up to 60%-[8]
Cats Primary Congenital Glaucoma0.005%Up to 63%3 hours[11]
Rats (Brown Norway) Normotensive60 ng-4.79 ± 0.65 mmHg5 hours[16]
Mice (NIH Swiss) Normotensive0.01%14% ± 8%2 hours[14]

The in vivo evaluation of this compound formulations is essential for their preclinical development. The selection of an appropriate animal model, coupled with robust experimental protocols and accurate IOP measurement techniques, is paramount for obtaining reliable and translatable data. Non-human primates and canines represent highly relevant models due to their positive response to Latanoprost. Rodent models are valuable for initial screening and mechanistic studies. By following the detailed protocols and considering the data presented, researchers can effectively assess the efficacy of novel this compound formulations for the treatment of glaucoma.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for the Separation of Latanoprost and its trans-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536) is a prostaglandin (B15479496) F2α analogue utilized in the management of glaucoma and ocular hypertension. During its synthesis and storage, impurities such as the 5,6-trans-latanoprost isomer can form, necessitating robust analytical methods to ensure the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for separating and quantifying latanoprost from its related substances.[1] This document provides a detailed protocol for the separation of latanoprost and its trans-isomer using a normal-phase HPLC method, which has been demonstrated to achieve baseline separation of these compounds.[2][3]

Chromatographic Conditions

A normal-phase HPLC method is particularly effective for separating the structurally similar latanoprost and its trans-isomer.[1] The following table summarizes the key parameters for this method.

ParameterValue
Stationary Phase NH2 Column
Mobile Phase Heptane:2-propanol:Acetonitrile (93:6:1 v/v/v) with 0.5 mL/L water
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm
Injection Volume 20 µL

Experimental Protocol

The following protocol outlines the step-by-step procedure for the HPLC analysis of latanoprost and its trans-isomer.

1. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Carefully measure and mix 930 mL of heptane, 60 mL of 2-propanol, and 10 mL of acetonitrile.

    • Add 0.5 mL of HPLC-grade water to the mixture.

    • Sonicate the mobile phase for 15 minutes to degas.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve a known amount of latanoprost and trans-latanoprost reference standards in the mobile phase to achieve a desired concentration (e.g., 50 µg/mL).

  • Sample Solution Preparation:

    • Dissolve the latanoprost bulk drug substance or sample in the mobile phase to achieve the desired concentration.

2. HPLC System Setup and Equilibration

  • Set up the HPLC system with the NH2 column.

  • Purge the pump with the prepared mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Set the column oven temperature to 25°C and the UV detector wavelength to 210 nm.

3. Chromatographic Analysis

  • Inject 20 µL of the standard solution to identify the retention times of latanoprost and this compound.

  • Inject 20 µL of the sample solution.

  • Record the chromatograms and integrate the peaks corresponding to latanoprost and this compound.

4. Data Analysis

  • Identify the peaks in the sample chromatogram by comparing the retention times with those from the standard chromatogram.

  • Calculate the amount of this compound in the sample using the peak areas and the concentration of the standard.

Method Validation Parameters

While this document focuses on the separation protocol, a full method validation according to ICH guidelines is necessary for use in a regulated environment.[4] Key validation parameters include:

  • Linearity: The method has been shown to be linear for latanoprost in the range of 40–60 µg/mL.[4] For related substances, linearity was confirmed in the range of 0.05–2.77 µg/mL with a correlation coefficient of r = 0.999.[4]

  • Accuracy: Recoveries for latanoprost are typically within 98.0–102.0%.[4]

  • Precision: The relative standard deviation (RSD) for replicate injections should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): For latanoprost, the LOD and LOQ have been reported as 0.025 µg/mL and 0.35 µg/mL, respectively.[4]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Heptane:2-propanol:ACN + Water) SystemSetup HPLC System Setup & Equilibration (NH2 Column, 25°C) MobilePhase->SystemSetup StandardPrep Standard Solution Preparation (Latanoprost & this compound) Injection Inject Samples & Standards (20 µL) StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemSetup->Injection Detection UV Detection at 210 nm Injection->Detection Chromatogram Record Chromatogram Detection->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Quantification Quantification of Analytes PeakIntegration->Quantification

Caption: Workflow for the HPLC separation of latanoprost and this compound.

References

Application Notes and Protocols for the Quality Control of Latanoprost, Including trans-Latanoprost Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the pharmaceutical quality control of Latanoprost (B1674536), with a specific focus on the identification and quantification of related substances, including the critical isomer, trans-Latanoprost. The methodologies outlined are essential for ensuring the safety, efficacy, and stability of Latanoprost ophthalmic solutions.

Application Notes

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely used medication for the treatment of glaucoma and ocular hypertension.[1] It functions by increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[1] The active pharmaceutical ingredient (API) is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[2]

The chemical structure of Latanoprost contains several chiral centers, making it susceptible to the formation of various isomers during synthesis and storage.[3] One of the most significant process-related impurities and degradants is 5,6-trans-Latanoprost . The presence of this and other related substances must be carefully controlled to ensure the therapeutic efficacy and safety of the final drug product.[1] Regulatory bodies such as the FDA and EMA have established stringent guidelines for the acceptable levels of impurities in pharmaceutical formulations.[1]

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the quantification of Latanoprost and its related substances.[1][2][4][5] Both normal-phase and reversed-phase HPLC methods have been developed and validated for this purpose.[4][6]

Key Quality Control Parameters:

  • Assay of Latanoprost: To ensure the correct dosage and potency of the drug product.

  • Impurity Profiling: To identify and quantify related substances, including isomers like 15(S)-Latanoprost and 5,6-trans-Latanoprost, as well as degradation products like Latanoprost acid and 15-keto-Latanoprost.[2][4]

  • Stability Testing: To evaluate the degradation of Latanoprost under various stress conditions such as heat, light, and humidity.[7][8][9]

  • Preservative Content: To quantify the amount of preservative, such as benzalkonium chloride (BAC), in the formulation.[3]

The following sections provide detailed experimental protocols and data to aid in the establishment of robust quality control procedures for Latanoprost pharmaceutical products.

Data Presentation

The following tables summarize quantitative data from various validated analytical methods for the quality control of Latanoprost.

Table 1: HPLC Method Parameters for Latanoprost and Related Substances Analysis

ParameterMethod 1 (Normal-Phase)[4]Method 2 (Reversed-Phase)[5][6]Method 3 (Reversed-Phase for Related Substances)[2]
Column Luna NH2 (250 mm x 4.6 mm, 5 µm)Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) / Altima C-18 (250 x 4 mm, 10 µm)Chiral and Cyano columns in a combined system
Mobile Phase n-heptane–2-propanol–acetonitrile (B52724) (93:6:1, v/v) with 0.5 mL L−1 waterAcetonitrile and water (70:30, v/v) with 0.1% v/v trifluoroacetic acid, pH 3.0 / Acetonitrile-phosphate buffer pH 4.5 (650:350)Reverse-phase gradient elution
Flow Rate 1 mL min-11 mL min-1Not specified
Detection UV at 210 nmUV at 205 nmUV at 210 nm
Column Temp. 25°CNot specifiedNot specified
Injection Vol. 20 µLNot specifiedNot specified

Table 2: Validation Data for HPLC Methods

ParameterLatanoprost15(S)-Latanoprost (Impurity I)[4]5,6-trans-Latanoprost (Impurity II)[4]Latanoprost (Related Substances Method)[2]
Linearity Range 1 - 10 µg/mL[4] / 0.0125 - 1 µg/mL[5] / 40 - 60 µg/mL[2]0.5 - 15 µg/mL3 - 24 µg/mL0.05 - 2.77 µg/mL
Correlation Coefficient (r²) > 0.98[4] / 0.999[2][5]> 0.98> 0.980.999
LOD Not specifiedNot specifiedNot specified0.025 µg/mL
LOQ Not specifiedNot specifiedNot specified0.35 µg/mL
Accuracy (% Recovery) 100.15% (average)[5] / 98.0 - 102.0%[2]Not specifiedNot specified90.0 - 110.0% (for impurities)
Precision (RSD) < 2.0% (intra- and inter-day)[5]Not specifiedNot specifiedNot specified

Table 3: Common Impurities of Latanoprost and their Acceptance Criteria

Impurity NameTypeTypical Acceptance Criteria (as per Ph. Eur.)
5,6-trans-LatanoprostProcess Impurity / Degradant≤ 3.5%
15(S)-LatanoprostProcess Impurity≤ 0.5%
Latanoprost AcidDegradantVaries; often specified in stability studies
15-keto-LatanoprostDegradantMinor degradant
Latanoprost EnantiomerProcess Impurity~0.15%

Experimental Protocols

Protocol for HPLC Analysis of Latanoprost and its Isomers (Normal-Phase)

This protocol is adapted from a validated method for the baseline separation of Latanoprost, 15(S)-Latanoprost, and 5,6-trans-Latanoprost.[4]

Objective: To separate and quantify Latanoprost and its isomers in bulk drug substance and pharmaceutical formulations.

Materials and Reagents:

  • Latanoprost reference standard

  • 15(S)-Latanoprost reference standard

  • 5,6-trans-Latanoprost reference standard

  • n-heptane (HPLC grade)

  • 2-propanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Latanoprost sample (bulk drug or ophthalmic solution)

Equipment:

  • HPLC system with a UV-Vis detector

  • Data acquisition and processing software

  • Luna NH2 column (250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: n-heptane–2-propanol–acetonitrile (93:6:1, v/v) with 0.5 mL L−1 water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Mobile Phase Preparation:

    • Carefully measure and mix 930 mL of n-heptane, 60 mL of 2-propanol, and 10 mL of acetonitrile.

    • Add 0.5 mL of deionized water.

    • Filter the mobile phase through a 0.45 µm filter and degas under vacuum.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve appropriate amounts of Latanoprost, 15(S)-Latanoprost, and 5,6-trans-Latanoprost reference standards in the mobile phase to prepare individual stock solutions.

    • Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to achieve final concentrations within the linear range (e.g., Latanoprost: 5 µg/mL, Impurities: 1 µg/mL).

  • Sample Preparation:

    • Bulk Drug: Accurately weigh and dissolve the Latanoprost bulk drug substance in the mobile phase to obtain a final concentration of approximately 50 µg/mL.

    • Ophthalmic Solution: A lyophilization step may be employed to concentrate the sample before dissolving the residue in the mobile phase to achieve a suitable concentration.[10]

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (mobile phase) as a blank.

    • Inject the mixed standard solution to verify system suitability (resolution, peak shape, retention times).

    • Inject the sample solution.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the impurities using the peak areas and the concentration of the corresponding standards.

Protocol for Stability-Indicating HPLC Method (Reversed-Phase)

This protocol outlines a general approach for a stability-indicating method based on common practices.[2][7][9]

Objective: To assess the stability of Latanoprost in ophthalmic solutions under forced degradation conditions.

Materials and Reagents:

  • Latanoprost ophthalmic solution

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or phosphate (B84403) buffer

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

Equipment:

  • HPLC system with a UV-Vis or PDA detector

  • C18 analytical column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm)

  • pH meter

  • Oven, UV light chamber, water bath

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 60°C for a specified duration. Neutralize before injection.

    • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH at room temperature for a specified duration. Neutralize before injection.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the drug solution at elevated temperatures (e.g., 50°C, 70°C) for a defined period.[7][11]

    • Photolytic Degradation: Expose the drug solution to UV light.

  • Chromatographic Analysis:

    • Develop a reversed-phase HPLC method capable of separating Latanoprost from its degradation products. A typical mobile phase could be a gradient of acetonitrile and water with an acidic modifier like TFA.

    • Analyze the stressed samples alongside an unstressed control sample.

    • The peak purity of the Latanoprost peak in the stressed samples should be assessed using a PDA detector to ensure no co-eluting degradants.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Preparation analysis HPLC Analysis data Data Processing mobile_phase Mobile Phase Preparation equilibration System Equilibration mobile_phase->equilibration standard_prep Standard Solution Preparation injection Sample Injection standard_prep->injection sample_prep Sample Solution Preparation sample_prep->injection equilibration->injection detection UV Detection injection->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report QC_Logic node_start Latanoprost Eye Drops Batch node_test node_test node_spec node_spec node_result node_result node_fail node_fail start start appearance_test Appearance Test start->appearance_test start->appearance_test appearance_spec Clear, Colorless Solution? appearance_test->appearance_spec hplc_assay HPLC Assay for Latanoprost appearance_spec->hplc_assay Pass appearance_spec->hplc_assay fail Batch Rejection appearance_spec->fail Fail assay_spec 90-110% of Label Claim? hplc_assay->assay_spec assay_spec->fail Fail impurity_profiling Impurity Profiling (this compound, etc.) assay_spec->impurity_profiling Pass assay_spec->impurity_profiling impurity_spec Impurities within Limits? impurity_profiling->impurity_spec impurity_spec->fail Fail preservative_assay Preservative Assay (e.g., BAC) impurity_spec->preservative_assay Pass impurity_spec->preservative_assay preservative_spec Content within Specification? preservative_assay->preservative_spec preservative_spec->fail Fail pass Batch Release preservative_spec->pass Pass preservative_spec->pass

References

Troubleshooting & Optimization

Technical Support Center: Stability of trans-Latanoprost in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-Latanoprost in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: Extreme pH conditions, both acidic and alkaline, can lead to significant degradation.[1][2]

  • Temperature: Elevated temperatures accelerate the degradation of Latanoprost (B1674536).[2][3][4] Unopened bottles should be stored under refrigeration at 2 to 8°C (36–46°F).[5] Once opened, it can be stored at room temperature up to 25°C (77°F) for up to 6 weeks.[5]

  • Light: Exposure to light, particularly UV radiation, can cause photo-induced degradation.[2][6][7] Formulations should be protected from light.[7]

  • Oxidation: Latanoprost is susceptible to oxidation, which can lead to the formation of degradation products.[1][2]

  • Packaging: The type of container can impact stability. Latanoprost is highly lipophilic and can be absorbed into plastic containers.[2] Gas-tight containers may improve stability.[1][2]

Q2: What are the major degradation products of this compound?

A2: The primary degradation products of this compound identified in stability studies include:

  • Latanoprost acid: Formed through the hydrolysis of the isopropyl ester of Latanoprost.[6][8] This is a major degradant in aqueous solutions.[8]

  • 15-keto-Latanoprost: An oxidation product.[6][9]

  • 5,6-trans-Latanoprost: An isomer of Latanoprost.[6][9]

  • (15S)-Latanoprost: An epimer of Latanoprost.[6]

Q3: How can the stability of a this compound solution be improved?

A3: Several strategies can be employed to enhance the stability of this compound solutions:

  • pH Optimization: Maintaining the pH of the solution within a range of 5.0 to 6.25 has been shown to improve stability.[10]

  • Use of Additives: The addition of surfactants, such as polyethylene (B3416737) glycol monostearates, can form micelles that protect Latanoprost from hydrolysis and adsorption to containers.[11] ε-aminocaproic acid has also been shown to stabilize Latanoprost.[10]

  • Appropriate Packaging: Using gas-tight containers and materials with low absorption characteristics can prevent degradation and loss of the active ingredient.[1][2]

  • Controlled Storage Conditions: Strict adherence to recommended storage temperatures (refrigeration for unopened bottles) and protection from light are crucial.[5][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of Potency/Lower than Expected Concentration Chemical Degradation: Exposure to high temperatures, extreme pH, or light.[1][2][3]Verify storage conditions (temperature and light protection). Analyze the pH of the solution. Perform a forced degradation study to identify potential degradation pathways.
Adsorption to Container: Latanoprost is lipophilic and can adsorb to certain plastics.[2][11]Evaluate different container materials. Consider the use of formulations containing surfactants to prevent adsorption.[11]
Evaporation: Improperly sealed containers can lead to solvent evaporation and an artificially high concentration reading.[3]Ensure containers are properly sealed. For long-term studies, consider monitoring weight loss of the container.
Presence of Unknown Peaks in Chromatogram Degradation Products: Formation of new chemical entities due to stress conditions.[1][2]Characterize the unknown peaks using mass spectrometry (MS) to identify potential degradation products. Compare the chromatogram to that of a forced degradation sample.
Impurities from Excipients or Container Leachables: Interaction with formulation components or leaching from the container.Analyze blank solutions containing only the excipients and stored in the same container to identify any interfering peaks.
Inconsistent Results Between Batches Variability in Formulation: Differences in the quality or concentration of excipients.Ensure consistent sourcing and quality control of all formulation components.
Inconsistent Storage/Handling: Variations in temperature, light exposure, or handling procedures between batches.Standardize and meticulously document all storage and handling procedures.

Quantitative Data Summary

Table 1: Summary of this compound Degradation under Forced Stress Conditions

Stress ConditionReagent/LevelDurationDegradation Rate/ExtentReference
Thermal Stress 37°C30 days0.15 µg/mL/day[3]
50°C30 days0.29 µg/mL/day[3]
Alkaline Hydrolysis 0.2 M NaOHNot SpecifiedComplete hydrolysis to Latanoprost acid[6]
Acid Hydrolysis 5 M HCl4 hoursSignificant degradation[2]
Oxidation 30% H₂O₂6 hoursSignificant degradation[2]
Photodegradation White Light24 hoursSignificant degradation[2]
UV LightNot SpecifiedUnstable[7]

Table 2: Stability of Latanoprost Ophthalmic Solution Under Simulated Patient Use

Storage ConditionDurationMean Concentration (µg/mL)% of Labeled AmountReference
Room Temperature (Patient Use)4-6 weeks48.31 ± 2.3194% within 90-110%[5][12]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Specific parameters may need to be optimized for different formulations.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is typically used.[12][13]

  • Column: A reverse-phase C18 column is commonly employed.[13]

  • Mobile Phase: A mixture of an acidic buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often used in a gradient elution mode.[13]

  • Flow Rate: A typical flow rate is 1 mL/min.[13]

  • Detection: UV detection is performed at approximately 210 nm.[6][13]

  • Sample Preparation: Samples are diluted to an appropriate concentration with the mobile phase or a suitable diluent.

  • Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[6]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Treat the Latanoprost solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the Latanoprost solution with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature. Neutralize the solution before analysis.

  • Oxidative Degradation: Expose the Latanoprost solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Store the Latanoprost solution at a high temperature (e.g., 70°C) in a temperature-controlled oven.

  • Photodegradation: Expose the Latanoprost solution to a light source (e.g., UV lamp or a photostability chamber) as per ICH guidelines.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method to separate the degradation products from the parent drug.

Visualizations

cluster_workflow Experimental Workflow: Stability Study prep Sample Preparation (this compound Solution) stress Forced Degradation (Heat, Light, pH, Oxidation) prep->stress Stress Testing storage Long-Term & Accelerated Stability Storage prep->storage Stability Testing analysis Stability-Indicating Assay (e.g., HPLC) stress->analysis storage->analysis data Data Analysis (Degradation Kinetics) analysis->data report Reporting data->report

Caption: Experimental workflow for a typical this compound stability study.

cluster_pathway This compound Degradation Pathway cluster_products Degradation Products latanoprost This compound acid Latanoprost Acid latanoprost->acid Hydrolysis (Acid/Base) keto 15-keto-Latanoprost latanoprost->keto Oxidation trans 5,6-trans-Latanoprost latanoprost->trans Isomerization epi (15S)-Latanoprost latanoprost->epi Epimerization

Caption: Major degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Logic: Loss of Potency start Issue: Loss of Potency check_storage Verify Storage Conditions (Temp, Light)? start->check_storage check_ph Analyze Solution pH? check_storage->check_ph Correct remediate_storage Action: Correct Storage check_storage->remediate_storage Incorrect check_container Evaluate Container Adsorption? check_ph->check_container In Spec remediate_ph Action: Optimize pH check_ph->remediate_ph Out of Spec remediate_container Action: Change Container/ Add Surfactant check_container->remediate_container Adsorption Confirmed end Issue Resolved check_container->end No Adsorption remediate_storage->end remediate_ph->end remediate_container->end

Caption: Troubleshooting decision tree for loss of this compound potency.

References

preventing isomerization of latanoprost to trans-latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the isomerization of latanoprost (B1674536) to its inactive trans-isomer. Below you will find frequently asked questions and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are latanoprost and trans-latanoprost?

Latanoprost is a prostaglandin (B15479496) F2α analogue and a potent selective FP receptor agonist. It is a medication used to lower intraocular pressure in individuals with open-angle glaucoma or ocular hypertension. Its chemical structure features a cis-double bond between carbons 5 and 6, which is crucial for its biological activity. This compound, specifically 5,6-trans-latanoprost, is an isomer of latanoprost where the double bond between carbons 5 and 6 has a trans (E) configuration instead of the naturally occurring cis (Z) configuration.[1] This structural change significantly impacts its pharmacological activity.

Q2: Why is it important to prevent the isomerization of latanoprost?

Q3: What causes latanoprost to isomerize to this compound?

The isomerization of latanoprost is primarily caused by exposure to certain environmental factors. The main contributors to this degradation are:

  • Temperature: Latanoprost is thermally unstable.[1][2] Elevated temperatures can provide the energy needed to overcome the rotational barrier of the double bond, leading to isomerization. Studies have shown significant degradation at temperatures of 50°C and above.[1][2]

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can induce isomerization.[2][3] UV light can promote the formation of free radicals, which can catalyze the conversion from the cis to the trans form.[2]

  • Extreme pH: Latanoprost is susceptible to degradation under extreme acidic or alkaline conditions.[3][4] These conditions can catalyze both the hydrolysis of the ester group and potentially the isomerization of the double bond.

While the exact mechanism is complex, a plausible pathway for isomerization, especially when initiated by heat or light, is through a free-radical-mediated process. A radical initiator can add to the double bond, forming a carbon-centered radical intermediate. This allows for free rotation around the carbon-carbon single bond. Subsequent elimination of the radical initiator can result in the formation of the more thermodynamically stable trans-isomer.

Q4: What are the recommended storage conditions for latanoprost?

To ensure the stability of latanoprost and prevent isomerization, the following storage conditions are recommended:

  • Unopened Bottles: Unopened containers of latanoprost solution should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[5][6] This helps to minimize thermal degradation.

  • Opened Bottles: Once opened, a bottle of latanoprost can be stored at room temperature, up to 25°C (77°F), for up to 6 weeks.[5][6] It is crucial to protect the solution from light during storage.[5][7]

  • Protection from Light: At all times, latanoprost solutions should be protected from direct light.[5][7] Storing the container in its original packaging can help achieve this.

Q5: How should I handle latanoprost during experiments to minimize degradation?

To maintain the integrity of latanoprost during experimental procedures, consider the following best practices:

  • Temperature Control: Prepare and handle latanoprost solutions at controlled room temperature or on ice, where appropriate. Avoid heating solutions unless it is a specified part of your protocol.

  • Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the solution from light, especially if experiments are conducted over extended periods.

  • pH Control: Maintain the pH of solutions within a stable range, as latanoprost is formulated at a pH of approximately 6.7.[6] Avoid strongly acidic or basic conditions.

  • Use Fresh Solutions: Whenever possible, prepare fresh solutions of latanoprost for your experiments. If storing stock solutions, do so under the recommended refrigerated and light-protected conditions.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider purging the container with an inert gas like nitrogen or argon to minimize oxidative degradation, which can generate free radicals.

Troubleshooting Guide

Quantitative Stability Data

The stability of latanoprost is highly dependent on temperature. The table below summarizes the degradation kinetics at elevated temperatures.

Temperature (°C)t90 (Time for 10% degradation)Reference
4Stable for at least 30 days[1][2]
25Stable for at least 30 days[1][2]
508.25 days[1][2]
701.32 days[1][2]
Analytical Methodology: HPLC for Latanoprost and this compound

To assess the purity of your latanoprost sample and quantify the extent of isomerization, a reliable analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Both normal-phase and reversed-phase methods have been successfully employed.[8] Below is a detailed protocol for a normal-phase HPLC method that has been shown to achieve baseline separation of latanoprost and its isomers.[9][10]

Table of HPLC Method Parameters

ParameterSpecification
Column Amino (NH2) column
Mobile Phase Heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with the addition of a small amount of water (e.g., 0.5 mL/L)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Sample Preparation Dissolve the sample in the mobile phase to the desired concentration.

Experimental Protocol:

  • System Preparation: Equilibrate the NH2 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve latanoprost and this compound reference standards in the mobile phase to prepare stock solutions. From these, create a series of calibration standards at different concentrations.

  • Sample Preparation: Dissolve the latanoprost sample to be analyzed in the mobile phase to a concentration that falls within the range of the calibration curve.

  • Injection: Inject 20 µL of each standard and sample onto the HPLC system.

  • Data Analysis: Identify the peaks for latanoprost and this compound based on their retention times, as determined from the reference standards. Quantify the amount of each isomer by integrating the peak areas and comparing them to the calibration curve.

Visualizations

G cluster_main Plausible Free-Radical Mechanism for Latanoprost Isomerization Latanoprost Latanoprost (cis-isomer) Intermediate Carbon-Centered Radical Intermediate (Rotation around C-C single bond occurs) Latanoprost->Intermediate + R● (Addition) Radical_Initiator Radical Initiator (R●) (from heat or light) Radical_Initiator->Latanoprost Trans_Latanoprost This compound (Thermodynamically more stable) Intermediate->Trans_Latanoprost - R● (Elimination)

Caption: Plausible free-radical pathway for the isomerization of latanoprost.

G cluster_workflow Troubleshooting Workflow for Suspected Isomerization Start Unexpected Experimental Results (e.g., low potency, new peaks in analysis) Check_Storage Review Storage Conditions (Temperature, Light Exposure, Age of Sample) Start->Check_Storage Check_Handling Review Experimental Protocol (pH, Temperature, Light Exposure during experiment) Start->Check_Handling Analysis Analyze Sample by HPLC (Compare to reference standards of latanoprost and this compound) Check_Storage->Analysis Check_Handling->Analysis Isomerization_Confirmed Isomerization Confirmed Analysis->Isomerization_Confirmed This compound peak detected No_Isomerization No Significant Isomerization Analysis->No_Isomerization Sample is pure Action Discard Compromised Sample. Implement Corrective Actions for Storage and Handling. Isomerization_Confirmed->Action Other_Factors Investigate Other Potential Causes for Unexpected Results No_Isomerization->Other_Factors

Caption: Troubleshooting workflow for suspected latanoprost isomerization.

References

Technical Support Center: Optimization of HPLC Methods for Latanoprost Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of latanoprost (B1674536) and its isomers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical isomers of latanoprost that require separation and monitoring?

A1: During the synthesis and storage of latanoprost, several related substances can form as impurities. The most significant isomers that regulatory bodies require strict control over are the 15(S)-epimer, an epimer at the C-15 hydroxyl group, and the 5,6-trans isomer, which is a geometric isomer of the cis-double bond. It is crucial to have a robust analytical method to separate and quantify these isomers to ensure the quality, safety, and efficacy of ophthalmic drug products.

Q2: Should I use a normal-phase (NP-HPLC) or a reversed-phase (RP-HPLC) method for latanoprost isomer separation?

A2: The choice between NP-HPLC and RP-HPLC depends on the specific analytical requirements.

  • Normal-Phase HPLC (NP-HPLC) is particularly effective for achieving baseline separation of latanoprost from its 15(S)-epimer and 5,6-trans isomer. This method is often preferred when the primary goal is the precise quantification of these specific isomers.[1]

  • Reversed-Phase HPLC (RP-HPLC) , especially when using a combination of chiral and cyano columns, offers a more comprehensive separation.[2] This approach can separate latanoprost isomers, including the enantiomer, as well as degradation products.[3] This makes RP-HPLC a powerful tool for stability studies and in-depth impurity profiling.

Q3: What are the typical detection wavelengths used for latanoprost and its isomers?

A3: The UV detection wavelength for latanoprost and its related substances is typically set at or around 210 nm.[2][4] Some methods have also reported using 205 nm for enhanced sensitivity, especially when analyzing nanogram levels of latanoprost.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of latanoprost isomers.

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening, or Splitting)

Poor peak shape can compromise the accuracy and precision of quantification.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary Silanol (B1196071) Interactions: Active sites on the silica (B1680970) backbone of the column can interact with the analyte, causing tailing.- Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for latanoprost. Adjusting the pH can suppress the ionization of silanol groups. - Use of Additives: Incorporate a small amount of a competitive base (e.g., triethylamine) into the mobile phase to block active silanol sites. - Column Choice: Use a column with end-capping or a base-deactivated stationary phase.
Column Overload: Injecting too much sample can lead to peak tailing.[6]- Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.[7]
Column Contamination: Accumulation of contaminants at the column inlet can distort peak shape.[8]- Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities. - Column Flushing: Flush the column with a strong solvent. If the problem persists, consider replacing the column.[8]
Peak Fronting Sample Solvent Incompatibility: Injecting a sample in a solvent stronger than the mobile phase.[8]- Solvent Matching: Whenever possible, dissolve the sample in the mobile phase.[8]
Column Overload: Can also manifest as peak fronting in some cases.- Reduce Injection Volume/Concentration.
Broad Peaks Low Column Efficiency: Can be due to column aging or improper packing.- Column Replacement: Replace with a new, high-efficiency column. - Optimize Flow Rate: Ensure the flow rate is optimal for the column dimensions and particle size.[7]
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.- Minimize Tubing Length: Use shorter, narrower internal diameter tubing.
Split Peaks Partially Blocked Frit: Debris on the column inlet frit can distort the sample band.[6]- Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush to waste.[6] - Replace Frit: If flushing does not resolve the issue, the frit may need to be replaced.
Sample Solvent Effect: Injecting in a strong solvent can cause peak splitting.- Dissolve Sample in Mobile Phase.
Issue 2: Unstable Baseline (Noise or Drift)

An unstable baseline can interfere with the detection and integration of small peaks.

Symptom Potential Cause Recommended Solution
Baseline Noise (Short-term, random fluctuations) Air Bubbles in the System: Dissolved gas in the mobile phase can outgas in the detector.[9][10]- Degas Mobile Phase: Use an online degasser, or degas solvents before use by sonication or helium sparging.[11] - Check for Leaks: Ensure all fittings are secure.
Contaminated Mobile Phase: Impurities in solvents or additives.[9][12]- Use High-Purity Solvents: Use HPLC-grade solvents and high-purity additives.[11] - Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily.
Detector Lamp Issue: A failing or unstable detector lamp.[9]- Check Lamp Energy: Perform a lamp intensity test. Replace the lamp if necessary.[13]
Baseline Drift (Gradual, steady rise or fall) Column Temperature Fluctuation: Inconsistent column temperature.[9]- Use a Column Oven: Maintain a constant and stable column temperature.[9]
Mobile Phase Composition Change: Inconsistent mixing or evaporation of a volatile solvent.- Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. - Cover Mobile Phase Reservoirs: Prevent the evaporation of volatile components.
Column Equilibration: Insufficient time for the column to equilibrate with the new mobile phase.[9]- Allow Sufficient Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase.[11]
Issue 3: Poor Resolution of Isomer Peaks

Inadequate separation between latanoprost and its isomers can lead to inaccurate quantification.

Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition - Adjust Organic Modifier Percentage: In RP-HPLC, decreasing the percentage of the organic solvent will generally increase retention and may improve resolution. - Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter selectivity. - Optimize pH: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.
Suboptimal Column Chemistry - Select a Different Stationary Phase: If using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase). For chiral separations, a dedicated chiral column is necessary.[14]
Insufficient Column Efficiency - Use a Longer Column: A longer column provides more theoretical plates, which can improve resolution.[15] - Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency.[15]
Elevated Temperature - Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.[15]

Experimental Protocols

Method 1: Normal-Phase HPLC for Isomer Separation

This method is effective for the baseline separation of latanoprost from its 15(S)-epimer and 5,6-trans isomer.[1]

Parameter Condition
Column NH2 Column[1][5]
Mobile Phase Heptane:2-Propanol:Acetonitrile (93:6:1, v/v/v) with the addition of 0.5 mL/L of water.[1][2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 20 µL
Sample Preparation Dissolve the latanoprost sample in the mobile phase to the desired concentration.
Method 2: Reversed-Phase HPLC for Comprehensive Impurity Profiling

This method is suitable for the separation of latanoprost, its isomers, and other degradation products.[3][16]

Parameter Condition
Column Waters Xterra RP18 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[16]
Mobile Phase A: 10mM Ammonium formate (B1220265) with pH adjusted to 3.5 with formic acid. B: Acetonitrile.[16]
Gradient A gradient elution may be required to separate all related substances. A starting point could be a linear gradient from a high aqueous composition to a high organic composition over 20-30 minutes.
Flow Rate 1.0 mL/min[16]
Column Temperature 35°C[4]
Detection UV at 210 nm[4][16]
Injection Volume 20 µL (can be optimized)
Sample Preparation Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components.

Visualizations

HPLC_Optimization_Workflow cluster_0 Method Development cluster_1 Method Evaluation cluster_2 Finalization Start Define Analytical Goal (e.g., Isomer Separation, Impurity Profiling) SelectMode Select HPLC Mode (NP-HPLC vs. RP-HPLC) Start->SelectMode SelectColumn Select Column (e.g., NH2, C18, Chiral) SelectMode->SelectColumn OptimizeMP Optimize Mobile Phase (Solvent Ratio, pH, Additives) SelectColumn->OptimizeMP OptimizeParams Optimize Other Parameters (Flow Rate, Temperature, Wavelength) OptimizeMP->OptimizeParams EvaluatePerformance Evaluate Performance (Resolution, Peak Shape, Sensitivity) OptimizeParams->EvaluatePerformance MeetsRequirements Meets Requirements? EvaluatePerformance->MeetsRequirements MeetsRequirements->SelectMode No ValidateMethod Validate Method (ICH Guidelines) MeetsRequirements->ValidateMethod Yes End Routine Analysis ValidateMethod->End

Caption: A general workflow for the optimization of an HPLC method for latanoprost isomer analysis.

HPLC_Troubleshooting_Tree Start Chromatographic Problem Identified CheckSystem Check System Pressure & Leaks Start->CheckSystem PressureOK Pressure OK? CheckSystem->PressureOK FixLeaks Fix Leaks / Check Pump PressureOK->FixLeaks No CheckBaseline Examine Baseline (Noise, Drift) PressureOK->CheckBaseline Yes FixLeaks->CheckSystem BaselineOK Baseline Stable? CheckBaseline->BaselineOK TroubleshootBaseline Degas Mobile Phase Check Detector Lamp Ensure Temp. Stability BaselineOK->TroubleshootBaseline No CheckPeakShape Evaluate Peak Shape (Tailing, Fronting, Splitting) BaselineOK->CheckPeakShape Yes TroubleshootBaseline->CheckBaseline PeakShapeOK Peak Shape Acceptable? CheckPeakShape->PeakShapeOK TroubleshootPeakShape Check Sample Solvent Use Guard Column Reduce Sample Load PeakShapeOK->TroubleshootPeakShape No CheckResolution Assess Resolution PeakShapeOK->CheckResolution Yes TroubleshootPeakShape->CheckPeakShape ResolutionOK Resolution Sufficient? CheckResolution->ResolutionOK OptimizeMethod Optimize Mobile Phase Change Column/Temperature ResolutionOK->OptimizeMethod No End Problem Resolved ResolutionOK->End Yes OptimizeMethod->CheckResolution

Caption: A decision tree for troubleshooting common HPLC issues during latanoprost analysis.

References

Troubleshooting trans-Latanoprost Peak Tailing in Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of trans-Latanoprost.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for this compound in reversed-phase high-performance liquid chromatography (HPLC) can stem from several factors, broadly categorized as chemical interactions and physical or mechanical issues.

  • Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule. These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. Latanoprost and its isomers are esters that can hydrolyze to the corresponding carboxylic acid. The pKa of the active acid of Latanoprost is approximately 4.88.[1] If the mobile phase pH is close to the pKa of any acidic impurity or the analyte itself, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing.

  • Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or within the stationary phase can create active sites that cause peak tailing. Over time, the stationary phase can also degrade, exposing more silanol groups.

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[2] This is particularly noticeable for early-eluting peaks.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal chromatographic process and peak tailing.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.

Q2: How can I prevent peak tailing when developing a method for this compound analysis?

Proactive method development is key to avoiding peak tailing. Consider the following:

  • Column Selection: Opt for a modern, high-purity silica (B1680970) column with robust end-capping to minimize silanol interactions. For basic compounds, columns with alternative chemistries (e.g., polar-embedded or charged surface) can be beneficial.[3]

  • Mobile Phase Optimization:

    • pH Control: Maintain the mobile phase pH at least 2 units below the pKa of any acidic analytes to ensure they are in a single, non-ionized form. The use of a buffer is highly recommended to maintain a stable pH.[2]

    • Additives: Incorporate mobile phase additives to reduce silanol interactions. Acidic additives like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate silanol groups, minimizing their interaction with the analyte.[4][5]

  • Sample Preparation: Ensure adequate sample clean-up to remove matrix components that could contaminate the column.[2] Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[3]

  • System Maintenance: Regularly flush the HPLC system and column to prevent contamination. Use guard columns to protect the analytical column from strongly retained impurities.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

If you are experiencing peak tailing with your existing method, follow this systematic troubleshooting workflow.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, only this compound or specific peaks check_all_peaks->no_all_peaks No physical_issue Suspect Physical/Mechanical Issue yes_all_peaks->physical_issue chemical_issue Suspect Chemical Interaction no_all_peaks->chemical_issue check_fittings Check for loose fittings and extra-column volume physical_issue->check_fittings check_frit Inspect/replace column inlet frit check_fittings->check_frit check_column_void Check for column void check_frit->check_column_void replace_column Replace column check_column_void->replace_column check_mobile_phase Review Mobile Phase chemical_issue->check_mobile_phase check_ph Is pH appropriate? (>2 units from pKa) check_mobile_phase->check_ph adjust_ph Adjust pH and/or add buffer check_ph->adjust_ph No check_additives Are silanol suppressors used? (e.g., TFA) check_ph->check_additives Yes resolved Issue Resolved adjust_ph->resolved add_additive Incorporate additive (e.g., 0.1% TFA) check_additives->add_additive No check_column_chem Is column chemistry suitable? check_additives->check_column_chem Yes add_additive->resolved change_column Consider a different column chemistry check_column_chem->change_column No check_sample Review Sample Preparation check_column_chem->check_sample Yes change_column->resolved check_overload Is sample overloaded? check_sample->check_overload dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_solvent Is sample solvent appropriate? check_overload->check_solvent No dilute_sample->resolved change_solvent Re-dissolve in a weaker solvent check_solvent->change_solvent Yes change_solvent->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the analysis of Latanoprost and its isomers, which can be adapted for troubleshooting.

Protocol 1: Reversed-Phase HPLC Method

This method is suitable for the quantification of Latanoprost and its related substances.

ParameterCondition
Column Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm)[4]
Mobile Phase Acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 205 nm[4]
Column Temperature 25°C
Injection Volume 20 µL
Sample Preparation Dissolve the sample in the mobile phase to the desired concentration.

Protocol 2: Normal-Phase HPLC Method for Isomer Separation

This method provides baseline separation of Latanoprost from its isomers, including the 5,6-trans isomer.[6][7]

ParameterCondition
Column Luna NH2 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase n-heptane–2-propanol–acetonitrile (93:6:1, v/v/v) with the addition of 0.5 mL/L of water[6]
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25°C
Injection Volume 20 µL[6]
Sample Preparation Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following table summarizes chromatographic conditions from different validated methods for Latanoprost analysis, which can be used as a reference for method development and troubleshooting.

Method TypeColumnMobile PhaseKey Findings/Remarks
Reversed-Phase Agilent Eclipse XDB-C18Acetonitrile:Water (70:30) with 0.1% TFA, pH 3.0Simple, fast, and sensitive isocratic method.[4]
Reversed-Phase Waters Symmetry C180.05% TFA in Water : 0.05% TFA in Acetonitrile (40:60)Good peak shape and resolution for Latanoprost and Timolol Maleate.[5]
Normal-Phase Luna NH2n-heptane:2-propanol:acetonitrile (93:6:1) + 0.5 mL/L waterBaseline separation of Latanoprost and its isomers (15(S) and 5,6-trans).[6][7]
Reversed-Phase Chiral and Cyano columns in seriesGradient elution with water, acetonitrile, and orthophosphoric acidSeparation of Latanoprost isomers and degradants.[8][9]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between potential causes and solutions for peak tailing in HPLC.

G cluster_causes Potential Causes cluster_solutions Solutions silanol Secondary Silanol Interactions use_additive Use Mobile Phase Additive (e.g., TFA) silanol->use_additive change_column Use High-Purity/ End-capped Column silanol->change_column ph_issue Inappropriate Mobile Phase pH adjust_ph Adjust and Buffer pH ph_issue->adjust_ph contamination Column Contamination clean_column Clean/Replace Column contamination->clean_column extracolumn Extra-Column Volume optimize_system Optimize Tubing/Fittings extracolumn->optimize_system overload Sample Overload dilute_sample Dilute Sample overload->dilute_sample

Caption: Cause-and-effect diagram for HPLC peak tailing.

References

Latanoprost and Isomer Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of latanoprost (B1674536) and its isomers. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for latanoprost?

Latanoprost is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.[1][2][3][4] Extreme pH conditions, high temperatures, and exposure to light are significant factors that accelerate its degradation.[1][2][4][5]

  • Hydrolysis: The ester group in latanoprost can be hydrolyzed to form its biologically active form, latanoprost acid. This is a common degradation pathway, especially under acidic or alkaline conditions.[3][6] In fact, under alkaline conditions (0.2 M NaOH), the hydrolysis of the ester can be complete, resulting in 100% latanoprost acid.[6]

  • Oxidation: The hydroxyl group at the C-15 position is susceptible to oxidation, leading to the formation of 15-ketolatanoprost.[6][7]

  • Photodegradation: Latanoprost is sensitive to light, particularly ultraviolet (UV) radiation.[5][8] Exposure to UVB radiation can cause rapid degradation.[5][9]

Q2: What are the known degradation products and isomers of latanoprost?

Several degradation products and isomers of latanoprost have been identified. The most common include:

  • Latanoprost acid: Formed via hydrolysis of the isopropyl ester.[3][6][7]

  • 15-ketolatanoprost: An oxidation product.[6][7]

  • 15-epi diastereomer: An isomer of latanoprost.[7]

  • 5,6-trans isomer: Another isomeric form.[7]

Forced degradation studies have also revealed the formation of other impurities, including some that are also known process impurities from synthesis.[6]

Q3: What are the optimal storage conditions to minimize latanoprost degradation?

To ensure stability, latanoprost should be stored at refrigerated temperatures (2-8°C) and protected from light.[9][10] It exhibits both thermal and solar instability.[5][8][9] At room temperature (25°C), it remains relatively stable for up to 30 days, but significant degradation occurs at higher temperatures.[5][9]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected latanoprost concentration in samples.

  • Possible Cause 1: Thermal Degradation. Latanoprost is sensitive to heat.[8][11][12] Storage at temperatures above the recommended 2-8°C can lead to significant degradation.

    • Solution: Ensure all samples are consistently stored in a calibrated refrigerator. For short-term benchtop use, minimize time outside of cold storage.

  • Possible Cause 2: Photodegradation. Exposure to light, especially UV light, can rapidly degrade latanoprost.[5][8][9]

    • Solution: Store samples in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible.

  • Possible Cause 3: Adsorption to Container Walls. Latanoprost is lipophilic and can adsorb to the surface of plastic containers.[1]

    • Solution: Consider using glass or polypropylene (B1209903) containers that have been tested for low adsorption of lipophilic compounds. The inclusion of surfactants like polyethylene (B3416737) glycol monostearates in the formulation can also inhibit adsorption.[4]

Problem 2: Appearance of unexpected peaks during chromatographic analysis.

  • Possible Cause 1: Formation of Degradation Products. The unexpected peaks could be latanoprost acid, 15-ketolatanoprost, or other isomers formed during sample handling or storage.

    • Solution: Conduct forced degradation studies (acidic, alkaline, oxidative, photolytic, and thermal stress) on a reference standard of latanoprost to identify the retention times of potential degradation products.[6] This will help in peak identification in your samples.

  • Possible Cause 2: Interaction with Excipients. If working with a formulation, latanoprost may be interacting with other components, leading to new adducts or degradation products.

    • Solution: Analyze the placebo formulation (all components except latanoprost) under the same conditions to identify any peaks originating from the excipients themselves.

Problem 3: Poor separation of latanoprost from its isomers.

  • Possible Cause: Inadequate Chromatographic Method. The separation of structurally similar isomers requires a highly specific and optimized analytical method.

    • Solution: A stability-indicating HPLC or LC-MS/MS method is crucial. Consider using a chiral column for separating diastereomers.[6] A reverse-phase cyano column under gradient elution has also been shown to be effective.[13] Method validation according to ICH guidelines is essential to ensure specificity.[6]

Quantitative Data Summary

The following tables summarize key quantitative data on the degradation of latanoprost under various conditions.

Table 1: Thermal Degradation of Latanoprost

Temperature (°C)Degradation Rate / Time to 10% Degradation (t90)Reference
4Stable for 30 days[5][9]
25Stable for 30 days[5][9]
27Stable[11][12]
370.15 µg/mL/day[11][12]
500.29 µg/mL/day[11][12]
50t90 = 8.25 days[5][8][9]
70t90 = 1.32 days[5][8][9]

Experimental Protocols

Forced Degradation Study Protocol (General Overview)

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6]

  • Preparation of Stock Solution: Prepare a stock solution of latanoprost in a suitable solvent like methanol.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 5 M HCl) and incubate for a defined period (e.g., 4 hours).[1]

    • Alkaline Hydrolysis: Treat the stock solution with a base (e.g., 5 M NaOH) and incubate for a defined period (e.g., 4 hours).[1]

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 30% H₂O₂) and incubate for a defined period (e.g., 6 hours).[1]

    • Thermal Degradation: Expose the stock solution to elevated temperatures (e.g., 40°C) for an extended period (e.g., 48 hours).[1]

    • Photodegradation: Expose the stock solution to UV light (e.g., for 24 hours).[1]

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.[1][6]

Visualizations

Latanoprost Degradation Pathways Major Degradation Pathways of Latanoprost cluster_stressors Stress Factors Latanoprost Latanoprost Isopropyl Ester Latanoprost_Acid Latanoprost Acid Biologically Active Form Latanoprost->Latanoprost_Acid Esterase Activity Keto_Latanoprost 15-keto-latanoprost Latanoprost->Keto_Latanoprost Isomers Isomers 15-epi-diastereomer 5,6-trans isomer Latanoprost->Isomers Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Latanoprost_Acid Oxidation Oxidation Oxidation->Keto_Latanoprost Heat_Light Heat / Light Heat_Light->Isomers

Caption: Major Degradation Pathways of Latanoprost.

Forced Degradation Workflow Experimental Workflow for Forced Degradation Studies cluster_conditions Stress Conditions start Start: Latanoprost Reference Standard stress Apply Stress Conditions start->stress acid Acidic stress->acid alkaline Alkaline stress->alkaline oxidative Oxidative stress->oxidative thermal Thermal stress->thermal photo Photolytic stress->photo analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC, LC-MS/MS) acid->analysis alkaline->analysis oxidative->analysis thermal->analysis photo->analysis identification Identify & Quantify Degradation Products analysis->identification report Report Findings: - Degradation Profile - Pathway Elucidation identification->report

Caption: Experimental Workflow for Forced Degradation Studies.

References

Technical Support Center: Synthesis of Pure trans-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure trans-Latanoprost. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for achieving high-purity Latanoprost (B1674536).

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the synthesis of Latanoprost?

A1: The most significant process-related impurities are stereoisomers and geometric isomers. These include:

  • 15(S)-Latanoprost (Epimer): An epimer where the hydroxyl group at the C-15 position is inverted.[1]

  • 5,6-trans-Latanoprost: A geometric isomer where the cis double bond between carbons 5 and 6 is in the trans configuration.[1]

  • Other diastereoisomers such as 15-(R)-5,6-trans and 15-(S)-5,6-trans isomers can also form.[2]

Additionally, degradation can lead to other impurities:

  • Latanoprost Acid: Formed by the hydrolysis of the isopropyl ester. This is a major degradation product in aqueous solutions.[3]

  • 15-keto-Latanoprost: A degradation product resulting from oxidation.[3]

Q2: Why is it challenging to synthesize pure this compound?

A2: The synthesis is challenging due to the difficulty in controlling stereochemistry. The formation of various diastereoisomeric impurities during the synthesis is often unavoidable.[2] Specifically, the stereoselective reduction of the ketone intermediate to form the desired 15(R)-hydroxyl group is a critical and often difficult step, with competing formation of the 15(S)-epimer.[4][5] Furthermore, the 5,6-trans isomer can also form during the synthesis, and its separation from the desired cis-isomer can be difficult.[5]

Q3: What analytical techniques are recommended for purity analysis of Latanoprost?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying Latanoprost from its isomers and other impurities.[6] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been developed and validated for this purpose.[3] NP-HPLC is often preferred for separating the geometric and stereoisomers.[6]

Q4: How stable is Latanoprost and what are the optimal storage conditions?

A4: Latanoprost is sensitive to degradation, particularly from heat, light, and extreme pH conditions.[7][8] Aqueous solutions are known to be unstable.[3] For long-term stability, Latanoprost and its formulations should be stored in a refrigerator at 2-8°C and protected from light.[9] Forced degradation studies show that exposure to UV light, high temperatures, and alkaline or acidic conditions can lead to significant degradation.[3][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis and purification of Latanoprost.

Issue 1: High Levels of 5,6-trans-Latanoprost Impurity
  • Question: My final product shows a high percentage of the 5,6-trans-Latanoprost isomer in the HPLC analysis. What is the cause and how can I remove it?

  • Answer:

    • Cause: The formation of the 5,6-trans isomer can occur during the Wittig reaction step in the synthesis. Reaction conditions can influence the cis/trans ratio.

    • Troubleshooting:

      • Optimize Wittig Reaction: Review and optimize the conditions of your Wittig reaction. Factors such as solvent, temperature, and the specific base used can affect the stereoselectivity of the double bond formation.

      • Chromatographic Purification: The 5,6-trans isomer is typically removed using preparative HPLC. Normal-phase chromatography on a silica (B1680970) gel or an NH2 column is often effective for separating these geometric isomers.[2][10][11] A multi-step chromatographic purification may be necessary to achieve the desired purity.[2]

Issue 2: Poor Stereoselectivity (High 15(S)-Latanoprost Epimer)
  • Question: The stereoselective reduction of the C-15 ketone is resulting in a nearly 1:1 mixture of 15(R) and 15(S) epimers. How can I improve the selectivity for the desired 15(R) isomer?

  • Answer:

    • Cause: The choice of reducing agent and reaction conditions are critical for the stereochemical outcome of this reduction. Some reducing agents may not provide sufficient steric hindrance to favor the formation of one epimer over the other.

    • Troubleshooting:

      • Choice of Reducing Agent: Employ sterically hindered reducing agents. While some methods have reported issues with reagents like lithium selectride,[4] other specialized reagents or catalyst systems may offer better selectivity.

      • Protecting Group Strategy: The choice of protecting groups on other hydroxyl functions can influence the steric environment around the ketone, thereby affecting the stereochemical outcome of the reduction.

      • Purification of Intermediates: An effective strategy is the purification of the key hydroxyl intermediate after the reduction step. Crystallization of the intermediate can be a highly effective method to isolate the desired 15(R) isomer before proceeding with the synthesis, significantly improving the optical purity of the final product.[4]

Issue 3: Product Degradation During Work-up or Storage
  • Question: I am observing the appearance of Latanoprost acid or other degradation peaks in my final product. What steps can I take to prevent this?

  • Answer:

    • Cause: Latanoprost is an ester, making it susceptible to hydrolysis, especially under acidic or basic conditions. It is also sensitive to heat and light.[7][9]

    • Troubleshooting:

      • Control pH: Ensure that all aqueous solutions used during work-up are buffered to a neutral or slightly acidic pH (around pH 6-7) to minimize hydrolysis of the isopropyl ester.[3]

      • Low Temperature: Perform all purification and concentration steps at reduced temperatures. Avoid prolonged heating.[12]

      • Protect from Light: Work-up, purification, and storage should be carried out in amber-colored glassware or under conditions that protect the compound from light to prevent photo-degradation.[9]

      • Inert Atmosphere: Store the final product under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if storing for extended periods.

Data Presentation

Table 1: Comparative HPLC Methods for Latanoprost Isomer Analysis

ParameterMethod 1: Normal-Phase HPLC[6][10]Method 2: Reversed-Phase HPLC[3]
Column NH2 or Silica ColumnC18 or Cyano Column
Mobile Phase Heptane:2-Propanol:Acetonitrile (e.g., 93:6:1 v/v) with a small amount of waterGradient of Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403) or phosphoric acid)
Flow Rate ~1.0 mL/min~1.0 mL/min
Detection UV at 210 nmUV at 210 nm
Column Temp. ~25°CAmbient or controlled
Key Advantage Excellent baseline separation of 15(S) and 5,6-trans isomers.[10]Suitable for analyzing aqueous formulations and degradation products like Latanoprost acid.[3]

Table 2: Latanoprost Degradation Under Stress Conditions

Stress ConditionObservationMajor Degradants FormedReference
Alkaline/Acidic Hydrolysis Significant degradationLatanoprost Acid (Impurity H)[3]
Oxidation Degradation occurs15-keto-Latanoprost[3][7]
Heat (e.g., 50°C) Measurable degradation over timeLatanoprost Acid, others[3][12]
UV Light Exposure Unstable, significant degradationVarious degradation products[3][9]

Experimental Protocols

Protocol: HPLC Analysis of Latanoprost Isomers (Normal-Phase)

This protocol is a representative method for the separation of Latanoprost from its 15(S)-epimer and 5,6-trans isomer, based on published methods.[6][10]

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • NH2 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • n-Heptane, HPLC grade.

    • 2-Propanol, HPLC grade.

    • Acetonitrile, HPLC grade.

    • Deionized water.

    • Latanoprost reference standard and samples.

  • Chromatographic Conditions:

    • Mobile Phase: n-Heptane:2-Propanol:Acetonitrile (93:6:1, v/v/v). Add 0.5 mL of water per liter of the final mobile phase mixture.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Latanoprost sample or reference standard in the mobile phase to achieve a suitable concentration (e.g., 0.1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram for a sufficient time to allow for the elution of all relevant peaks. The expected elution order is typically the 15(S)-epimer, followed by Latanoprost, and then the 5,6-trans isomer.

    • Identify and quantify the impurities by comparing their retention times and peak areas with those of the reference standards.

Visualizations

Latanoprost_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Corey_Lactone Corey Lactone Intermediate Oxidation Oxidation to Aldehyde Corey_Lactone->Oxidation Wittig Wittig Reaction Oxidation->Wittig Reduction Stereoselective Reduction Wittig->Reduction Deprotection Deprotection & Esterification Reduction->Deprotection Crude Crude Latanoprost Deprotection->Crude Yields Crude Product Column1 Silica Gel Chromatography Crude->Column1 Prep_HPLC Preparative HPLC (Normal Phase) Column1->Prep_HPLC Final_Filtration Final Filtration & Concentration Prep_HPLC->Final_Filtration Pure_Latanoprost Pure this compound Final_Filtration->Pure_Latanoprost Yields Pure Product

Caption: General workflow for the synthesis and purification of Latanoprost.

Latanoprost_Troubleshooting Start Impure Product Check_HPLC Identify Major Impurity Start->Check_HPLC Trans_Isomer High 5,6-trans Isomer Check_HPLC->Trans_Isomer Geometric Isomer Epimer High 15(S) Epimer Check_HPLC->Epimer Stereoisomer Degradation Degradation Products (e.g., Latanoprost Acid) Check_HPLC->Degradation Degradation Trans_Solution 1. Optimize Wittig Reaction 2. Use Preparative NP-HPLC Trans_Isomer->Trans_Solution Epimer_Solution 1. Change Reducing Agent 2. Crystallize Hydroxyl Intermediate Epimer->Epimer_Solution Degradation_Solution 1. Control pH during work-up 2. Use low temperature 3. Protect from light Degradation->Degradation_Solution

Caption: Troubleshooting decision tree for Latanoprost impurity issues.

Latanoprost_Impurities cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation-Related Impurities Latanoprost Latanoprost (cis, 15R) Epimer 15(S)-Latanoprost (Epimer) Latanoprost->Epimer Synthesis Trans 5,6-trans-Latanoprost Latanoprost->Trans Synthesis Acid Latanoprost Acid (Hydrolysis) Latanoprost->Acid Degradation Keto 15-keto-Latanoprost (Oxidation) Latanoprost->Keto Degradation

Caption: Common impurities in Latanoprost synthesis and degradation.

References

minimizing trans-Latanoprost formation in latanoprost production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing the formation of trans-Latanoprost, a critical impurity, during the synthesis of Latanoprost (B1674536).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern?

A1: this compound, specifically the 5,6-trans isomer, is a geometric isomer of Latanoprost. Its formation is a concern because regulatory authorities require strict control of impurities in pharmaceutical products to ensure safety and efficacy. The presence of this compound can affect the drug's quality and therapeutic effect. During synthesis and storage, the cis-double bond at the 5,6-position of Latanoprost can isomerize to the more stable trans-configuration.

Q2: At what stage of Latanoprost synthesis is the trans-isomer most likely to form?

A2: The 5,6-cis double bond is introduced during the Wittig reaction, which couples the "alpha-chain" to the Corey aldehyde derivative. While this reaction generally favors the formation of the desired cis (Z)-isomer, a certain amount of the trans (E)-isomer is often co-produced. The exact ratio of cis to trans isomers is highly dependent on the reaction conditions.

Q3: What are the primary factors that influence the formation of this compound during the Wittig reaction?

A3: The key factors influencing the cis/trans ratio in the Wittig reaction for Latanoprost synthesis are:

  • Ylide Stability: The phosphonium (B103445) ylide used to form the alpha-chain is derived from (4-carboxybutyl)triphenylphosphonium bromide. This is considered an "unstabilized" ylide, which inherently favors the formation of the cis-alkene. Stabilized ylides, in contrast, tend to produce the trans-alkene.

  • Base Selection: The choice of base for deprotonating the phosphonium salt to form the ylide is critical. Strong, non-lithium bases are generally preferred to maximize the formation of the cis-isomer.

  • Solvent: The polarity of the solvent can influence the stereochemical outcome of the Wittig reaction.

  • Temperature: Lower reaction temperatures typically enhance the selectivity for the cis-isomer.

Q4: Can this compound form after the synthesis is complete?

A4: Yes, Latanoprost is susceptible to degradation, which can include isomerization to the trans-form. Exposure to high temperatures and UV light can promote the degradation of Latanoprost and the formation of impurities, including the trans-isomer. Therefore, proper storage and handling of the final product are crucial.

Troubleshooting Guide

This guide addresses specific issues that may lead to an unacceptable level of this compound in your synthesis.

Issue Potential Cause Recommended Action
High percentage of this compound in the crude product after Wittig reaction. Use of an inappropriate base for ylide formation.Employ a strong, non-lithium based base such as potassium tert-butoxide. Lithium-containing bases can sometimes lead to a higher proportion of the trans-isomer.
Reaction temperature is too high.Conduct the Wittig reaction at a low temperature, for instance, by adding the aldehyde to the ylide solution at -15°C.[1]
Incorrect solvent system.Use an aprotic, non-polar solvent like Tetrahydrofuran (THF) for the Wittig reaction.[1]
Difficulty in removing this compound from the final product. Inefficient purification method.Utilize High-Performance Liquid Chromatography (HPLC) for purification. Normal-phase chromatography on an NH2 column or a suitable non-chiral column has been shown to effectively separate Latanoprost from its trans-isomer.[2][3]
Co-crystallization of isomers.If crystallization is used for purification, ensure optimal solvent systems are employed to prevent co-crystallization. It has been noted that removing isomers of latanoprost can be difficult due to their similar physical and chemical properties.[3]
Increase in this compound content during storage or workup. Exposure to heat or light.Protect the product from light and store at recommended low temperatures (refrigerated) to minimize degradation and isomerization.
Acidic or basic conditions during workup.Ensure that the pH is controlled and maintained within a neutral range during extraction and other workup procedures to avoid catalyzed isomerization.

Experimental Protocols

Protocol 1: Optimized Wittig Reaction to Minimize this compound Formation

This protocol is based on a documented procedure for the synthesis of Latanoprost.[1]

Materials:

  • (4-carboxybutyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Corey aldehyde derivative (e.g., compound [11a] as described in the patent)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0-5°C.

  • Slowly add potassium tert-butoxide to the stirred suspension.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the ylide (a reddish-orange suspension).

  • Cool the ylide suspension to -15°C.

  • Dissolve the Corey aldehyde derivative in anhydrous THF.

  • Add the solution of the Corey aldehyde derivative dropwise to the cold ylide suspension over a period of 2 hours.

  • Maintain the reaction mixture at -15°C and stir for an additional 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Proceed with standard aqueous workup and extraction procedures.

Protocol 2: HPLC Method for Separation and Quantification of Latanoprost and this compound

This protocol is a representative method for the analytical separation of Latanoprost and its isomers.[2]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector

Chromatographic Conditions:

Parameter Condition 1: Normal-Phase HPLC [2]Condition 2: Reversed-Phase HPLC [4]
Column NH2 columnCombined chiral and cyano columns
Mobile Phase Heptane:2-propanol:acetonitrile (93:6:1, v/v) with a small amount of waterGradient elution with a mixture of phosphate (B84403) buffer, acetonitrile, and methanol
Flow Rate 1.0 mL/minVariable based on gradient program
Detection UV at 210 nmUV at 210 nm
Column Temperature 25°CNot specified

Sample Preparation:

Dissolve the Latanoprost sample in the mobile phase to achieve a suitable concentration for analysis.

Analysis:

Inject the sample into the HPLC system and record the chromatogram. The retention times for Latanoprost and this compound will be distinct, allowing for their separation and quantification. Baseline separation of Latanoprost and its isomers, including 5,6-trans-Latanoprost, has been successfully achieved using these methods.[2][4]

Visualizations

Wittig_Reaction_Workflow cluster_reagents Reactants cluster_process Reaction Steps cluster_products Products & Impurities Phosphonium_Salt (4-carboxybutyl)triphenylphosphonium bromide Ylide_Formation Ylide Formation (THF, 0-5°C to RT) Phosphonium_Salt->Ylide_Formation Base Potassium tert-butoxide Base->Ylide_Formation Corey_Aldehyde Corey Aldehyde Derivative Wittig_Reaction Wittig Reaction (THF, -15°C) Corey_Aldehyde->Wittig_Reaction Ylide_Formation->Wittig_Reaction Workup Aqueous Workup & Extraction Wittig_Reaction->Workup Crude_Latanoprost Crude Latanoprost (mixture of isomers) Workup->Crude_Latanoprost trans_Latanoprost This compound (Impurity) Crude_Latanoprost->trans_Latanoprost

Caption: Workflow for the Wittig reaction in Latanoprost synthesis.

Troubleshooting_Logic High_trans_Isomer High this compound Content? Check_Wittig Review Wittig Reaction Conditions High_trans_Isomer->Check_Wittig Yes Check_Purification Evaluate Purification Method High_trans_Isomer->Check_Purification No, but present after purification Check_Storage Assess Storage & Handling High_trans_Isomer->Check_Storage No, appears during storage Base Incorrect Base? Check_Wittig->Base Temp High Temperature? Check_Wittig->Temp Solvent Wrong Solvent? Check_Wittig->Solvent HPLC_Conditions Suboptimal HPLC Parameters? Check_Purification->HPLC_Conditions Crystallization Ineffective Crystallization? Check_Purification->Crystallization Light_Heat Exposure to Light/Heat? Check_Storage->Light_Heat

Caption: Troubleshooting decision tree for high this compound levels.

References

handling and storage conditions for trans-Latanoprost standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of trans-Latanoprost standard in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for the solid this compound standard?

A1: To ensure the long-term stability of the solid this compound standard, it should be stored in a freezer at -80°C. It is also crucial to protect the standard from light, as it is photosensitive. The product should be stored in its original container, which should be kept securely sealed in a cool, dry, and well-ventilated area.

Q2: How should I store stock solutions of this compound?

A2: Prepared stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is imperative to protect these solutions from light. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.

Q3: In which solvents is this compound soluble?

A3: this compound is slightly soluble in chloroform (B151607) and methanol. For creating stock solutions, solvents such as acetonitrile (B52724), ethanol, and dimethyl sulfoxide (B87167) (DMSO) are commonly used. It has very low solubility in aqueous buffers.

Q4: How can I dissolve this compound in aqueous solutions for my experiments?

A4: Due to its low water solubility, directly dissolving this compound in aqueous buffers is challenging. The recommended method is to first dissolve the standard in an organic solvent like DMSO or ethanol, and then dilute this stock solution with the aqueous buffer of your choice. Be aware that the final concentration of the organic solvent should be kept low to avoid affecting your experiment. Aqueous solutions of Latanoprost (B1674536) are not recommended to be stored for more than one day.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty Dissolving the Standard Inappropriate solvent selection.Ensure you are using a recommended organic solvent such as acetonitrile, methanol, or DMSO to prepare the initial stock solution before diluting with aqueous buffers.
Low temperature of the solvent.Allow the solvent to reach room temperature before attempting to dissolve the standard. Gentle warming or sonication can aid dissolution.
Unexpected Peaks in HPLC Chromatogram Degradation of the standard.This compound can degrade due to exposure to light, heat, or extreme pH conditions.[2][3] Known degradation products include latanoprost acid and the 15-keto latanoprost.[4][5] Always handle the standard and its solutions protected from light and store them at the recommended temperatures. Prepare fresh solutions for each experiment.
Contaminated solvent or glassware.Use HPLC-grade solvents and thoroughly clean all glassware. Running a blank (injecting only the solvent) can help identify contamination issues.
Inconsistent or Non-Reproducible Results Instability of the standard in the experimental solution.Aqueous solutions of Latanoprost are known to be unstable. Prepare fresh dilutions from your stock solution immediately before each experiment. Avoid storing diluted aqueous solutions.
Adsorption to plasticware.Latanoprost is lipophilic and can adsorb to plastic surfaces, leading to a decrease in the effective concentration.[6] Use glass or low-adhesion polypropylene (B1209903) labware whenever possible.
Low Signal or Peak Area in HPLC Incorrect detection wavelength.The optimal UV detection wavelength for Latanoprost is around 210 nm.[7] Ensure your detector is set correctly.
Low concentration of the standard.This could be due to degradation, adsorption, or errors in preparing the standard solution. Re-prepare the standard solution carefully following the protocol and consider the possibility of adsorption to labware.

Quantitative Data Summary

Storage Conditions
Format Temperature Duration Additional Notes
Solid Standard -80°CLong-termProtect from light. Keep container tightly sealed.
Stock Solution -80°CUp to 6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthProtect from light. Aliquot to avoid freeze-thaw cycles.[1]
Aqueous Solution Room TemperatureNot recommended for more than one dayProne to degradation and adsorption.
Solubility
Solvent Solubility
Chloroform Slightly soluble
Methanol Slightly soluble
Acetonitrile Soluble (commonly used for stock solutions)
Ethanol Miscible
DMSO ~50 mg/mL
Water ~0.125 mg/mL (sparingly soluble)
1:1 Ethanol:PBS (pH 7.2) ~0.4 mg/mL
PBS (pH 7.2) ~0.05 mg/mL

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution and Working Standards for HPLC

This protocol describes the preparation of a primary stock solution of this compound and its subsequent dilution to create working standards for HPLC analysis.

Materials:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Amber vials

Procedure:

  • Equilibration: Allow the sealed vial of this compound standard to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a suitable amount of the this compound standard (e.g., 5 mg) using an analytical balance.

  • Dissolution: Transfer the weighed standard to a volumetric flask of the appropriate size (e.g., 5 mL for a 1 mg/mL solution). Add a small amount of acetonitrile to dissolve the standard completely. Gentle sonication can be used if necessary.

  • Stock Solution Preparation: Once fully dissolved, bring the solution to the final volume with acetonitrile and mix thoroughly. This is your 1 mg/mL primary stock solution.

  • Storage of Stock Solution: Transfer the stock solution into amber vials, preferably in single-use aliquots, and store at -20°C or -80°C, protected from light.

  • Working Standard Preparation: To prepare a working standard (e.g., 50 µg/mL), dilute the primary stock solution with the mobile phase diluent (e.g., a 50:50 v/v mixture of acetonitrile and water).[2] For instance, transfer 1 mL of the 1 mg/mL stock solution to a 20 mL volumetric flask and bring to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working standard solution to achieve the desired concentration range for your analysis.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Standard Preparation start Equilibrate this compound Standard to Room Temperature weigh Accurately Weigh the Standard start->weigh Prevent Condensation dissolve Dissolve in Acetonitrile in a Volumetric Flask weigh->dissolve volume Bring to Final Volume with Acetonitrile dissolve->volume store Store Stock Solution at -20°C/-80°C in Amber Vials volume->store dilute Dilute Stock Solution with Mobile Phase Diluent store->dilute Prepare Freshly calibrate Prepare Calibration Curve Standards dilute->calibrate analyze Inject into HPLC System calibrate->analyze

Caption: Workflow for the preparation of this compound standard solutions.

troubleshooting_guide issue Unexpected Peak in HPLC Chromatogram check_blank Run a Blank Injection (Solvent Only) issue->check_blank check_prep Review Standard Preparation Protocol issue->check_prep peak_in_blank Peak Present in Blank? check_blank->peak_in_blank degradation Degradation Product check_prep->degradation impurity Impurity in Standard Lot check_prep->impurity contam_solvent Contaminated Solvent/ Mobile Phase peak_in_blank->contam_solvent Yes contam_system System Contamination peak_in_blank->contam_system Yes peak_in_blank->degradation No

Caption: Troubleshooting guide for unexpected HPLC peaks.

References

resolving co-elution of latanoprost and trans-latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of latanoprost (B1674536) and its related substances. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, particularly the co-elution of latanoprost and its trans-isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of latanoprost and its trans-isomer challenging?

A1: Latanoprost and its 5,6-trans isomer are geometric isomers with very similar chemical structures and physicochemical properties. This similarity results in nearly identical partitioning behavior in many chromatographic systems, leading to co-elution or poor resolution. Achieving baseline separation requires highly selective analytical methods.

Q2: What are the common impurities of latanoprost?

A2: Besides the 5,6-trans isomer, another significant impurity is the 15(S)-epimer, a stereoisomer. Other related substances can include the enantiomer of latanoprost and degradation products like latanoprost acid and 15-keto-latanoprost.[1][2] Regulatory bodies mandate the control of these impurities within strict limits.

Q3: What analytical techniques are most effective for separating latanoprost and its trans-isomer?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[1][3] Both Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC) methods have been successfully developed and validated for this purpose. The choice between them depends on the specific analytical requirements, such as desired resolution and sample matrix.

Q4: Can preservatives in ophthalmic solutions interfere with the analysis?

A4: Yes, preservatives like benzalkonium chloride (BAC) can interfere with the analysis of latanoprost and its impurities.[2] BAC homologs can have broad peaks that may overlap with the peaks of interest, making quantification difficult.[2] Method development often requires specific strategies to mitigate this interference, such as using a cyano column to retain the BAC homologs.[2]

Troubleshooting Guide: Resolving Co-elution of Latanoprost and trans-Latanoprost

This guide addresses common issues encountered during the chromatographic separation of latanoprost and its trans-isomer.

Problem Potential Cause(s) Recommended Solution(s)
Poor resolution between latanoprost and this compound peaks. Inadequate stationary phase selectivity.- For RP-HPLC: Consider a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, or a chiral stationary phase). A combination of chiral and cyano columns has been shown to be effective.[1][2] - For NP-HPLC: An amino (NH2) column has demonstrated successful baseline separation.[3][4]
Suboptimal mobile phase composition.- For RP-HPLC: Adjust the ratio of organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase. The addition of a small amount of an acid, like trifluoroacetic acid (TFA) or phosphoric acid, can improve peak shape and selectivity.[2][3] - For NP-HPLC: Fine-tune the proportions of the non-polar and polar solvents (e.g., heptane, 2-propanol, acetonitrile). The addition of a very small amount of water (e.g., 0.05%) can significantly impact selectivity.[3][4]
Inappropriate column temperature.- Optimize the column temperature. A change of ±5°C can affect retention times and resolution.[4]
Peak tailing or fronting for latanoprost or this compound. Secondary interactions with the stationary phase.- Adjust the pH of the mobile phase to ensure the analytes are in a single ionic state. - Use a highly deactivated stationary phase.
Column overload.- Reduce the injection volume or the concentration of the sample.
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate.- Ensure the mobile phase is well-mixed and degassed.[3][4] - Verify the HPLC pump is delivering a constant and accurate flow rate.
Changes in column temperature.- Use a column oven to maintain a stable temperature.[3]

Experimental Protocols

Below are detailed methodologies for two distinct HPLC methods that have been successfully used to resolve latanoprost and its trans-isomer.

Method 1: Normal-Phase HPLC (NP-HPLC)

This method provides baseline separation of latanoprost from its 15(S)-epimer and 5,6-trans isomer.[3][4]

Chromatographic Conditions:

ParameterValue
Column Luna NH2, 250 mm x 4.6 mm, 5 µm particle size[3][4]
Mobile Phase n-heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with 0.5 mL/L of water[3][4]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 25°C[3]
Detection UV at 210 nm[3]
Injection Volume 20 µL[3]

Sample Preparation:

Dissolve the latanoprost sample in the mobile phase to the desired concentration.

Method 2: Reversed-Phase HPLC (RP-HPLC) with Chiral and Cyano Columns

This stability-indicating method is capable of separating latanoprost, its enantiomer, the 15(S)-epimer, the 5,6-trans isomer, and other degradation products.[1][2]

Chromatographic Conditions:

ParameterValue
Column System Combined system comprising a chiral column and a cyano column[1][2]
Mobile Phase Gradient elution with a mixture of water, acetonitrile, and orthophosphoric acid[2]
Flow Rate Typically 1.0 mL/min
Column Temperature Maintained at a constant temperature (e.g., 25°C or 30°C)
Detection UV at 210 nm[1]
Injection Volume Dependent on sample concentration and detector sensitivity

Sample Preparation:

Prepare the sample and reference solutions in a suitable diluent, such as a mixture of acetonitrile and water or the mobile phase.

Quantitative Data Summary

The following tables summarize key performance data for the described HPLC methods.

Table 1: NP-HPLC Method Performance [3][4]

ParameterLatanoprost15(S)-Latanoprost (Impurity I)5,6-trans-Latanoprost (Impurity II)
Retention Time (min) ~10.5~9.5~12.0
Linearity Range N/A0.42 - 4.18 µg/mL0.39 - 3.94 µg/mL
Correlation Coefficient (r²) N/A>0.98>0.98
Limit of Detection (LOD) N/A0.42 µg/mL0.39 µg/mL

Table 2: RP-HPLC Method Performance with Chiral and Cyano Columns [1]

ParameterLatanoprostRelated Substances
Linearity Range 40 - 60 µg/mL0.05 - 2.77 µg/mL
Correlation Coefficient (r) 0.9990.999
Recovery (%) 98.0 - 102.090.0 - 110.0
Limit of Detection (LOD) 0.025 µg/mLN/A
Limit of Quantification (LOQ) 0.35 µg/mLN/A
Resolution (Rs) latanoprost/trans-latanoprost 2.0[2]N/A

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Sample Weighing & Dissolution Autosampler Autosampler Injection Sample->Autosampler Standard Standard Weighing & Dissolution Standard->Autosampler MobilePhase Mobile Phase Preparation & Degassing Pump HPLC Pump MobilePhase->Pump Flow Column Chromatographic Column Autosampler->Column Injection Pump->Autosampler Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Signal Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A typical experimental workflow for HPLC analysis.

Logical Relationship for Troubleshooting Poor Resolution

Troubleshooting_Resolution Problem Poor Resolution Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Inadequate Stationary Phase Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Solution1a Adjust Organic/Aqueous Ratio Cause1->Solution1a Solution1b Add/Adjust pH Modifier Cause1->Solution1b Solution2a Change Column Chemistry (e.g., C18 to Phenyl) Cause2->Solution2a Solution2b Use a Chiral or Specialty Column Cause2->Solution2b Solution3 Optimize Column Temperature Cause3->Solution3

Caption: Troubleshooting logic for poor chromatographic resolution.

References

impact of pH and temperature on trans-Latanoprost stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of trans-Latanoprost, focusing on the critical parameters of pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: The stability of this compound is significantly influenced by pH. Based on stability studies, the optimal pH range for Latanoprost (B1674536) in an aqueous solution is between 5.0 and 6.25.[1] Within this range, the molecule exhibits the greatest stability, minimizing degradation. Both acidic and alkaline conditions outside of this range can lead to increased degradation of the Latanoprost molecule.[1]

Q2: How does temperature affect the stability of this compound?

A2: this compound is sensitive to temperature. While it remains stable at refrigerated (4°C) and room temperature (25°C) for at least 30 days, its degradation rate increases significantly at elevated temperatures.[2] For instance, at 50°C, a 10% degradation (t90) is observed in approximately 8.25 days, which shortens to 1.32 days at 70°C.[2][3][4] Therefore, it is crucial to adhere to recommended storage conditions.

Q3: What are the primary degradation products of this compound?

A3: The main degradation pathway for Latanoprost in aqueous solutions is the hydrolysis of its isopropyl ester to form the biologically active Latanoprost acid.[3][5] Other potential degradation products that can form under stress conditions such as extreme pH, oxidation, and heat include the 15-epi diastereomer, 5,6-trans isomer, and keto-derivatives of Latanoprost.[2][5]

Q4: My Latanoprost solution appears cloudy. What could be the cause?

A4: Cloudiness in a Latanoprost solution can indicate precipitation of the drug due to its low aqueous solubility or potential degradation. Latanoprost is practically insoluble in water.[6] Ensure that the formulation contains appropriate solubilizing agents. If the solution has been exposed to temperature fluctuations or is old, degradation may have occurred, leading to the formation of less soluble degradation products. It is recommended to prepare fresh solutions and verify the pH of the formulation.

Q5: I am observing unexpected peaks in my HPLC analysis of a Latanoprost sample. What might they be?

A5: Unexpected peaks in your chromatogram likely represent degradation products or impurities. To identify these, you can perform forced degradation studies under various stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) and compare the retention times of the resulting peaks with those in your sample. This will help in identifying the degradation products and confirming the stability-indicating nature of your analytical method.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low assay value for Latanoprost Degradation due to improper storage temperature.Verify that the Latanoprost solution has been consistently stored at the recommended temperature (2-8°C for unopened bottles, up to 25°C for opened bottles for a limited time).[7]
Degradation due to incorrect pH of the solution.Measure the pH of the solution. If it is outside the optimal range of 5.0-6.25, adjust it using appropriate buffers.[1]
Adsorption of Latanoprost to the container.Latanoprost is known to adsorb to certain plastics.[8] Consider using containers made of low-density polyethylene (B3416737) (LDPE) or glass. Including surfactants like polysorbates in the formulation can also help minimize adsorption.
Inconsistent stability results Variability in experimental conditions.Ensure that all experimental parameters, including temperature, pH, and light exposure, are tightly controlled across all samples and batches.
Issues with the analytical method.Validate your HPLC method for stability-indicating properties according to ICH guidelines. This includes specificity, linearity, accuracy, precision, and robustness.
Rapid degradation during in-use simulation Inadequate preservation of the formulation.For multi-dose ophthalmic solutions, ensure the presence of an effective preservative system, such as benzalkonium chloride, to prevent microbial contamination and potential pH changes.[9]
Exposure to light.Latanoprost is sensitive to light, particularly UV radiation.[3][4] Protect the solution from light by using opaque or amber-colored containers and storing it in the dark.

Data on Latanoprost Stability

Table 1: Effect of Temperature on this compound Stability

Temperature (°C)Stability ObservationTime for 10% Degradation (t90)
4Stable for at least 30 days> 30 days
25Stable for at least 30 days> 30 days
37Degradation rate of 0.15 µg/mL/dayNot explicitly stated, but degradation is measurable.
50Degradation observed8.25 days
70Rapid degradation observed1.32 days

Data compiled from multiple sources.[2][3][4][10][11]

Table 2: Effect of pH on this compound Stability at Elevated Temperatures (28 days)

pHResidual Latanoprost (%) at 60°CResidual Latanoprost (%) at 70°C
4.0< 95%< 90%
5.0≥ 95%≥ 90%
5.5≥ 95%≥ 90%
6.0≥ 95%≥ 90%
6.25≥ 95%≥ 90%
6.5< 95%< 90%
6.7< 95%< 80%
8.0< 95%< 90%

Data adapted from a study where samples with residual ratios of 95% or higher at 60°C and 90% or higher at 70°C were considered stable.[1]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its degradation products. Method optimization and validation are crucial for specific applications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M phosphate buffer) in a ratio of approximately 60:40 (v/v). The pH of the buffer should be adjusted to around 3.0.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 210 nm.[6]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: 25°C.[6]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol (B129727). Further dilute with the mobile phase to achieve a known concentration (e.g., 50 µg/mL).

  • Sample Solution: Dilute the Latanoprost formulation with the mobile phase to fall within the linear range of the assay.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the Latanoprost peak based on its retention time and peak area compared to the standard.

Protocol 2: Forced Degradation Studies for this compound

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 5 M HCl and keep at room temperature for a specified duration (e.g., 4 hours). Neutralize with 5 M NaOH before analysis.[12]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 5 M NaOH and keep at room temperature for a specified duration (e.g., 4 hours). Neutralize with 5 M HCl before analysis.[12]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 30% hydrogen peroxide and keep at room temperature for a specified duration (e.g., 6 hours).[12]

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 70°C) for a specified duration (e.g., 48 hours).[12]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.

3. Analysis:

  • Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Monitor for the degradation of Latanoprost and the formation of new peaks.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Latanoprost Stock Solution stress Forced Degradation (pH, Temp, Light, Oxidation) start->stress control Control Sample (No Stress) start->control hplc HPLC Analysis stress->hplc Stressed Samples control->hplc Control Sample data Data Acquisition (Peak Area, Retention Time) hplc->data compare Compare Stressed vs. Control data->compare stability Assess Stability & Identify Degradants compare->stability

Caption: Workflow for Latanoprost stability testing.

Stability_Factors cluster_factors Key Factors Influencing Stability pH pH Latanoprost This compound Stability pH->Latanoprost Temp Temperature Temp->Latanoprost Light Light Exposure Light->Latanoprost Degradation Degradation Products (e.g., Latanoprost Acid) Latanoprost->Degradation leads to

Caption: Factors impacting this compound stability.

References

Validation & Comparative

Latanoprost Immunoassays: A Comparative Guide to Cross-Reactivity with trans-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of latanoprost (B1674536) immunoassays with its geometric isomer, trans-Latanoprost. The accurate quantification of latanoprost, a prostaglandin (B15479496) F2α analogue widely used in the treatment of glaucoma, is critical in both research and clinical settings. Understanding the potential for cross-reactivity with its trans-isomer, a common impurity, is essential for the precise interpretation of immunoassay data. This document presents supporting experimental data, detailed methodologies for cross-reactivity assessment, and visual representations of key concepts.

Data Presentation: Cross-Reactivity of Latanoprost Assays

The following table summarizes the reported cross-reactivity of commercially available and research-based latanoprost immunoassays with this compound and other related prostaglandin analogues. This data is crucial for selecting the appropriate assay and for accurately interpreting results when the presence of these related compounds is anticipated.

Assay TypeCompound% Cross-ReactivityManufacturer/Source
Latanoprost ELISA Kit Latanoprost (free acid)100%Cayman Chemical
5-trans Latanoprost 25.4% Cayman Chemical
Latanoprost25%Cayman Chemical
17-phenyl Prostaglandin F2α3%Cayman Chemical
17-phenyl Prostaglandin F2α ethyl amide0.70%Cayman Chemical
15-epi Latanoprost0.16%Cayman Chemical
15-keto Latanoprost0.10%Cayman Chemical
Prostaglandin F2α<0.01%Cayman Chemical
Prostaglandin E2<0.01%Cayman Chemical
Latanoprost Acid Radioimmunoassay Latanoprost Acid (PhXA85)100%Stjernschantz J, et al. (1995)[1]
13,14-dihydro-15(R,S)-17-phenyl-trinor-PGF2α46.4%Stjernschantz J, et al. (1995)[1]
13,14-dihydro-15(S)-17-phenyl-trinor-PGF2α4.2%Stjernschantz J, et al. (1995)[1]
dinor-PhXA857.6%Stjernschantz J, et al. (1995)[1]
Latanoprost2.2%Stjernschantz J, et al. (1995)[1]
17-phenyl-trinor-PGF2α0.1%Stjernschantz J, et al. (1995)[1]
PGF2α0.039%Stjernschantz J, et al. (1995)[1]

Experimental Protocols

The determination of cross-reactivity is a critical step in the validation of any immunoassay. The following is a detailed methodology for assessing the cross-reactivity of a competitive immunoassay for latanoprost with this compound.

Principle of Competitive Immunoassay

Competitive immunoassays are based on the competition between the unlabeled analyte of interest (latanoprost) and a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. To determine cross-reactivity, the compound (this compound) is added to the assay in place of latanoprost, and its ability to displace the labeled analyte is measured.

Materials:

  • Latanoprost standard

  • This compound

  • Latanoprost immunoassay kit (including antibody-coated plates, labeled latanoprost, wash buffers, substrate, and stop solution)

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Preparation of Standards:

    • Prepare a series of dilutions of the latanoprost standard in the assay buffer to create a standard curve. A typical range might be from 0 pg/mL to 1000 pg/mL.

  • Preparation of Cross-Reactant Solutions:

    • Prepare a series of dilutions of this compound in the assay buffer. The concentration range should be wide enough to potentially elicit a response from 0% to 100% inhibition of the labeled analyte binding.

  • Assay Protocol:

    • Add a fixed volume of the latanoprost antibody to each well of the microplate.

    • To the standard wells, add the corresponding latanoprost standard dilutions.

    • To the test wells, add the corresponding this compound dilutions.

    • Add a fixed amount of the labeled latanoprost to all wells.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove any unbound reagents.

    • Add the substrate solution to each well and incubate to allow for color development.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculation of Cross-Reactivity:

    • Plot the standard curve of absorbance versus the concentration of latanoprost.

    • Determine the concentration of latanoprost that causes 50% inhibition of the maximum signal (IC50).

    • For the this compound dilutions, determine the concentration that causes 50% inhibition of the maximum signal (IC50 of this compound).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Latanoprost / IC50 of this compound) x 100

Mandatory Visualization

Competitive Immunoassay for Latanoprost cluster_well Microplate Well Antibody Latanoprost Antibody Latanoprost Latanoprost Latanoprost->Antibody Binds trans_Latanoprost This compound trans_Latanoprost->Antibody Competes for Binding Site Labeled_Latanoprost Labeled Latanoprost Labeled_Latanoprost->Antibody Binds

Caption: Competitive binding in a latanoprost immunoassay.

Structural Comparison: Latanoprost vs. This compound cluster_latanoprost Latanoprost (Z-isomer) cluster_trans_latanoprost This compound (E-isomer) L_struct [Image of Latanoprost Structure] T_struct [Image of this compound Structure] L_text cis double bond at C5-C6 T_text trans double bond at C5-C6

Caption: Key structural difference between latanoprost and its trans-isomer.

References

A Comparative Analysis of the Efficacy of Latanoprost and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic efficacy of latanoprost (B1674536), a leading prostaglandin (B15479496) F2α (PGF2α) analog for the treatment of glaucoma and ocular hypertension, and its less active stereoisomers, which may be colloquially referred to as "trans-latanoprost." The specific stereochemistry of latanoprost is paramount to its clinical efficacy. This document will delve into the preclinical data that underscores the structure-activity relationship of latanoprost and its isomers, providing insights for researchers in ophthalmology and drug development.

Latanoprost is the isopropyl ester prodrug of (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid. Its therapeutic action relies on its specific three-dimensional structure, which allows for potent and selective agonism at the prostaglandin F (FP) receptor. Alterations in this stereochemistry, such as the configuration of the double bond in the alpha chain or the orientation of the hydroxyl group on the omega chain, result in isomers with significantly diminished biological activity.

Two such isomers are:

  • 5,6-trans-Latanoprost : An isomer where the double bond between carbon atoms 5 and 6 is in the trans (E) configuration, as opposed to the cis (Z) configuration of latanoprost.[1][2] While it is a known impurity in commercial preparations, there is a lack of specific published data on its biological activity, particularly concerning its intraocular pressure (IOP) lowering effects.[3][4]

  • 15(S)-Latanoprost (15-epi-Latanoprost) : An epimer where the hydroxyl group at the C-15 position of the omega chain is in the (S) configuration, which is inverted relative to the (R) configuration in the active latanoprost molecule.[5] This isomer is described as being less active.

This guide will focus on the available preclinical data comparing latanoprost with its 15(S) isomer to illustrate the critical nature of its stereochemical integrity for therapeutic efficacy.

Quantitative Data on Receptor Binding and In Vivo Efficacy

The primary mechanism of action for latanoprost is the reduction of intraocular pressure by increasing the uveoscleral outflow of aqueous humor, which is mediated by its active form, latanoprost acid, acting as a selective agonist on the FP receptor.[6] Preclinical studies have quantified the difference in activity between latanoprost and its 15(S) isomer.

ParameterLatanoprost Acid (15R-isomer)15(S)-Latanoprost AcidFold Difference
FP Receptor Binding Affinity (IC50) 3.6 nM24 nM~6.7x lower affinity
In Vivo IOP Reduction Significant reduction (e.g., ~7.9 mmHg in humans)1 mmHg reduction (in normotensive monkeys with a 3 µg dose)Markedly lower efficacy

Data sourced from preclinical studies using a cat iris sphincter muscle for receptor binding assays and normotensive cynomolgus monkeys for in vivo IOP reduction assessment.[5][6][7]

Signaling Pathway of Latanoprost

Latanoprost, as a prodrug, is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[8] Latanoprost acid then binds to and activates the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This activation initiates a signaling cascade, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, and DAG activates protein kinase C (PKC). These signaling events within the ciliary muscle cells are believed to lead to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which in turn increases the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure.

Latanoprost Signaling Pathway cluster_cornea Cornea cluster_cell Ciliary Muscle Cell Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active) FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds and Activates Esterases->Latanoprost_Acid Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates ECM_Remodeling Extracellular Matrix Remodeling Ca_Release->ECM_Remodeling PKC->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Latanoprost's mechanism of action.

Experimental Protocols

The quantitative data presented in this guide are derived from established preclinical experimental models. Below are detailed methodologies for key experiments.

Prostaglandin FP Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the FP receptor.

Methodology: A competitive radioligand binding assay is performed using cell membranes expressing the FP receptor.[9]

  • Membrane Preparation: Cell lines stably expressing the human FP receptor (e.g., HEK293 cells) are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes, which are then resuspended and stored at -80°C.

  • Assay Conditions: The assay is typically conducted in a 96-well plate format. The total assay volume contains a precise amount of membrane protein, a radiolabeled FP receptor agonist (e.g., [3H]-PGF2α) at a fixed concentration, and varying concentrations of the unlabeled competitor compound (e.g., latanoprost acid or its isomers).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration and Washing: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is indicative of the binding affinity of the test compound.

In Vivo Measurement of Intraocular Pressure in Animal Models

Objective: To evaluate the IOP-lowering efficacy of a test compound in a living animal model.

Methodology: The IOP of non-human primates, such as cynomolgus monkeys, is measured before and after topical administration of the test compound.[1][10][11]

  • Animal Model: Normotensive or glaucomatous monkeys are commonly used. The animals are acclimatized and handled in accordance with ethical guidelines.

  • Baseline IOP Measurement: Baseline IOP is measured using a calibrated tonometer (e.g., a pneumatonometer or a rebound tonometer) in conscious or lightly sedated animals. Measurements are typically taken at several time points to establish a diurnal curve.

  • Drug Administration: A precise volume of the test compound formulation (e.g., latanoprost or an isomer) is administered topically to one or both eyes. A vehicle control is administered to the contralateral eye or a separate group of animals.

  • Post-treatment IOP Measurement: IOP is measured at multiple time points following drug administration to determine the onset, peak effect, and duration of action of the compound.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control groups. Statistical analysis is performed to determine the significance of the IOP reduction.

Experimental Workflow for Efficacy Testing cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Animal Model) Receptor_Binding FP Receptor Binding Assay (IC50 Determination) Efficacy_Conclusion Determine Comparative Efficacy Receptor_Binding->Efficacy_Conclusion Correlates with Baseline_IOP Establish Baseline IOP Drug_Admin Topical Administration (Latanoprost vs. Isomer vs. Vehicle) Baseline_IOP->Drug_Admin Post_IOP Measure IOP at Multiple Time Points Drug_Admin->Post_IOP Data_Analysis Calculate IOP Reduction (ΔIOP from Baseline) Post_IOP->Data_Analysis Data_Analysis->Efficacy_Conclusion

Workflow for comparing prostaglandin analogs.

Conclusion

The available preclinical data clearly demonstrate that the specific stereochemistry of latanoprost is fundamental to its potent IOP-lowering effect. The 15(S)-isomer of latanoprost exhibits significantly lower binding affinity for the FP receptor and a markedly reduced capacity to lower intraocular pressure in vivo. While comprehensive data on other isomers like 5,6-trans-latanoprost are scarce, the principles of structure-activity relationships in prostaglandin analogs strongly suggest that they would also be substantially less effective. For researchers and professionals in drug development, these findings underscore the critical importance of stereochemical control in the synthesis and formulation of prostaglandin analogs to ensure optimal therapeutic efficacy and safety.

References

A Comparative Guide to Validated Analytical Methods for the Determination of trans-Latanoprost and Other Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) like Latanoprost (B1674536) is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of two validated High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of Latanoprost and its related substances, with a focus on the trans-Latanoprost impurity.

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely used medication for managing glaucoma and ocular hypertension. During its synthesis and storage, various impurities can emerge, including the 5,6-trans isomer (this compound) and the 15(S)-epimer. Regulatory authorities mandate robust analytical methods to monitor and control these impurities within stringent limits. This guide details a normal-phase HPLC (NP-HPLC) method and a reversed-phase HPLC (RP-HPLC) method, offering insights into their respective performances and experimental protocols.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the desired resolution, sensitivity, and sample throughput. The following table summarizes the key performance parameters of the two validated HPLC methods.

Parameter Method 1: Normal-Phase HPLC (NP-HPLC) Method 2: Reversed-Phase HPLC (RP-HPLC) with Cyano Column
Linearity Range (Latanoprost) 40–60 µg/mL[1][2]40–60 µg/mL[1][2]
Linearity Range (Impurities) 0.05–2.77 µg/mL[1][2]0.05–2.77 µg/mL[1][2]
Correlation Coefficient (r) > 0.98[3]0.999[1][2]
Recovery (Latanoprost) 98.0–102.0%[1]98.0–102.0%[1][2]
Recovery (Impurities) 90.0–110.0%[1]90.0–110.0%[1][2]
Limit of Detection (LOD) (Latanoprost) 0.025 µg/mL[1]0.025 µg/mL[1][2]
Limit of Quantitation (LOQ) (Latanoprost) 0.35 µg/mL[1]0.35 µg/mL[1][2]
LOQ (this compound) 0.42 µg/mL[3][4]Not explicitly stated
Precision (RSD%) < 3.7%[3][4]Not explicitly stated

Experimental Protocols

Method 1: Normal-Phase HPLC for Isomer Separation

This method achieves baseline separation of Latanoprost from its 15(S)-epimer and 5,6-trans isomer.[4]

Chromatographic Conditions:

  • Column: NH2 column[4][5]

  • Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with the addition of a small amount of water[4][5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[1]

  • Column Temperature: Not specified

Sample Preparation:

  • Dissolve the Latanoprost bulk drug substance or sample in the mobile phase to achieve the desired concentration.

Method 2: Reversed-Phase HPLC for Latanoprost and Related Substances

This recently developed method allows for the simultaneous quantification of Latanoprost and six related substances, including isomers and degradation products.[2]

Chromatographic Conditions:

  • Column: A combined system comprising chiral and cyano columns[2]

  • Mobile Phase: Gradient elution with a mixture of phosphate (B84403) buffer (pH 3.2), acetonitrile, and methanol[5]

  • Flow Rate: Not specified

  • Detection: UV at 210 nm[2]

  • Injection Volume: 80 µL[5]

Sample Preparation:

  • Prepare standard and sample solutions in the mobile phase. For eye drop formulations, a lyophilization step may be employed to pre-process the sample before HPLC analysis.[6]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the sample analysis workflow.

Analytical_Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_reporting Reporting start Define Analytical Requirements method_dev Method Development (NP-HPLC vs RP-HPLC) start->method_dev protocol_def Define Validation Protocol method_dev->protocol_def linearity Linearity & Range protocol_def->linearity accuracy Accuracy (Recovery) protocol_def->accuracy precision Precision (Repeatability & Intermediate) protocol_def->precision specificity Specificity (Peak Purity) protocol_def->specificity lod_loq LOD & LOQ protocol_def->lod_loq robustness Robustness protocol_def->robustness data_analysis Data Analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: Workflow for Analytical Method Validation.

Sample_Analysis_Workflow start Receive Latanoprost Sample sample_prep Sample Preparation (e.g., Lyophilization, Dilution) start->sample_prep hplc_analysis HPLC Analysis (NP or RP Method) sample_prep->hplc_analysis chromatogram Generate Chromatogram hplc_analysis->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification of Latanoprost & Impurities peak_integration->quantification report Generate Analysis Report quantification->report

Caption: General Workflow for Sample Analysis.

References

The Effect of Trans-Latanoprost on Intraocular Pressure in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of trans-latanoprost in reducing intraocular pressure (IOP) across various animal models. The data presented is compiled from peer-reviewed studies and is intended to assist researchers in designing and evaluating pre-clinical glaucoma studies.

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a first-line treatment for elevated intraocular pressure in humans.[1] It is an isopropyl ester prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea.[2] Its primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby lowering IOP.[1][3] This effect is mediated through its selective agonism of the prostaglandin F (FP) receptor.[4]

Comparative Efficacy of Latanoprost and Other Ocular Hypotensive Agents

The following table summarizes the quantitative data on the IOP-lowering effects of latanoprost and its alternatives in different animal models.

Animal ModelDrug/CompoundConcentrationDosing RegimenBaseline IOP (mmHg)IOP Reduction% ReductionComparator(s)Reference(s)
Glaucomatous Monkey Latanoprost0.005%Once Daily~347.5 mmHg22%Bimatoprost (B1667075), Travoprost (B1681362)[1]
Bimatoprost0.03%Once Daily~366.5 mmHg18%Latanoprost, Travoprost[1]
Travoprost0.004%Once Daily~357.0 mmHg20%Latanoprost, Bimatoprost[1]
Normotensive Dog (Beagle) Latanoprost0.005%Twice Daily for 5 daysNot specified3.0 mmHg (vs. baseline)Not specifiedLatanoprostene bunod[5]
Latanoprostene bunodNot specifiedTwice Daily for 5 daysNot specified3.6 mmHg (vs. baseline)Not specifiedLatanoprost[5]
Latanoprost0.005%Twice DailyNot specifiedSignificant decreaseNot specifiedTimolol (B1209231), Latanoprost-Timolol Combination[4][6]
Timolol0.5%Twice DailyNot specifiedNo significant effectNot specifiedLatanoprost, Latanoprost-Timolol Combination[4][6]
Normotensive Rabbit (New Zealand White) Latanoprost (Xalatan)0.005%Single Dose~14.34.8 mmHg (at 6h)36%Plain Latanoprost, HA-CS-Latanoprost NP[2][7]
Plain Latanoprost0.005%Single Dose~13.14.85 mmHg (at 6h)37%Xalatan, HA-CS-Latanoprost NP[2][7]
HA-CS-Latanoprost NP0.005%Single Dose~13.45.75 mmHg (at 6h)43%Xalatan, Plain Latanoprost[2][7]
Latanoprost0.005%Single DoseNot specifiedMaximal decrease of 33.6% (at 30 min)33.6%L-glycine.HCl[8]
Normotensive Mouse (NIH Swiss) Latanoprost0.01%Single Dose14.8 ± 2.2~2.1 mmHg (14% reduction)14%Vehicle (PBS)[9]
Normotensive Rat (Wistar) Latanoprost0.005%Continuous subcutaneous infusion for 7 daysNot specified~20% reduction from baseline20%Latanoprost acid[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Glaucomatous Monkey Model
  • Animal Model: Monkeys with laser-induced unilateral glaucoma.[1]

  • Drug Administration: One drop of the test article (Latanoprost 0.005%, Bimatoprost 0.03%, or Travoprost 0.004%) was administered to the glaucomatous eye once daily.[1] For combination therapy studies, the second drug was administered 5 minutes after the first.[1]

  • IOP Measurement: Intraocular pressure was measured hourly for 6 hours using a pneumatonometer.[1]

  • Study Design: A crossover design was used where animals received single-agent therapy for 7 days, followed by combination therapy for another 7 days.[1]

Normotensive Dog Model
  • Animal Model: Clinically normal Beagle dogs.[4][5][6]

  • Drug Administration: One drop of the test article (e.g., Latanoprost 0.005%, Timolol 0.5%) was administered topically to one eye twice daily for a specified period (e.g., 5 days).[4][5][6] The contralateral eye often received a saline control. A washout period of at least 14 days was allowed between different treatments in crossover studies.[4][6]

  • IOP Measurement: IOP was measured at multiple time points (e.g., 0, 2, 4, 6, 8, and 9 hours) after drug administration using a tonometer.[4][6]

Normotensive Rabbit Model
  • Animal Model: Normotensive albino New Zealand White rabbits.[2][7][8]

  • Drug Administration: A single drop of the test formulation (e.g., Latanoprost 0.005% in different vehicles) was instilled into the conjunctival sac of one eye.[2][7][8] The other eye served as a control.

  • IOP Measurement: IOP was measured at various time points (e.g., 5, 15, 30, 60, 120, 180, 240 minutes and 24 hours) after instillation using a non-contact tonometer.[2][7][8]

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Baseline IOP Measurement Baseline IOP Measurement Animal Model Selection->Baseline IOP Measurement Randomization Randomization Baseline IOP Measurement->Randomization Drug Administration Drug Administration Randomization->Drug Administration Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Post-Treatment IOP Measurement Post-Treatment IOP Measurement Drug Administration->Post-Treatment IOP Measurement Control Group (Vehicle)->Post-Treatment IOP Measurement Statistical Analysis Statistical Analysis Post-Treatment IOP Measurement->Statistical Analysis Observation for Side Effects Observation for Side Effects Observation for Side Effects->Statistical Analysis Comparison of IOP Reduction Comparison of IOP Reduction Statistical Analysis->Comparison of IOP Reduction

A typical experimental workflow for evaluating the effect of this compound on IOP.

signaling_pathway Latanoprost (Prodrug) Latanoprost (Prodrug) Latanoprost Acid (Active Drug) Latanoprost Acid (Active Drug) Latanoprost (Prodrug)->Latanoprost Acid (Active Drug) Corneal Esterases FP Receptor FP Receptor Latanoprost Acid (Active Drug)->FP Receptor Gq/11 Protein Activation Gq/11 Protein Activation FP Receptor->Gq/11 Protein Activation Phospholipase C Activation Phospholipase C Activation Gq/11 Protein Activation->Phospholipase C Activation IP3 and DAG Production IP3 and DAG Production Phospholipase C Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ MMP Gene Expression MMP Gene Expression Increased Intracellular Ca2+->MMP Gene Expression Extracellular Matrix Remodeling Extracellular Matrix Remodeling MMP Gene Expression->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Reduced Intraocular Pressure Reduced Intraocular Pressure Increased Uveoscleral Outflow->Reduced Intraocular Pressure

References

Unraveling the Stereochemistry of Latanoprost: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of latanoprost (B1674536) stereoisomers, supported by experimental data. The stereochemical configuration of latanoprost, a prostaglandin (B15479496) F2α analog, is paramount to its therapeutic efficacy in reducing intraocular pressure (IOP). This guide delves into the distinct pharmacological profiles of the 15(R) and 15(S) epimers of latanoprost, highlighting the critical role of stereochemistry in drug-receptor interactions and subsequent physiological responses.

Latanoprost, a cornerstone in the management of open-angle glaucoma and ocular hypertension, is an isopropyl ester prodrug. In the eye, it is hydrolyzed to its biologically active form, latanoprost acid. The therapeutic effect of latanoprost acid is primarily mediated through its agonist activity at the prostaglandin F (FP) receptor. This interaction initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby lowering IOP.

The stereocenter at the C-15 position of the latanoprost molecule gives rise to two epimers: the therapeutically active 15(R)-latanoprost and its inactive or significantly less active counterpart, 15(S)-latanoprost. The spatial orientation of the hydroxyl group at this position is a key determinant of the molecule's ability to bind effectively to the FP receptor.

Comparative Biological Activity: 15(R)-Latanoprost vs. 15(S)-Latanoprost

Experimental evidence consistently demonstrates the superior biological activity of the 15(R)-epimer over the 15(S)-epimer. While direct comparative studies providing quantitative binding affinities for both epimers from a single experiment are limited in the public domain, the available data strongly supports the stereospecificity of the FP receptor for the 15(R) configuration.

StereoisomerBiological ActivitySupporting Data
15(R)-Latanoprost Acid High-potency FP Receptor Agonist: Effectively lowers intraocular pressure.- Ki value for FP receptor: 98 nM[1] - EC50 for FP receptor functional activity: 32-124 nM[1]
15(S)-Latanoprost Acid Significantly Reduced Biological Activity: Considered an impurity with minimal therapeutic effect.- The 15(R) epimer is established to be more potent than the 15(S) epimer. - The free acid form of 15(S)-latanoprost induces relaxation in isolated cat iris sphincter muscles with an IC50 of 24 nM. While this indicates some biological activity, it is not a direct measure of FP receptor agonism for IOP reduction and lacks a direct comparison to the 15(R) epimer under the same conditions.

In Vivo Efficacy: Intraocular Pressure Reduction

The disparity in in vitro activity translates to a significant difference in the in vivo efficacy of the latanoprost stereoisomers. The 15(R)-epimer is the active pharmaceutical ingredient responsible for the IOP-lowering effect of commercial latanoprost formulations.

While a direct, head-to-head in vivo study comparing the IOP-lowering effects of purified 15(R) and 15(S) latanoprost is not available in the reviewed literature, studies on 15(S)-latanoprost have shown that it does possess some capacity to reduce IOP in cynomolgus monkeys. However, the potency is markedly lower than that of the 15(R) epimer.

Experimental Protocols

To provide a comprehensive understanding of the data presented, detailed methodologies for the key experiments are outlined below.

Prostaglandin FP Receptor Binding Assay

This assay is designed to determine the binding affinity of a compound for the prostaglandin FP receptor.

Objective: To quantify the equilibrium dissociation constant (Ki) of latanoprost stereoisomers for the FP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human FP receptor or from tissues known to have a high density of FP receptors (e.g., bovine corpus luteum). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

  • Radioligand: A radiolabeled prostaglandin, typically [3H]-PGF2α, is used as the ligand that binds to the FP receptor.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (15(R)- or 15(S)-latanoprost acid).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow Diagram:

G FP Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff Equation) IC50_Determination->Ki_Calculation

FP Receptor Binding Assay Workflow
In Vivo Intraocular Pressure (IOP) Measurement in a Non-Human Primate Model

This protocol describes the methodology for assessing the IOP-lowering efficacy of latanoprost stereoisomers in a relevant animal model.

Objective: To determine the effect of topically administered latanoprost stereoisomers on IOP in cynomolgus or rhesus monkeys.

Methodology:

  • Animal Model: Adult, healthy cynomolgus or rhesus monkeys with normal baseline IOP are used. Some studies may utilize models with laser-induced ocular hypertension to better mimic the clinical condition.

  • Acclimation and Baseline Measurement: Animals are acclimated to the experimental procedures. Baseline IOP is measured multiple times to establish a stable diurnal curve. IOP is typically measured using a calibrated tonometer (e.g., pneumatonometer or rebound tonometer).

  • Drug Administration: A single drop of the test compound (15(R)- or 15(S)-latanoprost solution) or vehicle control is administered topically to one eye of each animal at a standardized time. The contralateral eye may serve as a control.

  • IOP Monitoring: IOP is measured in both eyes at predetermined time points post-instillation (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: The change in IOP from baseline is calculated for each time point. The data from the treated and control groups are compared using appropriate statistical methods to determine the significance of the IOP-lowering effect.

Workflow Diagram:

G In Vivo IOP Measurement Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_analysis Data Analysis Animal_Selection Animal Selection and Acclimation Baseline_IOP Baseline IOP Measurement Animal_Selection->Baseline_IOP Drug_Admin Topical Drug Administration Baseline_IOP->Drug_Admin IOP_Monitoring IOP Monitoring at Defined Time Points Drug_Admin->IOP_Monitoring Data_Analysis Statistical Analysis of IOP Change from Baseline IOP_Monitoring->Data_Analysis

In Vivo IOP Measurement Workflow

Signaling Pathway of Latanoprost at the FP Receptor

Upon binding of the active 15(R)-latanoprost acid to the FP receptor, a Gq-protein-coupled signaling cascade is initiated, leading to the mobilization of intracellular calcium and the activation of protein kinase C. This pathway is believed to be central to the mechanism by which latanoprost increases uveoscleral outflow.

G Latanoprost Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effect Latanoprost 15(R)-Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation activates Uveoscleral_Outflow Increased Uveoscleral Outflow Ca_Release->Uveoscleral_Outflow leads to PKC_Activation->Uveoscleral_Outflow contributes to

Latanoprost Signaling Pathway

References

A Comparative Guide to the Validation of a Chiral HPLC Method for trans-Latanoprost Separation

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, ensuring the stereochemical purity of active pharmaceutical ingredients (APIs) is paramount, as different enantiomers or diastereomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a chiral molecule used in the treatment of glaucoma and ocular hypertension. Its synthesis and degradation can result in the formation of various isomers, including the trans-latanoprost (5,6-trans isomer), which is considered a process-related impurity and must be controlled within strict limits. This guide provides a comprehensive overview of the validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of this compound from its parent compound.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for analyzing chiral compounds, offering the necessary selectivity to resolve stereoisomers.[1] The validation of such analytical methods is a critical process that demonstrates the procedure's suitability for its intended purpose, ensuring reliable and accurate quantification of each stereoisomer.[1] This guide details the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, compares different chromatographic approaches, and provides standardized experimental protocols.[1][2]

Comparative Performance of Chromatographic Methods

The choice of the chromatographic method and, most importantly, the chiral stationary phase, is the most critical factor in achieving the desired enantiomeric or diastereomeric separation.[1] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods have been successfully employed for the separation of latanoprost and its isomers.

A published Normal-Phase HPLC (NP-HPLC) method has demonstrated baseline separation of latanoprost from its 15(S)-epimer and the 5,6-trans isomer.[3] This approach is particularly effective for separating these structurally similar compounds.

More recently, a comprehensive Reversed-Phase HPLC (RP-HPLC) method has been developed utilizing a combination of chiral and cyano stationary phases.[4][5] This stability-indicating method is capable of separating the 15(S)-epimer, the 5,6-trans isomer, and the enantiomer of latanoprost, along with other degradation products.[4][6]

The selection between these methods depends on the specific analytical requirements, including desired resolution, run time, and the sample matrix.

Method Validation Parameters and Acceptance Criteria

According to ICH guidelines, a chiral HPLC method must be validated for several key parameters to ensure its performance.[2][7] The following table summarizes these parameters and provides typical acceptance criteria for methods intended to quantify an isomeric impurity like this compound.

Validation ParameterObjectiveTypical Acceptance Criteria
System Suitability To verify the chromatographic system's performance before and during analysis.Resolution (Rs) between latanoprost and this compound > 1.5 - 2.0; Tailing factor (T) for each peak ≤ 2.0; Relative Standard Deviation (RSD) of peak areas for replicate injections ≤ 2.0%.[8]
Specificity To ensure the method can separate and quantify the analyte of interest without interference from other components (e.g., other isomers, degradants, placebo).[1][7]No interfering peaks at the retention times of latanoprost and this compound in blank samples. Peak purity analysis should confirm no co-elution.[1]
Linearity To demonstrate a proportional relationship between the concentration of this compound and the analytical response over a defined range.[2][7]Correlation coefficient (r²) ≥ 0.999 for a series of at least five concentrations.[4][5][6]
Accuracy To determine the closeness of the measured value to the true value, assessed by recovery studies.[2][7]Mean recovery should be within 90.0% to 110.0% for the impurity.[4][5][6]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes repeatability and intermediate precision.[2][7]RSD for repeatability and intermediate precision should be ≤ 20% as the quantitation limit is approached.[2]
Limit of Detection (LOD) The lowest amount of this compound that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of this compound that can be quantitatively determined with suitable precision and accuracy.[7]Typically determined by a signal-to-noise ratio of 10:1. The LOQ for latanoprost has been reported as 0.35 µg/mL in a validated method.[4][5][6]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][7]Critical parameters (e.g., resolution, retention time) should remain within acceptable limits when parameters like flow rate (±10%) and column temperature (±5°C) are varied.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of a chiral HPLC method. Below are example protocols for key validation experiments.

  • Procedure:

    • Prepare a system suitability solution containing both latanoprost and this compound at a concentration where they are well-resolved.

    • Inject this solution six times at the beginning of the analytical run.

    • Calculate the resolution, tailing factor, and the relative standard deviation of the peak areas.

  • Acceptance Criteria: As defined in the table above.

  • Procedure:

    • Analyze a blank sample (diluent).

    • Analyze a sample of pure latanoprost.

    • Analyze a sample of pure this compound.

    • Analyze a mixed sample containing both latanoprost and this compound.

    • Perform forced degradation studies (e.g., acid, base, oxidation, heat, light) on latanoprost to generate potential degradation products and demonstrate their separation from the main peaks.[6]

  • Acceptance Criteria: The method should be able to separate the two isomers from each other and from any potential impurities or degradants.[8]

  • Procedure:

    • Prepare a stock solution of this compound.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the impurity (e.g., from the LOQ to 150% of the specification limit).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Acceptance Criteria: r² ≥ 0.999.

  • Procedure:

    • Prepare a sample of latanoprost API.

    • Spike the latanoprost sample with known amounts of this compound at different concentration levels (e.g., 50%, 100%, and 150% of the target specification limit).[1]

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the added this compound.

  • Acceptance Criteria: Mean recovery between 90.0% and 110.0%.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of a chiral HPLC method for this compound separation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_qual Qualitative Tests cluster_quant Quantitative Tests cluster_perf Performance Limits cluster_sys System Performance cluster_routine Routine Analysis Dev Method Development & Optimization SystemSuitability System Suitability Dev->SystemSuitability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD Limit of Detection (LOD) Linearity->LOD Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range Robustness Robustness Range->Robustness LOQ Limit of Quantitation (LOQ) LOD->LOQ SystemSuitability->Specificity Routine Routine Quality Control Testing Robustness->Routine

Chiral HPLC Method Validation Workflow

The interrelationship of these validation parameters is crucial, with foundational elements like specificity and system suitability underpinning the quantitative assessments of accuracy and precision.[1] The sensitivity parameters, LOD and LOQ, define the lower boundaries of the method's reliable performance.[1]

Conclusion

The validation of a chiral HPLC method for the separation of this compound is a critical step in ensuring the quality and safety of latanoprost drug products. By following the ICH guidelines and implementing rigorous experimental protocols, researchers and drug development professionals can establish a reliable and robust analytical method. The choice between normal-phase and reversed-phase chromatography will depend on the specific separation needs, with modern RP-HPLC methods offering comprehensive separation of multiple isomers and degradation products. The data presented in this guide provides a framework for the successful validation of a chiral HPLC method for this compound, ultimately contributing to the delivery of safe and effective medications to patients.

References

A Side-by-Side In Vitro Comparison of Latanoprost and trans-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of latanoprost (B1674536) and its geometric isomer, trans-latanoprost (also known as 5,6-trans-latanoprost). Latanoprost is a well-established prostaglandin (B15479496) F2α analogue and a potent agonist of the prostanoid FP receptor, widely used in the treatment of glaucoma. This compound is a known impurity and isomer of latanoprost. This comparison summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes to inform research and drug development activities.

Data Presentation: Quantitative Comparison of In Vitro Activity

The following table summarizes the available quantitative data for the in vitro activity of latanoprost and this compound at the prostaglandin F2α (FP) receptor. It is important to note that direct side-by-side comparative studies are limited, and the data presented is compiled from independent reports.

ParameterLatanoprost (acid form)This compound (acid form)Reference
FP Receptor Binding Affinity (Ki) ~98 nMNot available[1]
FP Receptor Functional Activity (EC50) 10 nM - 124 nM34.4 nM[1][2][3]

Note: The biological activity of latanoprost resides in its acid form, which is generated after the hydrolysis of the isopropyl ester prodrug by esterases in the cornea.[4] The EC50 values represent the concentration of the compound required to elicit a half-maximal response in functional assays, such as phosphoinositide turnover or calcium mobilization, which are indicative of FP receptor activation.

Prostaglandin FP Receptor Signaling Pathway

Latanoprost and its active acid form are agonists of the prostaglandin F2α receptor (FP), a G-protein coupled receptor (GPCR).[2] Activation of the FP receptor primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream events ultimately lead to the physiological effects of latanoprost, including the regulation of aqueous humor outflow and reduction of intraocular pressure.

FP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost Latanoprost (or this compound) FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize and compare the activity of latanoprost and this compound.

Prostanoid FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds to the human prostanoid FP receptor.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human prostanoid FP receptor are harvested. The cells are lysed by sonication in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in a suitable binding buffer.

  • Competitive Binding Assay: The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a radiolabeled ligand with known affinity for the FP receptor (e.g., [3H]-PGF2α), and varying concentrations of the unlabeled test compound (latanoprost or this compound).

    • The mixture is incubated to allow binding to reach equilibrium.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed to remove unbound radioactivity.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

FP Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) of the test compounds as agonists of the FP receptor by measuring intracellular calcium mobilization.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the human prostanoid FP receptor are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.

  • Compound Addition: The plate containing the dye-loaded cells is placed in a fluorometric imaging plate reader (FLIPR). Varying concentrations of the test compounds (latanoprost or this compound) are added to the wells.

  • Signal Detection: The FLIPR instrument monitors the change in fluorescence intensity over time in each well, both before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each compound concentration is measured. A dose-response curve is generated by plotting the fluorescence response against the compound concentration. The EC50 value, representing the concentration that produces 50% of the maximal response, is then determined from this curve.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Functional Assay (Calcium Mobilization) B_Start Prepare FP Receptor Membranes B_Incubate Incubate Membranes with Radioligand & Test Compound B_Start->B_Incubate B_Filter Filter to Separate Bound/Free Ligand B_Incubate->B_Filter B_Count Quantify Radioactivity B_Filter->B_Count B_Analyze Calculate Ki B_Count->B_Analyze F_Start Culture FP Receptor Expressing Cells F_Load Load Cells with Calcium-Sensitive Dye F_Start->F_Load F_Add Add Test Compound F_Load->F_Add F_Read Measure Fluorescence (FLIPR) F_Add->F_Read F_Analyze Calculate EC50 F_Read->F_Analyze

References

Assessing the Pharmacological Inertness of trans-Latanoprost: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of trans-Latanoprost against its pharmacologically active isomer, Latanoprost (B1674536). The available data strongly suggests that this compound is pharmacologically inert, primarily due to the absence of studies demonstrating its biological activity.

Latanoprost is a well-established prostaglandin (B15479496) F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2] Its therapeutic effect stems from its activity as a selective agonist of the prostaglandin F (FP) receptor.[1] In contrast, its isomer, this compound (also known as 5,6-trans-Latanoprost), is primarily recognized as an impurity in Latanoprost preparations.[3][4][5] While some sources speculate that it might have activity similar to other F-type prostaglandin trans isomers, there is a notable lack of published scientific literature detailing its pharmacological activity, particularly its ability to lower intraocular pressure (IOP).[4][6]

Comparative Analysis of Pharmacological Data

To date, comprehensive studies detailing the FP receptor binding affinity and in vivo effects on intraocular pressure for this compound are not available in the public domain. This absence of data is a strong indicator of its pharmacological inertness. In contrast, Latanoprost has been extensively studied.

ParameterLatanoprostThis compound
FP Receptor Binding Affinity (Ki) ~98 nM (for Latanoprost acid)[7]No data available
FP Receptor Functional Activity (EC50) 32-124 nM (for Latanoprost acid)[7]No data available
In Vivo Effect on Intraocular Pressure (IOP) Significant reduction in IOP[2][8][9]No data available in published studies[4][6]

Mechanism of Action: The Latanoprost Signaling Pathway

Latanoprost, a prodrug, is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[10] Latanoprost acid then binds to the FP receptor, a G-protein coupled receptor, initiating a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[8][11] The key steps in this pathway are illustrated below.

Latanoprost_Signaling_Pathway Latanoprost Signaling Pathway for IOP Reduction Latanoprost Latanoprost (Prodrug) CornealEsterases Corneal Esterases Latanoprost->CornealEsterases Hydrolysis LatanoprostAcid Latanoprost Acid (Active) CornealEsterases->LatanoprostAcid FP_Receptor Prostaglandin F Receptor (FP) LatanoprostAcid->FP_Receptor Binds to G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca2_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca2_PKC MMPs Upregulation of Matrix Metalloproteinases (MMPs) Ca2_PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction IOP_Experiment_Workflow Workflow for In Vivo IOP Assessment start Start acclimation Animal Acclimation and Handling Training start->acclimation baseline Baseline IOP Measurement (Diurnal Curve) acclimation->baseline randomization Randomization into Treatment Groups (Latanoprost, this compound, Vehicle) baseline->randomization treatment Topical Administration of Test Compound randomization->treatment monitoring IOP Monitoring at Timed Intervals treatment->monitoring analysis Data Analysis and Comparison monitoring->analysis end End analysis->end

References

Navigating the Labyrinth of trans-Latanoprost Impurity Control: A Comparative Guide to Regulatory Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Regulatory Guidelines and Analytical Methodologies for Controlling trans-Latanoprost Impurities in Pharmaceutical Development.

This guide offers a crucial resource for researchers, scientists, and drug development professionals by providing a detailed comparison of regulatory guidelines for this compound impurity levels. It delves into the standards set by the United States Pharmacopeia (USP) and the principles guiding the European Pharmacopoeia (Ph. Eur.), offering a clear and objective overview. Furthermore, this document outlines detailed experimental protocols for the analytical methods essential for the precise quantification of these impurities, supported by visual diagrams to elucidate key workflows.

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of glaucoma and ocular hypertension. During its synthesis and storage, the formation of impurities, such as its geometric isomer this compound, is a critical quality attribute that must be meticulously controlled to ensure the safety and efficacy of the final drug product. Regulatory bodies worldwide have established stringent guidelines to limit the presence of such impurities.

Comparative Analysis of Regulatory Limits for this compound

The regulatory landscape for controlling this compound impurities is governed by pharmacopoeial standards and overarching guidelines from the International Council for Harmonisation (ICH). While the fundamental principles of impurity control are globally harmonized, the specific limits and approaches can differ.

Impurity NameOther NamesUnited States Pharmacopeia (USP) LimitEuropean Pharmacopoeia (Ph. Eur.) Approach
This compoundLatanoprost Related Compound A; 5,6-trans-Latanoprost; Latanoprost EP Impurity FNot More Than 0.5%No specific monograph for Latanoprost. Impurity limits are established based on the principles of ICH Q3A/B, general monograph "Substances for pharmaceutical use", and justification through batch and stability data, often in comparison to the originator product.

Table 1. Comparison of Regulatory Specifications for this compound Impurity.

The United States Pharmacopeia, in its monograph for Latanoprost, explicitly lists "Latanoprost Related Compound A" (the trans-isomer) and sets a specific acceptance criterion. In contrast, the European Pharmacopoeia does not have a dedicated monograph for Latanoprost. Instead, the control of impurities is governed by the general monograph "Substances for pharmaceutical use" and general chapter 5.10, which align with the ICH Q3A and Q3B guidelines.[1][2][3][4] This approach necessitates that manufacturers establish and justify their own limits for impurities like this compound based on a thorough toxicological assessment, stability data, and a comparison with the impurity profile of the reference innovator product.

Experimental Protocols for Impurity Quantification

Accurate determination of this compound levels requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. Both normal-phase and reversed-phase methods have been successfully developed and validated.

Method 1: Normal-Phase HPLC (NP-HPLC)

This method provides excellent separation of Latanoprost from its geometric and stereoisomers.

  • Chromatographic Conditions:

    • Column: A silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. A typical composition is n-Hexane:Ethanol (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Sample Preparation:

    • Accurately weigh and dissolve the Latanoprost drug substance or drug product extract in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Quantification:

    • The percentage of this compound is calculated by comparing the peak area of the this compound isomer to the total area of all related peaks. A relative response factor may need to be applied for accurate quantification.

Method 2: Reversed-Phase HPLC (RP-HPLC)

A stability-indicating RP-HPLC method is crucial for assessing impurity profiles in finished drug products, especially in the presence of degradation products.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • For ophthalmic solutions, the sample may be diluted with the mobile phase to a suitable concentration. For drug substances, a solution is prepared in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).

  • Validation:

    • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Logical Workflow for Impurity Control

The following diagram illustrates the logical workflow for the identification, quantification, and control of impurities in Latanoprost, from initial synthesis to final product release.

cluster_0 Drug Substance Synthesis & Characterization cluster_1 Analytical Method Development & Validation cluster_2 Drug Product Manufacturing & Control cluster_3 Quality Control & Release Synthesis Latanoprost Synthesis Impurity_Profiling Impurity Profiling (LC-MS, NMR) Synthesis->Impurity_Profiling Reference_Standard Reference Standard Characterization (this compound) Impurity_Profiling->Reference_Standard Method_Dev HPLC Method Development (NP-HPLC / RP-HPLC) Reference_Standard->Method_Dev Method_Val Method Validation (ICH Q2) Method_Dev->Method_Val QC_Testing QC Testing of Batches (Impurity Analysis) Method_Val->QC_Testing Formulation Formulation of Latanoprost Ophthalmic Solution In_Process_Control In-Process Controls Formulation->In_Process_Control Stability_Studies Stability Studies (ICH Q1A) Formulation->Stability_Studies Stability_Studies->QC_Testing Specification_Check Comparison with Specification (USP / In-house) QC_Testing->Specification_Check Batch_Release Batch Release Specification_Check->Batch_Release Complies OOS Out of Specification (OOS) Investigation Specification_Check->OOS Does not Comply

Caption: Workflow for Latanoprost Impurity Control.

This comprehensive guide underscores the importance of a robust strategy for controlling this compound impurities. By understanding the nuances of global regulatory expectations and implementing rigorously validated analytical methods, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of their Latanoprost products, ultimately safeguarding patient health.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of trans-Latanoprost for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like trans-Latanoprost is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. As a prostaglandin (B15479496) F2α analog, it is a potent biological agent.

Personal Protective Equipment (PPE): A summary of recommended PPE when handling this compound is provided in the table below.

PPE CategorySpecific Recommendations
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat

Handling in a Controlled Environment: All handling of this compound, especially in its pure form or in volatile solvents, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

II. Disposal Procedures for this compound

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. However, for dilute solutions or small quantities, a chemical inactivation step prior to disposal can be an effective measure to denature the active compound.

Step-by-Step Chemical Inactivation Protocol (Base-Catalyzed Hydrolysis):

Latanoprost is an isopropyl ester prodrug which is hydrolyzed in the cornea to its biologically active acid form.[1][2][3] This susceptibility to hydrolysis can be exploited for its inactivation in the laboratory.

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Perform the procedure in a designated chemical fume hood.

    • Have a spill kit readily available.

  • Reagent Preparation:

    • Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution. Caution: Sodium hydroxide is corrosive and should be handled with care.

  • Inactivation Procedure:

    • For solutions of this compound in a water-miscible solvent (e.g., ethanol (B145695), DMSO), slowly add the solution to the 1 M NaOH solution with stirring. A 10-fold excess of the NaOH solution is recommended to ensure complete hydrolysis.

    • Allow the mixture to stir at room temperature for a minimum of 24 hours. This will facilitate the hydrolysis of the ester group, rendering the molecule biologically inactive.

  • Neutralization:

    • After the 24-hour inactivation period, neutralize the basic solution by slowly adding a 1 M hydrochloric acid (HCl) solution while monitoring the pH with a pH meter or pH paper. Adjust the pH to a neutral range (pH 6-8).

  • Final Disposal:

    • The neutralized, inactivated solution should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.[4][5]

Disposal of Unused or Expired this compound Ophthalmic Solutions:

For commercially available ophthalmic solutions, the preferred method of disposal is through a pharmaceutical take-back program.[6] If a take-back program is not available, the inactivated solution can be disposed of in accordance with local, state, and federal regulations. Never flush pharmaceutical waste down the toilet or drain unless specifically instructed to do so by regulatory guidelines.[7]

III. Decontamination of Laboratory Surfaces

In the event of a spill or for routine cleaning of surfaces where this compound has been handled, the following procedure should be followed:

  • Initial Containment:

    • For spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination Solution:

    • Prepare a decontamination solution of 1 M sodium hydroxide.

  • Surface Cleaning:

    • Wipe the contaminated area with the 1 M NaOH solution.

    • Follow with a wipe using 70% ethanol or isopropanol.

    • Finally, wipe the area with deionized water.

  • Waste Disposal:

    • All cleaning materials (wipes, absorbent material) should be collected in a sealed bag and disposed of as hazardous waste.

IV. Experimental Workflow and Decision Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated is_pure Pure Compound or Concentrated Solution? start->is_pure is_dilute Dilute Aqueous Solution? is_pure->is_dilute No licensed_disposal Dispose via Licensed Hazardous Waste Vendor is_pure->licensed_disposal Yes is_consumer Unused/Expired Ophthalmic Solution? is_dilute->is_consumer No chemical_inactivation Perform Chemical Inactivation (Base-Catalyzed Hydrolysis) is_dilute->chemical_inactivation Yes is_consumer->licensed_disposal No take_back Utilize Pharmaceutical Take-Back Program is_consumer->take_back Yes final_disposal Final Disposal via Institutional Waste Program licensed_disposal->final_disposal neutralize Neutralize Solution (pH 6-8) chemical_inactivation->neutralize collect_waste Collect in Designated Hazardous Waste Container neutralize->collect_waste collect_waste->final_disposal take_back->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling trans-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of trans-Latanoprost, a prostaglandin (B15479496) analog widely used in research and pharmaceutical development. Adherence to these procedural steps will minimize risk and ensure operational integrity.

When working with potent compounds like this compound, a thorough understanding of safety protocols is not just a regulatory requirement but a cornerstone of responsible research. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to build a culture of safety and trust in your laboratory operations.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate personal protective equipment is mandatory to prevent accidental exposure to this compound. Engineering controls, such as fume hoods, should always be the primary means of exposure control, with PPE serving as a crucial secondary barrier.

Eye and Face Protection:

  • Wear airtight protective goggles that comply with EN 166 standards to shield against splashes and airborne particles.[1]

  • In situations with a higher risk of splashes, a face shield should be used in conjunction with goggles for comprehensive protection of the eyes, nose, and mouth.[1]

Skin Protection:

  • Gloves: Chemically compatible gloves are essential. Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended, offering a breakthrough time of up to 480 minutes for full contact and splash contact scenarios.[1] Always inspect gloves for any signs of degradation or perforation before use and employ proper removal techniques to avoid skin contact.

  • Lab Coat/Coveralls: A professional long-sleeved lab coat or coveralls should be worn.[1][2] For larger quantities (over 1 kilogram) or in manufacturing settings, disposable coveralls of low permeability are recommended.[3]

  • Footwear: Safety footwear is required to protect against spills and other laboratory hazards.[1]

Respiratory Protection:

  • In well-ventilated areas, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or if working in a poorly ventilated space, a NIOSH-approved respirator with an appropriate filter (Type A-P) should be used.[3][4]

Quantitative Safety Data for this compound

For quick reference, the following table summarizes key quantitative safety data for Latanoprost (B1674536). These values are critical for conducting risk assessments and implementing appropriate safety measures in your laboratory.

ParameterValueReference
Occupational Exposure Limit (OEL) - 8-Hour TWA 0.7 µg/m³[5][6][7]
Recommended Nitrile Glove Thickness ≥ 0.11 mm[1]
Nitrile Glove Breakthrough Time Up to 480 minutes[1]

Note: Breakthrough times for gloves can be influenced by factors such as the specific chemical formulation, temperature, and duration of contact. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood) weigh_compound Weigh Compound (in ventilated enclosure) prep_area->weigh_compound Proceed to Handling gather_ppe Gather Required PPE gather_ppe->prep_area Don PPE review_sds Review Safety Data Sheet (SDS) review_sds->gather_ppe Identify Hazards prepare_solution Prepare Solution weigh_compound->prepare_solution Transfer Compound conduct_experiment Conduct Experiment prepare_solution->conduct_experiment Use Solution decontaminate_surfaces Decontaminate Work Surfaces conduct_experiment->decontaminate_surfaces After Experiment decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_solid Dispose of Solid Waste (in labeled container) decontaminate_equipment->dispose_solid Segregate Waste dispose_liquid Dispose of Liquid Waste (in labeled container) dispose_solid->dispose_liquid dispose_sharps Dispose of Sharps (in puncture-resistant container) dispose_liquid->dispose_sharps

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Latanoprost
Reactant of Route 2
trans-Latanoprost

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.